molecular formula C13H17N3 B8491389 2-(4-Ethyl-1-piperazinyl)benzonitrile

2-(4-Ethyl-1-piperazinyl)benzonitrile

Cat. No.: B8491389
M. Wt: 215.29 g/mol
InChI Key: ABVUJMRATGKMSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethyl-1-piperazinyl)benzonitrile is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. As a benzonitrile derivative featuring a 4-ethylpiperazine substituent, it serves as a valuable building block for the synthesis of more complex molecules. Piperazine rings are known to enhance key pharmacological properties; their incorporation into drug candidates is a established strategy to improve aqueous solubility, which can lead to better oral absorption and bioavailability . While specific biological data for this exact compound is not widely published in the searched literature, compounds within the same structural family have demonstrated notable therapeutic potential. For instance, piperazinyl-containing benzonitriles have been investigated for their application in preparing anti-fungal infection medicaments . Furthermore, sulfur-containing ethyl piperazine derivatives, which share a similar pharmacophore, are important intermediates in the development of acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitors, which are promising targets for treating conditions like atherosclerosis and hyperlipidemia . Researchers may also explore the utility of this compound in other areas, such as the development of potential anticancer agents, given the observed activity of related piperazine derivatives . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)benzonitrile

InChI

InChI=1S/C13H17N3/c1-2-15-7-9-16(10-8-15)13-6-4-3-5-12(13)11-14/h3-6H,2,7-10H2,1H3

InChI Key

ABVUJMRATGKMSI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC=CC=C2C#N

Origin of Product

United States

Foundational & Exploratory

Comprehensive Structural Analysis and Methodological Guide for 2-(4-Ethyl-1-piperazinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary & Core Rationale

In the landscape of modern medicinal chemistry, the 1-arylpiperazine scaffold is recognized as a "privileged structure," frequently deployed in the design of neuroactive agents, particularly those targeting monoaminergic G-protein-coupled receptors (GPCRs). 2-(4-Ethyl-1-piperazinyl)benzonitrile represents a highly versatile, functionalized intermediate within this class.

The strategic placement of an ortho-cyano group on the aromatic ring serves a dual purpose. Synthetically, it acts as a powerful electron-withdrawing group (EWG) that activates the ring for nucleophilic aromatic substitution (SNAr) [1]. Pharmacologically, the nitrile group provides a compact, polar vector capable of participating in hydrogen bonding or dipole-dipole interactions within a receptor binding pocket. Concurrently, the N-ethyl modification on the piperazine ring fine-tunes the molecule's lipophilicity (LogP) and basicity (pKa), directly influencing blood-brain barrier (BBB) permeability and receptor affinity.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, mechanistic synthesis, analytical validation workflows, and pharmacological relevance.

Physicochemical Profiling & Structural Elucidation

Understanding the physicochemical properties of this compound is critical for predicting its behavior in both synthetic workflows (e.g., solubility, extraction efficiency) and biological systems (e.g., ADME profile). The molecule strictly adheres to Lipinski’s Rule of Five, making it an ideal lead-like intermediate.

Quantitative Data Summary
PropertyValueMechanistic Implication
Molecular Formula C13H17N3Defines the stoichiometric baseline for synthesis.
Molecular Weight 215.30 g/mol Low MW ensures high ligand efficiency (LE) in downstream drug design.
Estimated LogP ~2.1Optimal lipophilicity for passive membrane permeation and BBB crossing.
H-Bond Donors (HBD) 0Lack of HBDs reduces desolvation penalties during receptor binding.
H-Bond Acceptors (HBA) 3Nitrile nitrogen and two piperazine nitrogens serve as interaction points.
Topological Polar Surface Area (TPSA) ~27.0 ŲWell below the 90 Ų threshold required for excellent CNS penetration.
Basic pKa (Calculated) ~8.5 (N4 of piperazine)Ensures the molecule is predominantly protonated at physiological pH (7.4), critical for forming salt bridges in GPCRs.

Synthesis Workflow: Nucleophilic Aromatic Substitution (SNAr)

While carbon-nitrogen bond formation is often achieved via palladium-catalyzed Buchwald-Hartwig aminations [2], the specific electronic topology of 2-fluorobenzonitrile allows for a highly efficient, catalyst-free Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Causality

The SNAr reaction is driven by the strong electron-withdrawing nature of the ortho-cyano group. This group drastically lowers the energy of the aromatic ring's Lowest Unoccupied Molecular Orbital (LUMO), making the ipso-carbon highly susceptible to nucleophilic attack by the secondary amine of 1-ethylpiperazine. The resulting anionic Meisenheimer intermediate is stabilized by resonance into the nitrile group. Subsequent expulsion of the fluoride leaving group—which is highly favored due to the formation of a strong K-F ionic bond in the presence of potassium carbonate—restores aromaticity [3].

Step-by-Step Experimental Protocol

Reagents & Equipment:

  • Electrophile: 2-Fluorobenzonitrile (1.0 equiv, 10.0 mmol)

  • Nucleophile: 1-Ethylpiperazine (1.2 equiv, 12.0 mmol)

  • Base: Anhydrous Potassium Carbonate (K2CO3) (2.0 equiv, 20.0 mmol)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) (20 mL)

  • Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Procedure:

  • Reaction Assembly: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluorobenzonitrile (1.21 g, 10.0 mmol) and anhydrous K2CO3 (2.76 g, 20.0 mmol).

  • Solvation: Suspend the mixture in 20 mL of anhydrous DMSO. Causality: DMSO is a polar aprotic solvent that selectively solvates the potassium cation, leaving the carbonate anion "naked" and highly basic, while simultaneously stabilizing the polar Meisenheimer transition state.

  • Nucleophile Addition: Add 1-ethylpiperazine (1.52 mL, 12.0 mmol) dropwise via syringe at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture in an oil bath at 90–100 °C for 12 hours under an inert nitrogen atmosphere. Causality: Elevated temperature provides the activation energy necessary to overcome the steric hindrance of the secondary amine attacking an ortho-substituted ring.

  • Quenching & Extraction: Cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMSO. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane:Methanol 95:5) to yield the pure product as a pale yellow oil.

SNAr_Workflow A 2-Fluorobenzonitrile (Electrophile) C K2CO3 / DMSO 90-100°C, 12h A->C B 1-Ethylpiperazine (Nucleophile) B->C D 2-(4-Ethyl-1-piperazinyl) benzonitrile C->D SNAr Reaction E Aqueous Workup & EtOAc Extraction D->E F Flash Chromatography (DCM:MeOH) E->F

Workflow for the catalyst-free SNAr synthesis of this compound.

Analytical Characterization (Self-Validating System)

To ensure scientific integrity, the synthesized compound must be validated through orthogonal analytical techniques. The following expected spectral data forms a self-validating system to confirm the success of the SNAr reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.55 (dd, 1H, Ar-H, ortho to nitrile)
      
    • 
       7.48 (td, 1H, Ar-H)
      
    • 
       7.05 (d, 1H, Ar-H)
      
    • 
       6.98 (t, 1H, Ar-H)
      
    • 
       3.25 (t, 4H, piperazine -CH₂-N-Ar)
      
    • 
       2.65 (t, 4H, piperazine -CH₂-N-ethyl)
      
    • 
       2.48 (q, 2H, ethyl -CH₂-)
      
    • 
       1.12 (t, 3H, ethyl -CH₃)
      
  • ¹³C NMR (100 MHz, CDCl₃):

    • Validation Checkpoint: The starting material (2-fluorobenzonitrile) exhibits a massive carbon-fluorine coupling constant (

      
       Hz) at the ipso carbon. The complete disappearance of this doublet in the product's ¹³C spectrum is the definitive proof of successful C-N bond formation. 
      
    • Expected signals:

      
       ~155.0 (C-N ipso), 134.5, 133.8, 121.5, 118.5 (-C
      
      
      
      N), 118.0, 105.2 (C-CN ipso), 52.8 (piperazine C), 51.5 (piperazine C), 52.2 (ethyl CH₂), 11.9 (ethyl CH₃).
Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Method: ESI+ (Electrospray Ionization, positive mode).

  • Result: A prominent molecular ion peak at m/z 216.1 [M+H]⁺ confirms the molecular weight. The basic tertiary amine of the N-ethyl group readily accepts a proton during ionization, resulting in a strong signal.

Pharmacological Relevance & Receptor Binding Mechanisms

Derivatives of 1-arylpiperazines are extensively utilized in the development of psychotropic drugs (e.g., aripiprazole, buspirone) due to their high affinity for serotonergic (5-HT


, 5-HT

) and dopaminergic (D

, D

, D

) receptors[4].

This compound contains the core pharmacophoric elements required for GPCR modulation:

  • The Aromatic Ring: Engages in

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the hydrophobic pocket of the receptor.
    
  • The Basic Nitrogen (N4 of piperazine): At physiological pH, this nitrogen is protonated. It forms a critical, charge-reinforced hydrogen bond (salt bridge) with a highly conserved Aspartate residue (Asp3.32) found in transmembrane helix 3 (TM3) of all aminergic GPCRs.

  • The Nitrile Group: Acts as a hydrogen bond acceptor, potentially interacting with Serine or Threonine residues in the binding site, thereby dictating receptor subtype selectivity.

GPCR_Pathway Ligand Arylpiperazine Ligand (e.g., this compound) Receptor 5-HT / Dopamine GPCR (CNS Target) Ligand->Receptor Binds to Orthosteric Site (Asp3.32) GProtein G-alpha (i/o) Protein Activation Receptor->GProtein Conformational Change Effector Adenylyl Cyclase Inhibition GProtein->Effector Inhibitory Signal Transduction cAMP Decreased cAMP Levels Effector->cAMP Downregulation of Second Messenger Response Modulated Neurotransmitter Release cAMP->Response Downstream Cellular Response

General GPCR signal transduction pathway modulated by 1-arylpiperazine derivatives.

References

  • Title: Approaches to the synthesis and modification of nitrogen-based heterocycles (SNAr methodologies on 2-fluorobenzonitrile) Source: UEA Digital Repository URL: [Link]

  • Title: Preparation of N-arylpiperazines and other N-aryl compounds from aryl bromides as scaffolds Source: MOLspaces URL: [Link]

  • Title: Hybridization of Fluoro-amodiaquine (FAQ) with Pyrimidines: Synthesis and Antimalarial Evaluation (SNAr coupling of 2-fluorobenzonitriles) Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: PubChem Compound Summary for CID 62138947, 5-Amino-2-(piperazin-1-yl)benzonitrile (Structural Analog Reference) Source: National Library of Medicine (PubChem) URL: [Link]

Technical Guide: Ortho-Substituted Arylpiperazine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ortho-substituted arylpiperazine moiety represents a "privileged scaffold" in neuropsychiatric drug discovery. It serves as the primary pharmacophore for a vast array of ligands targeting serotonin (5-HT), dopamine (D), and adrenergic (


) receptors. The strategic introduction of substituents at the ortho position of the phenyl ring is not merely a decorative modification; it is a critical determinant of conformational entropy , receptor subtype selectivity , and metabolic stability .

This guide provides a technical deep-dive into the medicinal chemistry of this scaffold, offering validated synthetic protocols, mechanistic SAR (Structure-Activity Relationship) insights, and metabolic considerations for researchers optimizing CNS-active agents.

The "Ortho-Effect": Mechanistic SAR & Conformational Logic

Conformational Restriction and Receptor Fit

The arylpiperazine unit is not a flat system.[1][2] The steric bulk of an ortho-substituent (e.g., -OMe, -Cl, -Et) forces the phenyl ring to twist out of coplanarity with the piperazine ring to relieve strain between the substituent and the equatorial protons of the piperazine heterocycle.

  • Unsubstituted Phenylpiperazine: Exhibits free rotation around the N-Ar bond. The "flat" conformation is energetically accessible, allowing promiscuous binding to multiple GPCRs (5-HT1A, 5-HT2A, D2).

  • Ortho-Substituted: The rotation is restricted. The molecule adopts a twisted conformation (torsion angle

    
     often > 60°). This "pre-organized" state reduces the entropic penalty of binding to specific hydrophobic pockets, particularly the conserved aspartate (Asp3.32) region in aminergic GPCRs.
    
Electronic Modulation of the Basic Nitrogen

The basicity of the distal nitrogen (N4) is crucial for the salt bridge interaction with Asp3.32.

  • Electronic Effect: An electron-withdrawing group (EWG) at the ortho position (e.g., -Cl in aripiprazole) decreases the electron density of the aniline nitrogen (N1). Through inductive effects, this can subtly modulate the pKa of the distal basic nitrogen (N4), optimizing the ionization state at physiological pH.

  • Lipophilicity: Ortho-substitution often increases

    
     and masks the polar N1 atom, improving Blood-Brain Barrier (BBB) permeability.
    
Selectivity Profiles
Substituent PatternPrimary Target AffinityRepresentative DrugMechanism of Selectivity
2-methoxy 5-HT1A (Agonist/Antagonist)Urapidil, NaftopidilH-bond acceptor interacts with Ser/Thr residues in 5-HT1A pocket.
2,3-dichloro D2 / D3 (Partial Agonist)AripiprazoleSteric bulk fills the secondary binding pocket; lipophilicity drives D2 affinity.
2-pyrimidinyl 5-HT1A (Partial Agonist)BuspironePyrimidine ring N-atoms provide specific H-bond vectors distinct from phenyl.
2-ethoxy

1-Adrenergic
Silodosin (analogs)Larger alkoxy group shifts selectivity toward adrenergic subtypes.

Visualization: SAR & Conformational Logic

The following diagram illustrates the causal relationship between ortho-substitution, conformational twisting, and receptor selectivity.

SAR_Logic Substituent Ortho-Substituent (e.g., -OMe, -Cl) StericClash Steric Clash with Piperazine Protons Substituent->StericClash Induces Electronic Modulated N4 Basicity (pKa) Substituent->Electronic Inductive Effect Twist Restricted Rotation (Non-Coplanar Twist) StericClash->Twist Forces Entropy Reduced Entropic Penalty Twist->Entropy Pre-organization Binding High Affinity Binding (Specific Subtype) Entropy->Binding Thermodynamic Gain Electronic->Binding Optimized Salt Bridge

Figure 1: Mechanistic flow illustrating how ortho-substitution drives conformational pre-organization and receptor affinity.

Synthetic Protocols: The Buchwald-Hartwig Amination[3][4]

Classical SNAr methods often fail with electron-rich or sterically hindered ortho-substituted aryl halides. Palladium-catalyzed cross-coupling is the industry standard for high-yield synthesis of these derivatives.

Protocol: Pd-Catalyzed N-Arylation of Piperazine

Objective: Synthesize 1-(2-methoxyphenyl)piperazine from 2-bromoanisole.

Reagents & Materials
  • Substrate: 2-Bromoanisole (1.0 equiv)

  • Amine: Piperazine (anhydrous, 1.2–1.5 equiv)

  • Catalyst: Pd(OAc)₂ (1–2 mol%) or Pd₂(dba)₃

  • Ligand: BINAP or Xantphos (1.5–2.0 equiv relative to Pd)

  • Base: Cs₂CO₃ (1.4 equiv) or NaOtBu (stronger base, faster reaction)

  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and let it cool under a stream of Argon or Nitrogen.

  • Catalyst Pre-complexation: Add Pd(OAc)₂ and BINAP to the flask. Add anhydrous Toluene. Stir at room temperature for 15 minutes to form the active Pd-ligand complex (solution often turns orange/red).

  • Substrate Addition: Add 2-Bromoanisole, Piperazine, and Cs₂CO₃ to the mixture.

  • Reaction: Heat the mixture to 80–100°C for 12–18 hours. Monitor via TLC or LC-MS for the disappearance of the aryl bromide.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude oil via flash column chromatography (DCM:MeOH:NH₄OH gradient) to isolate the free base.

Critical Note: For ortho-substituted substrates, the rate of reductive elimination is often the limiting step. Bulky ligands like Buchwald Biaryl Phosphines (e.g., DavePhos, XPhos) can significantly accelerate this step compared to BINAP.

Visualization: Synthetic Workflow

Synthesis_Workflow Start Aryl Halide (Ortho-Subst.) + Piperazine Cycle Catalytic Cycle (Ox. Add -> Transmetallation -> Red. Elim) Start->Cycle Substrates CatSystem Pd(OAc)2 + BINAP/Xantphos (Active Catalyst Formation) CatSystem->Cycle Enters Cycle Product Ortho-Substituted Arylpiperazine Cycle->Product C-N Bond Formation Base Base: Cs2CO3 or NaOtBu (Deprotonation) Base->Cycle Activates Amine

Figure 2: Buchwald-Hartwig cross-coupling workflow for sterically hindered arylpiperazines.

Metabolic Liabilities: The Active Metabolite Challenge

A critical consideration in the development of "Long-Chain Arylpiperazines" (LCAPs) is the metabolic cleavage of the linker.

The N-Dealkylation Pathway

Drugs containing this scaffold (e.g., Buspirone, Aripiprazole, Trazodone) are substrates for CYP3A4 and CYP2D6 . The primary metabolic clearance pathway often involves N-dealkylation, releasing the free 1-arylpiperazine moiety into systemic circulation.[3]

Clinical Implications[5][6][7]
  • Accumulation: The cleaved arylpiperazine metabolite (e.g., mCPP from Trazodone, or 1-(2,3-dichlorophenyl)piperazine from Aripiprazole) can accumulate in the brain.

  • Polypharmacology: These metabolites are often potent 5-HT ligands themselves.

    • Example:mCPP (meta-chlorophenylpiperazine) is a potent 5-HT2C agonist, which can cause anxiety and anorexia, potentially counteracting the anxiolytic effect of the parent drug.

  • Design Strategy: To mitigate this, medicinal chemists often introduce steric bulk or polarity into the linker chain to inhibit CYP-mediated hydroxylation adjacent to the nitrogen, slowing down the N-dealkylation rate.

Visualization: Metabolic Pathway (Bioactivation)

Metabolism Parent Parent Drug (LCAP) (e.g., Aripiprazole) CYP CYP3A4 / CYP2D6 (Liver Microsomes) Parent->CYP Substrate Binding Intermediate Carbinolamine Intermediate CYP->Intermediate Hydroxylation Cleavage N-Dealkylation Intermediate->Cleavage Spontaneous Metabolite Active Metabolite (1-Arylpiperazine) Cleavage->Metabolite Releases SideEffect Off-Target Effects (5-HT2C Agonism, etc.) Metabolite->SideEffect Brain Penetration

Figure 3: Metabolic cleavage of Long-Chain Arylpiperazines leading to active metabolites.

References

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition. Link

  • Lopez-Rodriguez, M. L., et al. (1997). 3-D-QSAR/CoMFA and recognition models of benzimidazole derivatives at the 5-HT1A receptor. Bioorganic & Medicinal Chemistry. Link

  • Burks, H. E., et al. (2009). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds. Journal of Organic Chemistry. Link

  • Shapiro, D. A., et al. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology. Link

Sources

Pharmacophore Properties of 2-Piperazinylbenzonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the pharmacophore properties, binding mechanics, and synthetic utility of the 2-piperazinylbenzonitrile scaffold (also known as 1-(2-cyanophenyl)piperazine or o-CPP). This structure is a "privileged scaffold" in medicinal chemistry, serving as a critical anchor for ligands targeting Class A GPCRs, particularly Serotonin (5-HT) and Dopamine (D) receptors.[1]

Technical Guide & Application Note

Part 1: Executive Summary & Scaffold Architecture

The 2-piperazinylbenzonitrile scaffold represents a high-affinity "head group" used extensively to target monoaminergic GPCRs. Its efficacy stems from a specific arrangement of electrostatic and steric features that mimic endogenous neurotransmitters (serotonin, dopamine) while providing metabolic stability superior to bioisosteres like o-methoxyphenylpiperazine.

Structural Deconstruction

The scaffold consists of three distinct pharmacophoric zones:

ZoneComponentFunction & Mechanism
A Basic Amine (

)
The Ionic Anchor. The distal nitrogen of the piperazine ring (

) is protonated at physiological pH. It forms a critical salt bridge with the conserved Aspartate residue (Asp3.32) in transmembrane helix 3 (TM3) of aminergic GPCRs.
B Aromatic Core The Hydrophobic Platform. The phenyl ring engages in

-

stacking (often T-shaped or parallel-displaced) with aromatic residues (Phe, Trp, Tyr) in the receptor's orthosteric binding pocket (e.g., Phe6.52 in 5-HT

).
C Ortho-Cyano Group The Electronic Modulator. Located at the 2-position, the nitrile (-CN) group acts as a weak hydrogen bond acceptor and an electron-withdrawing group. It locks the conformation via steric repulsion and improves metabolic stability by blocking the oxidation-prone ortho position.
The "Ortho-Effect" in Binding

The position of the nitrile group is non-trivial. In the ortho position (2-CN), it forces the piperazine ring to twist out of coplanarity with the phenyl ring due to steric clash. This twisted conformation (


 torsion angle) is often the bioactive conformation required to fit into the narrow hydrophobic cleft of 5-HT receptors, reducing the entropic penalty of binding.

Part 2: Receptor Interaction & Signaling Mechanics

The 2-piperazinylbenzonitrile scaffold is a promiscuous binder that can be tuned for selectivity via "linker" and "tail" modifications.

Binding Mode Visualization

The following diagram illustrates the consensus binding mode of this scaffold within a generic 5-HT


 receptor pocket.

G cluster_receptor GPCR Binding Pocket (TM3 / TM6) cluster_ligand 2-Piperazinylbenzonitrile Scaffold Asp332 Asp3.32 (TM3) Anionic Site Phe652 Phe6.52 (TM6) Aromatic Cage Ser543 Ser/Thr Residues H-Bond Network N4_Amine Piperazine N4 (Protonated) N4_Amine->Asp332 Salt Bridge (2.8 Å) PhenylRing Phenyl Ring (Core) PhenylRing->Phe652 Pi-Pi Stacking CyanoGroup 2-Cyano Group (Acceptor) CyanoGroup->Ser543 Weak H-Bond (Selectivity Filter) CyanoGroup->PhenylRing Inductive Effect (Metabolic Stability) N1_Linker N1 Position (Linker Attachment) N1_Linker->N4_Amine Distance Vector (Selectivity Tuning)

Figure 1: Pharmacophore interaction map showing the critical salt bridge (Asp3.32) and aromatic stacking essential for high-affinity binding.

Selectivity Tuning

While the 2-piperazinylbenzonitrile head group provides affinity, the selectivity profile is determined by the linker attached to the N1 nitrogen:

  • 5-HT

    
     Selectivity:  Favored by alkyl chains (n=2-4) terminating in bulky imides or amides (e.g., buspirone-like tails).
    
  • 5-HT

    
    /D
    
    
    
    Affinity:
    Enhanced by shorter linkers or rigid spacers that orient the head group into a deeper pocket.
  • Metabolic Advantage: The nitrile group resists O-dealkylation (a major clearance pathway for o-methoxy analogs like enciprazine), prolonging the half-life of the scaffold in vivo.

Part 3: Experimental Protocol – Synthesis & Validation

Objective: Synthesize 1-(2-cyanophenyl)piperazine via Nucleophilic Aromatic Substitution (S


Ar).
Rationale:  The ortho-cyano group is strongly electron-withdrawing, activating the fluorine at the 2-position for displacement by the secondary amine of piperazine. This method avoids transition metal catalysts (Buchwald-Hartwig), reducing cost and heavy metal contamination risks.
Synthesis Workflow

Synthesis Start Start: 2-Fluorobenzonitrile Reaction Reaction: 120°C, 24h Solvent: DMF or Neat Start->Reaction Reagent Reagent: Piperazine (5.0 eq) Reagent->Reaction Quench Quench: Pour into Ice Water Basify (NaOH) Reaction->Quench Extraction Extraction: DCM / Water Wash Quench->Extraction Purification Purification: Recrystallization (Hexane) or Column Chrom. Extraction->Purification Product Product: 1-(2-cyanophenyl)piperazine Purification->Product

Figure 2: S


Ar synthesis pathway. Excess piperazine acts as both reactant and base to scavenge HF.
Detailed Step-by-Step Procedure
  • Preparation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-fluorobenzonitrile (10 mmol, 1.21 g) in DMF (10 mL).

    • Add Piperazine (anhydrous) (50 mmol, 4.30 g). Note: A 5-fold excess is critical to prevent the formation of the bis-aryl side product (where one piperazine attacks two nitrile rings).

  • Reaction:

    • Heat the mixture to 120°C under an inert atmosphere (

      
       or Ar) for 18–24 hours .
      
    • Monitor: Use TLC (System: DCM/MeOH 9:1). The starting material (high R

      
      ) should disappear, replaced by the product (lower R
      
      
      
      , stains with ninhydrin due to secondary amine).
  • Work-up:

    • Cool to room temperature.[2][3]

    • Pour the reaction mixture into Ice-Water (100 mL).

    • Adjust pH to >12 using 10% NaOH solution (ensures piperazine is neutral/free-base for extraction).

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organic layers with Brine (

      
       mL) to remove DMF and excess piperazine.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude oil often solidifies upon standing. Recrystallize from Hexane/Ethyl Acetate or purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM with 1%

      
      ).
      
    • Yield Target: >85%.

Quality Control (Self-Validating System)
  • 
     NMR (CDCl
    
    
    
    ):
    Look for the diagnostic AA'BB' pattern of the piperazine protons (approx. 3.0–3.2 ppm) and the aromatic protons of the benzonitrile (7.0–7.6 ppm).
  • IR Spectroscopy: Confirm the presence of the Nitrile stretch (

    
    ) at 
    
    
    
    and the Amine stretch (
    
    
    ) at
    
    
    .

Part 4: References

  • Boje, K. M., et al. "Pharmacological properties of 1-(2-cyanophenyl)piperazine derivatives." Journal of Medicinal Chemistry, 1998.

  • Lopez-Rodriguez, M. L., et al. "Design and Synthesis of New Arylpiperazine Derivatives as 5-HT1A Receptor Ligands." Journal of Medicinal Chemistry, 2002.

  • Glennon, R. A., et al. "Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study." European Journal of Medicinal Chemistry, 2003.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 122316, 1-(2-Cyanophenyl)piperazine." PubChem, 2024.

  • Mokrosz, J. L., et al. "Structure-activity relationship studies of CNS agents. Part 25: 1-(2-Cyanophenyl)piperazine derivatives." Archiv der Pharmazie, 1995.

Sources

Comprehensive Identification, Synthesis, and Characterization of 2-(4-Ethyl-1-piperazinyl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Ontology

In modern medicinal chemistry, piperazine-substituted benzonitriles serve as highly privileged pharmacophores. The molecule 2-(4-Ethyl-1-piperazinyl)benzonitrile is a critical synthetic intermediate. Its structural logic is twofold: the cyano (-CN) group acts as a versatile electrophilic handle for downstream functionalization (e.g., reduction to a primary amine, hydrolysis to an amide, or tetrazole formation), while the 1-ethylpiperazine moiety modulates the physicochemical profile, specifically enhancing aqueous solubility and providing a basic nitrogen capable of interacting with target hinge regions (such as in kinase inhibitors).

Understanding the synthesis, isolation, and analytical characterization of this molecule is paramount for drug development professionals designing novel active pharmaceutical ingredients (APIs).

Table 1: Physicochemical & Structural Properties
ParameterValueCausality / Significance
IUPAC Name 2-(4-ethylpiperazin-1-yl)benzonitrileStandardized nomenclature required for regulatory filing and structural search.
Molecular Formula C13H17N3Defines the exact mass (215.14 Da) for high-resolution mass spectrometry (HRMS) identification.
Molecular Weight 215.30 g/mol Optimal low molecular weight for an intermediate, allowing downstream additions without violating Lipinski's Rule of 5.
Functional Groups Nitrile (-CN), PiperazineThe -CN group activates the aromatic ring for synthesis; the piperazine modulates target binding affinity and pKa.

CAS Registry Search Methodology & Structural Identification

When working with highly specific or proprietary intermediates like this compound, direct Chemical Abstracts Service (CAS) Registry Numbers may not always be publicly indexed unless the molecule has been explicitly utilized in a patented API pathway.

To identify or register the compound, chemists must employ a substructure search strategy. If an exact match is missing, identifying the closest analogs is the standard protocol. For example, the closely related derivative 5-Amino-2-(4-ethylpiperazin-1-yl)benzonitrile is officially registered under CAS 1307239-44-6[1]. This analog confirms that the core scaffold is chemically stable and synthetically viable.

CAS_Workflow Start Input: this compound Search Substructure & Exact Match Search (SciFinder / PubChem) Start->Search Decision Exact CAS RN Found? Search->Decision Found Retrieve CAS RN & Literature Decision->Found Yes NotFound Identify Analogs (e.g., CAS 1307239-44-6) Decision->NotFound No Register Register as Novel Entity Generate New CAS RN NotFound->Register

Workflow for CAS registry identification and novel entity registration.

Synthesis & Experimental Workflows

The most efficient and scalable route to synthesize this compound is via Nucleophilic Aromatic Substitution (SNAr) .

Causality of Experimental Choices:
  • Electrophile Selection: 2-fluorobenzonitrile is strictly preferred over 2-chlorobenzonitrile. The high electronegativity of the ortho-fluorine atom drastically lowers the activation energy by stabilizing the intermediate Meisenheimer complex[2].

  • Base Selection: Potassium carbonate (K₂CO₃) is utilized as an acid scavenger. It neutralizes the hydrogen fluoride (HF) byproduct without risking unwanted side reactions (such as nitrile hydrolysis) that stronger bases like NaOH might trigger.

  • Solvent Selection: N,N-Dimethylformamide (DMF) is chosen because its polar aprotic nature solvates the potassium cation, leaving the carbonate anion highly reactive, while simultaneously stabilizing the polar transition state.

Step-by-Step SNAr Protocol:
  • Preparation: Charge a dry, nitrogen-purged round-bottom flask with 2-fluorobenzonitrile (1.0 eq) and anhydrous DMF (10 volumes).

  • Base Addition: Add finely powdered K₂CO₃ (2.0 eq). Stir the suspension for 10 minutes at ambient temperature to ensure uniform dispersion.

  • Nucleophile Addition: Dropwise add 1-ethylpiperazine (1.2 eq) to the suspension. The slight excess ensures complete consumption of the electrophile.

  • Heating: Elevate the reaction temperature to 90 °C and maintain for 12 hours.

  • Self-Validation (In-Process Control): Withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via HPLC (see Table 2). The reaction is deemed complete when the 2-fluorobenzonitrile peak (UV 254 nm) is <1% relative to the product peak.

  • Workup: Cool the mixture to room temperature. Quench by pouring into ice water (30 volumes) to precipitate the product or force it into the organic phase. Extract with Ethyl Acetate (3 x 10 volumes).

  • Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

SNAr_Synthesis A 2-Fluorobenzonitrile (Electrophile) C K2CO3, DMF 90°C, 12h A->C B 1-Ethylpiperazine (Nucleophile) B->C D Meisenheimer Complex (Intermediate) C->D Nucleophilic Attack E 2-(4-Ethyl-1-piperazinyl) benzonitrile D->E Fluoride Elimination

Nucleophilic Aromatic Substitution (SNAr) pathway for synthesis.

Analytical Characterization

To establish a self-validating system, the synthesized compound must be rigorously characterized. Below is the standardized HPLC method used to monitor the reaction and verify final purity.

Table 2: Self-Validating HPLC Method for Reaction Monitoring
ParameterSpecificationRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase retention for separating polar/non-polar mixtures.
Mobile Phase A 0.1% TFA in H₂OTrifluoroacetic acid (TFA) acts as an ion-pairing agent, sharpening the basic piperazine peak.
Mobile Phase B 0.1% TFA in AcetonitrileProvides necessary elution strength to wash the hydrophobic aromatic core.
Gradient 10% B to 90% B (15 min)Ensures baseline resolution between 1-ethylpiperazine and the final product.
Detection UV at 254 nmCaptures optimal absorption for the benzonitrile chromophore.

Spectroscopic Expectations:

  • LC-MS: Expected mass [M+H]⁺ = 216.1 m/z.

  • ¹H NMR (CDCl₃, 400 MHz): Aryl protons will present as a multiplet around 7.0–7.6 ppm. The piperazine ring protons will appear as broad multiplets between 2.5–3.2 ppm. The ethyl group will distinctively show a quartet at ~2.4 ppm (-CH₂-) and a triplet at ~1.1 ppm (-CH₃).

Pharmacological Relevance & Downstream Applications

The true value of this compound lies in its downstream utility. The cyano group can be readily reduced to a primary amine (forming a benzylamine derivative) using reducing systems such as Raney Nickel with hydrogen gas, or CoCl₂/NaBH₄[3].

Once reduced, the resulting 1-(2-(aminomethyl)phenyl)-4-ethylpiperazine can undergo amide coupling with various carboxylic acids. This exact structural logic—utilizing a piperazinyl-methyl-amine motif—is a proven strategy in the design of advanced therapeutics, remarkably similar to the structural frameworks seen in CDK4/6 kinase inhibitors like Abemaciclib[4].

Downstream Core This compound Red Nitrile Reduction (Raney Ni / H2 or CoCl2/NaBH4) Core->Red Amine Benzylamine Derivative Red->Amine Coupling Amide Coupling (HATU, R-COOH) Amine->Coupling API Target Active Pharmaceutical Ingredient (e.g., Kinase Inhibitor) Coupling->API

Downstream synthetic utility of the benzonitrile intermediate in drug discovery.

References

  • [1] 5-Amino-2-(4-ethylpiperazin-1-yl)benzonitrile | 1307239-44-6 - 摩熵化学. Molaid.com. Available at:

  • [2] (PDF) Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. ResearchGate. Available at:

  • [3] Hybridization of Fluoro-amodiaquine (FAQ) with Pyrimidines: Synthesis and Antimalarial. PMC. Available at:

  • [4] WO2019195569A1 - Solid-state forms of abemaciclib, their use and preparation. Google Patents. Available at:

Sources

Technical Guide: SAR and Synthetic Protocols for Ethyl-Substituted Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) of Ethyl-Substituted Piperazines Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The ethyl-substituted piperazine moiety represents a privileged scaffold in medicinal chemistry, bridging the gap between simple aliphatic amines and complex heterocyclic ligands. Unlike the ubiquitous methyl group ("magic methyl"), the ethyl group introduces distinct steric bulk and lipophilicity vectors without significantly compromising aqueous solubility. This guide analyzes the Structure-Activity Relationship (SAR) of N-ethyl and C-ethyl piperazines, focusing on their distinct roles in serotonergic (CNS) modulation and antifilarial therapeutics (e.g., Diethylcarbamazine). It provides validated synthetic protocols and metabolic insights to support lead optimization.

Molecular Architecture & Physicochemical Properties

The piperazine ring exists predominantly in a chair conformation to minimize 1,2-torsional strain. Substituents on the nitrogen atoms (N1, N4) or carbon skeleton (C2, C3, C5, C6) dramatically alter the electronic and steric landscape.

Basicity and pKa Modulation

The introduction of an ethyl group at N1 alters the basicity of the piperazine nitrogens through inductive effects (


) and steric hindrance to solvation.
  • Unsubstituted Piperazine:

    
    , 
    
    
    
    .[1]
  • N-Ethylpiperazine: The ethyl group increases electron density at N1 but hinders water solvation of the ammonium cation. The net effect is a slight decrease in

    
     compared to the unsubstituted parent, similar to N-methyl derivatives.
    
  • Implication: At physiological pH (7.4), mono-ethylated piperazines exist primarily as monocations, crucial for electrostatic interactions with aspartate residues in GPCR binding pockets (e.g., Asp3.32 in 5-HT receptors).

Table 1: Comparative Physicochemical Properties

DerivativeSubstituent

(approx)
LogP (calc)Electronic Effect
PiperazineH9.73-1.17Reference
N-Methylpiperazine-CH

9.14-0.60Inductive (+I)
N-Ethylpiperazine-CH

CH

9.20-0.20+I, Steric Bulk
N,N'-Dimethyl-(CH

)

~8.00-0.10Dual +I, Symm.
Conformational Dynamics

The ethyl group prefers an equatorial orientation in the chair conformer to avoid 1,3-diaxial interactions. However, in C-ethyl substituted piperazines (e.g., 2-ethylpiperazine), the substituent introduces chirality. The steric bulk of an ethyl group (A-value


 1.75 kcal/mol) is significantly higher than a methyl group, potentially locking the ring into a specific conformation upon receptor binding.

Structure-Activity Relationship (SAR)

The SAR of ethyl-piperazines is context-dependent. Below, we dissect two primary therapeutic classes: CNS agents (Serotonergic) and Antiparasitics.

Visualization: The SAR Landscape

The following diagram maps the functional impact of substitution at key positions on the piperazine ring.

SAR_Map Core Ethyl-Piperazine Scaffold N1 N1-Ethyl (The Anchor) Core->N1 N4 N4-Aryl/Heteroaryl Core->N4 C_Ring C-Ethyl (Chirality) Core->C_Ring N1_Effect1 Modulates Lipophilicity (LogP) Enhances BBB Penetration N1->N1_Effect1 N1_Effect2 Metabolic Liability (N-Dealkylation site) N1->N1_Effect2 N4_Effect1 Receptor Specificity (5-HT vs DA) N4->N4_Effect1 N4_Effect2 Intrinsic Activity (Agonist vs Antagonist) N4->N4_Effect2 C_Effect1 Stereoselective Binding (Steric Hindrance) C_Ring->C_Effect1

Figure 1: Functional mapping of the ethyl-piperazine scaffold. N1 modulates kinetics/ADME, while N4 dictates pharmacodynamics.

Case Study A: CNS Ligands (5-HT Receptors)

In arylpiperazine ligands (e.g., phenylpiperazines), the N1 substituent is a critical determinant of selectivity between 5-HT


, 5-HT

, and 5-HT

subtypes.
  • Selectivity Switch: Extending N-methyl to N-ethyl often retains 5-HT affinity but increases selectivity against

    
    -adrenergic receptors due to the limited size of the adrenergic hydrophobic pocket.
    
  • Mechanism: The basic nitrogen (protonated) forms a salt bridge with Asp3.32. The ethyl group fits into a small hydrophobic sub-pocket. If this group is too large (e.g., propyl/butyl), affinity often drops unless a specific distal binding site is engaged.

Case Study B: Diethylcarbamazine (DEC) - Antifilarial

DEC (N,N-diethyl-4-methyl-1-piperazinecarboxamide) is the gold standard for lymphatic filariasis.

  • The "Magic Ethyls": The N,N-diethyl carboxamide moiety is essential. Analogs with methyl or propyl groups show drastically reduced activity.

  • Mechanism: DEC is not directly cytotoxic.[2] It interferes with the parasite's arachidonic acid metabolism (COX pathway) and alters the microfilarial surface membrane, making them susceptible to host immune phagocytosis.[3] The specific steric shape of the diethyl-carbamoyl group is required to inhibit the target enzyme (likely a specific filarial cyclooxygenase or TRP channel).

Synthetic Protocols

Reliable synthesis is paramount for SAR exploration. While direct alkylation with ethyl bromide is possible, it often leads to over-alkylation (quaternization). Reductive Amination is the superior method for generating mono-N-ethyl piperazines with high fidelity.

Experimental Workflow: Reductive Amination

Objective: Synthesis of N-Ethyl-N'-(aryl)piperazine from N-Arylpiperazine.

Reagents:

  • Substrate: N-Arylpiperazine (1.0 eq)

  • Carbonyl Source: Acetaldehyde (1.2 eq) or paraldehyde

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acid Catalyst: Acetic Acid (1.0 eq)

Protocol:

  • Dissolution: In a flame-dried round-bottom flask, dissolve the N-arylpiperazine (10 mmol) in anhydrous DCE (50 mL).

  • Activation: Add Acetic Acid (10 mmol) and stir for 10 minutes under Nitrogen atmosphere.

  • Addition: Add Acetaldehyde (12 mmol) dropwise. Note: Acetaldehyde is volatile (bp 20°C); cool the reaction to 0°C during addition if necessary.

  • Reduction: Add Sodium Triacetoxyborohydride (15 mmol) in portions over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor conversion via TLC (System: MeOH/DCM 1:9).

  • Quench: Quench with saturated aqueous NaHCO

    
     (30 mL).
    
  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL).

  • Purification: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM
    
    
    5% MeOH/DCM).
Visualization: Synthetic Pathway

Synthesis_Workflow Start Start: N-Arylpiperazine Reagents Add: Acetaldehyde + AcOH Solvent: DCE Start->Reagents Intermediate Imine/Iminium Ion Species Reagents->Intermediate Condensation Reduction Reduction: NaBH(OAc)3 (STAB) Intermediate->Reduction Hydride Transfer Workup Quench: Sat. NaHCO3 Extract: DCM Reduction->Workup Product Product: N-Ethyl-N'-Arylpiperazine Workup->Product

Figure 2: Reductive amination workflow using STAB, ensuring mono-ethylation selectivity.

Metabolic Stability & Toxicology

Understanding the metabolic fate of the ethyl group is critical for predicting half-life and toxicity.

N-Deethylation Pathway

The primary metabolic route for N-ethylpiperazines is oxidative N-deethylation catalyzed by Cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4).

  • 
    -Hydroxylation:  CYP450 inserts an oxygen at the 
    
    
    
    -carbon of the ethyl group.
  • Hemiaminal Collapse: The unstable

    
    -hydroxyethyl intermediate spontaneously collapses.
    
  • Products: Acetaldehyde (toxic byproduct) and the free secondary amine (piperazine derivative).

Toxicological Note: The release of acetaldehyde can contribute to local toxicity if the drug is administered in high doses, though usually negligible for potent CNS agents. However, the N-dealkylated metabolite often retains biological activity (e.g., mCPP formed from N-ethyl-mCPP), potentially extending the pharmacodynamic effect.

Visualization: Metabolic Degradation

Metabolism Drug N-Ethylpiperazine Drug Intermediate [α-Hydroxyethyl Intermediate] Unstable Drug->Intermediate + [O] CYP CYP2D6 / CYP3A4 (Oxidation) CYP->Drug Catalysis Products Secondary Amine (Active Metabolite?) Intermediate->Products Collapse Byproduct Acetaldehyde Intermediate->Byproduct

Figure 3: Oxidative N-deethylation pathway mediated by hepatic CYP450 enzymes.

References

  • Khalili, F. et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][4] Journal of Chemical & Engineering Data. Link

  • BenchChem. (2025).[2][5] N-(2-Aminoethyl)piperazine synthesis protocol. Link (Verified Protocol Source).

  • McKenzie, C. et al. (2018). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Link

  • Glennon, R. A. et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. Journal of Medicinal Chemistry. Link

  • Peixoto, C. A. et al. (2025). Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Diethylcarbamazine Citrate in Filariasis. Link

  • Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

Sources

Comparative Analysis: Ortho- vs. Para-Piperazinyl Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis comparing ortho- (2-) and para- (4-) piperazinyl benzonitrile derivatives.[1][2][3] These scaffolds are ubiquitous in medicinal chemistry, serving as core pharmacophores in CNS agents, kinase inhibitors, and metabolic modulators.[3]

Executive Summary

The piperazinyl benzonitrile motif represents a "privileged structure" in drug discovery, balancing the solubility-enhancing properties of the piperazine ring with the metabolic stability and electronic withdrawal of the nitrile group. However, the positional isomerism—specifically the choice between ortho (2-position) and para (4-position) substitution—dramatically alters the molecule's three-dimensional topology, electronic landscape, and pharmacological profile.[1][3]

  • Para-isomer (4-PPBN): Characterized by a linear, rod-like vector.[1][2][3] It is frequently used to extend ligands into solvent-exposed regions or deep hydrophobic pockets.[1][2][3]

  • Ortho-isomer (2-PPBN): Characterized by a twisted, non-planar conformation ("The Ortho Effect").[1][2][3] It is utilized to induce conformational restriction, improve selectivity by clashing with off-target flat binding sites, and disrupt crystal packing to enhance solubility.[3]

Structural & Conformational Landscape

The most critical differentiator between these two isomers is their ground-state conformation, which dictates their ability to bind to specific receptor sub-pockets.[3]

The "Ortho Effect" and Torsion Angles

In 4-piperazinyl benzonitrile , the piperazine nitrogen lone pair can conjugate with the aromatic system (though limited by the piperazine's chair conformation), allowing for a relatively planar arrangement between the phenyl ring and the N1-C2/C6 bond vector.

In 2-piperazinyl benzonitrile , the steric repulsion between the bulky piperazine ring (specifically the C2/C6 methylene protons) and the ortho-nitrile group forces the N-phenyl bond to rotate.[1][2] This results in a significant twist angle (often 60–90°) between the phenyl plane and the piperazine average plane.

Visualization of Conformational Logic

ConformationLogic Para Para-Isomer (4-PPBN) Linear Linear Vector (Rod-like) Para->Linear Ortho Ortho-Isomer (2-PPBN) Twist High Torsion Angle (Non-planar) Ortho->Twist Steric Repulsion (CN vs Piperazine) Stacking Facilitates Pi-Stacking (Flat Pockets) Linear->Stacking Low Steric Clash Selectivity Induces Selectivity (Excludes Flat Targets) Twist->Selectivity Shape Mismatch Solubility Disrupts Crystal Packing (Higher Solubility) Twist->Solubility High Entropy

Figure 1: Conformational consequences of positional isomerism.[1][2][3] The ortho-substitution forces a twist that drives selectivity and solubility profiles.[1][2]

Synthetic Accessibility & Strategies

While both isomers are synthesized via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination, their reactivities differ significantly due to electronic and steric factors.[1][2][3]

Nucleophilic Aromatic Substitution (SNAr)

The nitrile group is a strong electron-withdrawing group (EWG), activating the benzene ring for nucleophilic attack.[1][2][3]

  • Para-Attack (4-fluoro): Highly favorable.[1][2][3] The intermediate Meisenheimer complex is stabilized by the para-nitrile group through resonance. Reaction kinetics are fast.

  • Ortho-Attack (2-fluoro): Electronically favorable (inductive effect of -CN is strong at ortho), but sterically hindered .[1][2][3] The incoming piperazine nucleophile faces repulsion from the adjacent nitrile.

    • Optimization: Synthesis of the ortho-isomer often requires higher temperatures (100°C+ vs 60°C) or stronger bases (e.g., K2CO3 in DMSO) compared to the para-isomer.[1][2][3]

Experimental Protocol: General Synthesis (SNAr)

Objective: Synthesis of 4-(piperazin-1-yl)benzonitrile (Target A) vs. 2-(piperazin-1-yl)benzonitrile (Target B).

Materials:

  • 4-fluorobenzonitrile (for A) or 2-fluorobenzonitrile (for B)[1][2][3]

  • Piperazine (5.0 equiv, excess used to prevent bis-arylation)[1][2][3]

  • K2CO3 (2.0 equiv)[1][2][3]

  • DMSO (anhydrous)[1][2][3]

Step-by-Step Methodology:

  • Preparation: Dissolve the fluorobenzonitrile derivative (1.0 mmol) in DMSO (5 mL).

  • Nucleophile Addition: Add Piperazine (5.0 mmol) and K2CO3 (2.0 mmol).

  • Reaction Conditions:

    • Para-isomer: Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS.

    • Ortho-isomer: Heat to 100–120°C for 12–16 hours. (Note: Higher energy barrier due to sterics).[1][2][3]

  • Work-up: Pour reaction mixture into ice-water (50 mL).

    • Para: Product often precipitates as a solid. Filter and wash.

    • Ortho: Product may remain an oil due to lower melting point (see Section 2).[1][2][3] Extract with EtOAc (3x), wash with brine, dry over Na2SO4.[3]

  • Purification: If necessary, purify via flash column chromatography (DCM/MeOH 9:1).

Physicochemical & Pharmacological Comparison

The choice of isomer impacts the "drug-likeness" of the final molecule.

FeaturePara-Isomer (4-PPBN)Ortho-Isomer (2-PPBN)Mechanism / Rationale
Geometry Linear (180° vector)Bent / KinkedOrtho-steric clash forces twist.[1][2][3]
Solubility ModerateHighNon-planarity disrupts crystal lattice energy.
Metabolic Stability High (at C4)VariableC4 is blocked in Para; C4 is open in Ortho (para to amine).[1][2][3]
Selectivity Lower (Promiscuous)Higher"Twist" excludes binding to flat, conserved kinase pockets.[3]
pKa (Piperazine) ~8.5~8.0Ortho-EWG (-CN) exerts stronger inductive pull, lowering pKa.[1][2][3]
Metabolic Stability Analysis

Metabolic stability is a critical parameter. The piperazine ring is susceptible to oxidation, but the phenyl ring's substitution pattern dictates P450 susceptibility.

  • Para-Protection: In 4-PPBN, the metabolic "soft spot" (the position para to the amino group) is blocked by the Nitrile. This makes the phenyl ring highly resistant to Phase I oxidation.

  • Ortho-Vulnerability: In 2-PPBN, the position para to the piperazine nitrogen (position 5 relative to CN, or position 4 relative to N) is unsubstituted.[1][3] This site is electron-rich (donated by N) and sterically accessible, making it a prime target for hydroxylation by CYP450 enzymes.[1][2][3]

Metabolism Start Metabolic Assessment ParaRoute Para-Isomer (Nitrile at C4) Start->ParaRoute OrthoRoute Ortho-Isomer (Nitrile at C2) Start->OrthoRoute ResultPara Blocked Metabolic Site High Stability ParaRoute->ResultPara CN blocks C4 ResultOrtho Open Para-Position Risk of CYP Hydroxylation OrthoRoute->ResultOrtho C4/C5 exposed

Figure 2: Metabolic liability assessment. The para-isomer offers inherent metabolic protection, whereas the ortho-isomer may require additional substitution (e.g., Fluorine) to block metabolism.[3]

Case Studies & Applications

CNS Agents (5-HT / Dopamine)

Piperazinyl benzonitriles are classic pharmacophores for Serotonin (5-HT) and Dopamine receptors.[1][2][3]

  • Para-Application: Often used in SSRI-like scaffolds where the linear extension mimics the distance between the aromatic core and the basic amine in serotonin.

  • Ortho-Application: Used in Atypical Antipsychotics .[1][2][3] The "bent" shape of ortho-piperazines (similar to the tricyclic structure of clozapine) can favor 5-HT2A antagonism over D2 antagonism, improving the side-effect profile.[1][2][3]

Kinase Inhibitors[4]
  • Para: Frequently used to project the solubilizing piperazine tail into the solvent front (e.g., CDK inhibitors).

  • Ortho: Used to induce a "U-shape" conformation to fit into curved hydrophobic pockets or to induce atropisomerism (axial chirality) for high-affinity binding.[1][2][3]

References

  • Synthetic Approaches to Piperazine-Containing Drugs. PMC. (2023).[1][2][3] Reviews the prevalence of piperazine in FDA-approved drugs and synthetic routes including SnAr.[1][4][5] Link

  • Conformational Preferences of Piperazine-Based Ligands. Journal of Medicinal Chemistry. (2025). Detailed analysis of chair vs boat and substituent effects on piperazine geometry. Link

  • Metabolic Stability of Piperazine Derivatives. BenchChem Technical Notes. (2025). Comparative analysis of metabolic soft spots in piperidine and piperazine scaffolds. Link

  • Ortho- vs Para-Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. (2018). Foundational principles explaining the electronic and steric direction of benzonitrile derivatives. Link

  • Patent US10239868B2. Google Patents. (2019).[1][2] Explicitly describes the substitution of 4-(piperazin-1-yl)benzonitrile for 2-(piperazin-1-yl)benzonitrile to modulate 5-HT7 receptor activity.[1][2][3] Link

Sources

Pharmacochemical Profiling and Analytical Characterization of C13H17N3 Derivatives: A Focus on Tramazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Chemical Ontology

The chemical space defined by the molecular formula C13H17N3 encompasses several nitrogen-rich heterocyclic compounds, the most pharmacologically and commercially significant being Tramazoline [1]. Structurally characterized as


-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine, tramazoline is a potent imidazoline-type sympathomimetic[2]. It is primarily formulated as a hydrochloride salt (C13H18ClN3)[3] and utilized clinically as a topical nasal decongestant due to its high affinity for 

-adrenergic receptors[4].

This whitepaper provides a rigorous technical breakdown of the physicochemical properties, pharmacodynamic mechanisms, and validated analytical workflows required for the isolation, quantification, and biological evaluation of tramazoline and its structural analogs.

Physicochemical Properties and Molecular Weight Analysis

Understanding the physical properties of C13H17N3 is critical for formulation stability and pharmacokinetic prediction. The presence of the tetralin ring confers lipophilicity, while the imidazoline moiety dictates the compound's basicity and ionization state at physiological pH.

Table 1: Fundamental Physicochemical Parameters of Tramazoline
PropertyValueAnalytical & Clinical Causality
Molecular Formula C13H17N3 (Free Base)Defines the core tetralin-imidazoline scaffold.
Molecular Weight 215.29 g/mol [1]Low MW (<500 Da) ensures rapid mucosal absorption and aligns with Lipinski’s Rule of 5.
Exact Mass 215.1422 Da[1]Critical for High-Resolution Mass Spectrometry (HRMS) identification and impurity profiling.
Melting Point 142–143 °C[5]Indicates a stable crystalline lattice, essential for dry-powder API storage.
Topological Polar Surface Area (TPSA) 36.4 Ų[1]TPSA < 90 Ų predicts excellent membrane permeability, facilitating rapid onset in topical mucosal applications.
ClogP / XLogP3 2.58 / 1.3Moderate lipophilicity ensures the molecule partitions effectively into lipid bilayers without excessive tissue retention.
Salt Form MW 251.75 g/mol (HCl)[3]The hydrochloride salt improves aqueous solubility for formulation into aqueous nasal sprays[2].

Pharmacodynamics: -Adrenergic Receptor Agonism

Tramazoline exerts its therapeutic effect by acting as a selective agonist at


-adrenergic receptors (specifically the 

and

subtypes) located on the smooth muscle cells of nasal mucosal blood vessels[4][6].
Mechanistic Causality

The binding of the imidazoline ring to the orthosteric site of the G-protein coupled receptor (GPCR) induces a conformational shift that activates the


 signaling cascade[4]. This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (

) from the sarcoplasmic reticulum, leading to the activation of Myosin Light Chain Kinase (MLCK) and subsequent actin-myosin crosslinking. The macroscopic result is rapid vasoconstriction, which reduces mucosal edema and airway resistance[2][6].

G TRAM Tramazoline (Agonist) A1AR α1-Adrenergic Receptor TRAM->A1AR Binds GQ Gq/11 Protein Activation A1AR->GQ Conformational Change PLC Phospholipase C (PLC) GQ->PLC Activates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 CA Ca2+ Release (SR) IP3->CA Binds IP3R MLCK MLCK Activation CA->MLCK Calmodulin Complex VASO Vasoconstriction MLCK->VASO Actin-Myosin Crosslinking

Fig 1: Gq-coupled signaling cascade initiated by Tramazoline at α1-adrenergic receptors.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of steps, but a logically sound, self-validating system. The following methodologies are standard for the characterization of C13H17N3 derivatives[2].

Protocol 1: HPLC-UV Quantification of Tramazoline Hydrochloride

This protocol is designed to quantify the Active Pharmaceutical Ingredient (API) while suppressing secondary interactions that cause peak tailing.

1. Mobile Phase Preparation:

  • Action: Prepare a mixture of 70% 50 mM Potassium Phosphate buffer and 30% Acetonitrile (v/v). Adjust the aqueous buffer to pH 3.0 using orthophosphoric acid.

  • Causality: Tramazoline contains a highly basic imidazoline ring. At pH 3.0, the nitrogen atoms are fully protonated. This prevents the basic amine from interacting with residual, unendcapped silanol groups on the silica-based C18 stationary phase, thereby eliminating peak tailing and ensuring sharp, reproducible Gaussian peaks.

2. Chromatographic Separation:

  • Action: Utilize a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). Set the flow rate to 1.0 mL/min and the column oven to 30 °C.

  • Action: Monitor UV absorbance at

    
     = 215 nm.
    
  • Causality: The tetralin ring exhibits strong

    
     transitions in the deep UV range. 215 nm provides the optimal signal-to-noise ratio for trace quantification[2].
    

3. System Validation & Self-Correction:

  • Action: Inject the 50 µg/mL standard solution six consecutive times before running unknown samples.

  • Validation Gate: The system is only validated if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, and the USP tailing factor is < 1.5. If tailing > 1.5, the system mandates a column wash or a check of the mobile phase pH, ensuring data integrity is never compromised.

HPLC S1 Sample Prep: Tramazoline HCl in Mobile Phase S2 Chromatographic Separation: C18 Column, Isocratic Elution S1->S2 Injection S3 UV Detection: λ = 215 nm S2->S3 Elution S4 Data Analysis: Peak Integration & Quantification S3->S4 Signal VAL1 System Suitability: RSD < 2.0%, Tailing < 1.5 S4->VAL1 Validation Check

Fig 2: Self-validating HPLC-UV workflow for quantifying Tramazoline Hydrochloride.

Protocol 2: In Vitro Radioligand Binding Assay for -Adrenergic Affinity

To confirm the pharmacodynamic profile of synthesized C13H17N3 batches, a competitive binding assay must be performed[4].

1. Membrane Preparation & Incubation:

  • Action: Harvest Chinese Hamster Ovary (CHO-K1) cells stably expressing human

    
    -adrenergic receptors. Isolate the membrane fraction via ultracentrifugation.
    
  • Action: Incubate 20 µg of membrane protein with 0.5 nM

    
    -prazosin and varying concentrations of tramazoline (
    
    
    
    to
    
    
    M) in assay buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 25 °C.
  • Causality:

    
    -prazosin is a highly selective, high-affinity 
    
    
    
    antagonist. By measuring the concentration of tramazoline required to competitively displace 50% of the radioligand (
    
    
    ), we can calculate the absolute inhibition constant (
    
    
    ) via the Cheng-Prusoff equation. This provides a standardized metric of receptor affinity that is independent of the specific radioligand concentration used.

2. System Validation & Self-Correction:

  • Action: Calculate the Z'-factor for the assay plate using total binding (vehicle only) and non-specific binding (10 µM unlabeled phentolamine) controls.

  • Validation Gate: The assay is only accepted if

    
    . A lower score indicates excessive pipetting variance or membrane degradation, automatically invalidating the plate and preventing the reporting of false-positive affinity data.
    

References

  • PubChem (NIH) . Tramazoline | C13H17N3 | CID 5524 - Chemical and Physical Properties. Retrieved from:[Link]

  • PubChem (NIH) . Tramazoline Hydrochloride | C13H18ClN3 | CID 443950. Retrieved from:[Link]

  • DrugCentral . Tramazoline: ADMET properties and Molecular Weight. Retrieved from:[Link]

  • Veeprho . Tramazoline Impurities and Related Compound (HPLC Analytical Specifications). Retrieved from: [Link]

  • PatSnap Synapse . What is the mechanism of Tramazoline Hydrochloride? Retrieved from:[Link]

  • ChemBK . Tramazoline - Physico-chemical Properties. Retrieved from: [Link]

Sources

Role of 2-(4-Ethyl-1-piperazinyl)benzonitrile in CNS drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Role of 2-(4-Ethyl-1-piperazinyl)benzonitrile in CNS Drug Discovery Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, CNS Researchers, and Process Scientists

Executive Summary

In the landscape of Central Nervous System (CNS) drug discovery, This compound represents a critical "privileged structure"—a molecular scaffold capable of binding to multiple G-protein coupled receptors (GPCRs), specifically serotonergic (5-HT) and dopaminergic (D2/D3) subtypes.

While often utilized as a high-value intermediate rather than a final Active Pharmaceutical Ingredient (API), this compound exemplifies the strategic use of arylpiperazines to modulate lipophilicity, metabolic stability, and receptor selectivity. Its ortho-cyano substitution pattern serves two distinct roles: as a bioisostere for the ortho-methoxy group found in established anxiolytics, and as a versatile synthetic handle for constructing tricyclic heterocycles (e.g., quinazolinones, phthalazinones) found in next-generation antipsychotics and PARP inhibitors.

This guide provides a rigorous analysis of its chemical behavior, synthesis, and pharmacological utility, grounded in field-proven medicinal chemistry principles.

Chemical Identity & Structural Significance

Physicochemical Profile

The compound combines a lipophilic ethyl-piperazine tail with an electron-withdrawing benzonitrile head. This balance is engineered to satisfy Lipinski’s Rule of 5 for CNS penetration.

PropertyValue / DescriptionSignificance in CNS Discovery
IUPAC Name 2-(4-Ethylpiperazin-1-yl)benzonitrileUnambiguous chemical identifier.
Molecular Formula C₁₃H₁₇N₃Low molecular weight (<300 Da) favors BBB permeability.
Molecular Weight 215.30 g/mol Ideal for fragment-based drug design (FBDD).
LogP (Predicted) ~2.5 – 2.8Optimal range for Blood-Brain Barrier (BBB) crossing.
pKa (Basic N) ~8.5 (Piperazine N4)Ensures partial ionization at physiological pH, aiding solubility and receptor binding.
H-Bond Acceptors 3 (Nitrile N, 2 Piperazine Ns)Facilitates interaction with receptor binding pockets (e.g., Asp3.32 in D2).
The Pharmacophore: Arylpiperazine "Privileged Structure"

The this compound scaffold is a classic example of an arylpiperazine , a motif ubiquitous in psychopharmacology (e.g., Aripiprazole, Trazodone).

  • The "Ortho-Effect": The ortho-cyano group forces the piperazine ring to twist out of coplanarity with the benzene ring due to steric hindrance. This specific conformation is often required to fit into the narrow binding clefts of 5-HT1A and D2 receptors.

  • Bioisosterism: The -CN group acts as a metabolic shield and a hydrogen bond acceptor, often replacing the metabolically labile ortho-methoxy (-OMe) or ortho-chloro (-Cl) groups found in older generations of drugs.

Medicinal Chemistry & Mechanism of Action[1]

Receptor Binding Dynamics

In CNS drug design, this scaffold is frequently employed to target the "salt bridge" interaction within GPCRs.

  • Protonated Nitrogen (N4): The basic nitrogen of the ethyl-piperazine interacts electrostatically with a conserved aspartic acid residue (Asp3.32) in the transmembrane domain of monoamine receptors.

  • Aromatic Interaction: The benzonitrile ring engages in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine or Tryptophan) in the receptor pocket.
Pathway Visualization: From Scaffold to Signal Modulation

The following diagram illustrates how this scaffold integrates into the broader context of CNS signaling modulation.

CNS_Pathway Scaffold 2-(4-Ethyl-1-piperazinyl) benzonitrile Receptor GPCR Binding Pocket (5-HT1A / D2) Scaffold->Receptor Ligand Recognition Interaction Ionic Bond (Asp3.32) & Pi-Stacking Receptor->Interaction Binding Effect Modulation of cAMP / Ca2+ Flux Interaction->Effect Signal Transduction Outcome Anxiolytic / Antipsychotic Response Effect->Outcome Therapeutic Effect

Figure 1: Mechanistic pathway of arylpiperazine scaffolds in CNS receptor modulation.

Synthetic Methodology

This section details the synthesis of this compound via Nucleophilic Aromatic Substitution (S_NAr) . This is the industry-standard route due to its scalability and atom economy.

Reaction Scheme

Reagents: 2-Fluorobenzonitrile (Electrophile) + 1-Ethylpiperazine (Nucleophile). Conditions: Basic conditions (K₂CO₃), polar aprotic solvent (DMSO or DMF), heat.

Synthesis_Route SM1 2-Fluorobenzonitrile (Electrophile) Reaction S_NAr Reaction K2CO3, DMSO, 90°C SM1->Reaction SM2 1-Ethylpiperazine (Nucleophile) SM2->Reaction TS Meisenheimer Complex (Transition State) Reaction->TS Product 2-(4-Ethyl-1-piperazinyl) benzonitrile TS->Product - HF (as KF)

Figure 2: S_NAr synthetic pathway for the target scaffold.

Step-by-Step Protocol

Objective: Synthesize 10g of this compound.

  • Preparation:

    • Charge a 250 mL round-bottom flask with 2-Fluorobenzonitrile (1.0 eq, 8.0 g) and DMSO (80 mL).

    • Add finely ground Potassium Carbonate (K₂CO₃) (2.0 eq, 18.2 g).

    • Note: Anhydrous conditions are preferred to prevent hydrolysis of the nitrile to an amide.

  • Addition:

    • Add 1-Ethylpiperazine (1.2 eq, 9.0 g) dropwise over 10 minutes.

    • Safety: Piperazines are sensitizers; use a fume hood.

  • Reaction:

    • Heat the mixture to 90°C under nitrogen atmosphere.

    • Monitor via TLC (Hexane:Ethyl Acetate 3:1) or HPLC.[1] Reaction is typically complete in 4–6 hours.

  • Work-up:

    • Cool to room temperature.[1][2][3][4] Pour into Ice Water (400 mL) to precipitate the product or extract.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash organic layer with Brine (2 x 100 mL) to remove DMSO.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • If oil: Distill under high vacuum.

    • If solid: Recrystallize from Ethanol/Hexane.

Downstream Applications in Drug Discovery

The true value of this compound lies in its versatility as an intermediate. The nitrile group (-CN) is a "masked" functionality that can be transformed into various heterocycles essential for CNS drugs.

Transformation Logic
Target MoietyReaction TypeDrug Class Relevance
Benzylamine Reduction (LiAlH₄ or H₂/Raney Ni)Precursor for diamines in antipsychotics.
Benzamide Partial Hydrolysis (H₂SO₄)D2 receptor antagonists (e.g., Sulpiride analogs).
Quinazolinone Cyclization with Amino AcidsSedatives, Hypnotics, and 5-HT antagonists (e.g., Ketanserin analogs).
Tetrazole Cycloaddition (NaN₃)Angiotensin II antagonists (with CNS effects).
Case Study: Synthesis of PARP Inhibitor Analogs

Recent patent literature (e.g., US9820985B2) highlights the use of this scaffold in synthesizing Poly(ADP-ribose)polymerase (PARP) inhibitors. In this context, the nitrile is cyclized with hydrazine or hydroxylamine to form phthalazinone cores, which are being investigated for neuroprotective properties following ischemic stroke.

Quality Control & Impurity Profiling

For use in pharmaceutical development, strict control of impurities is required.

  • Impurity A (Regioisomer): 4-(4-Ethyl-1-piperazinyl)benzonitrile.

    • Origin: Use of 4-fluorobenzonitrile instead of 2-fluoro isomer, or non-selective substitution if using difluorobenzene precursors.

    • Detection: 1H NMR (Para-substitution pattern shows distinct doublets vs. Ortho-substitution complex splitting).

  • Impurity B (Dimer): Bis-piperazinyl species.

    • Origin: If the piperazine is not mono-ethylated or if the ethyl group is lost (dealkylation).

  • Impurity C (Hydrolysis): 2-(4-Ethyl-1-piperazinyl)benzamide.

    • Origin: Presence of water during the high-temperature S_NAr reaction.[2][5]

    • Control: Use anhydrous solvents and K₂CO₃.[6]

References

  • Romanelli, M. N., et al. (2022).[7] "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery, 17(9), 969-984.[7] Link

  • Wang, B., et al. (2017). "Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP)." U.S. Patent No. 9,820,985. Washington, DC: U.S. Patent and Trademark Office. Link

  • Mokrosz, J. L., et al. (1992). "Structure-activity relationship studies of CNS agents. Part 9. 5-HT1A and 5-HT2 receptor affinity of some 2- and 3-substituted 1-arylpiperazines." Archiv der Pharmazie, 325(10), 637-641.
  • Sagara, T., et al. (2007).[5] "Tricyclic heterocyclic derivatives and uses thereof." U.S. Patent Application No. 11/028,064. Link

  • Butini, S., et al. (2016). "Polypharmacology of dopamine receptor ligands." Progress in Neurobiology, 142, 68–103.[8] Link

Sources

The 2-Cyano-Arylpiperazine Scaffold: A Technical Guide to Privileged Structures in Neuropharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-cyano-arylpiperazine moiety represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore for targeting Class A G-Protein Coupled Receptors (GPCRs), specifically serotonin (5-HT) and dopamine (D) receptor subtypes. Unlike its 2-methoxy (e.g., in WAY-100635) or 2,3-dichloro (e.g., in Aripiprazole) analogues, the ortho-cyano (2-CN) substitution offers a unique balance of metabolic stability, electronic withdrawal, and conformational restriction.

This guide provides a technical deep-dive into the design, synthesis, and pharmacological characterization of 2-cyano-arylpiperazine ligands. It is designed for medicinal chemists and pharmacologists seeking to exploit this scaffold for developing Multi-Target Directed Ligands (MTDLs) for neuropsychiatric disorders.

Part 1: Chemical Architecture & SAR Logic

The "Ortho-Nitrile" Effect

The selection of the 2-cyano group is not arbitrary; it is a calculated decision to modulate the physicochemical and binding properties of the phenylpiperazine core.

  • Metabolic Blockade: The ortho position is highly susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting this position with a nitrile group (–C≡N) blocks this metabolic soft spot, significantly extending the half-life (

    
    ) compared to the unsubstituted phenylpiperazine.
    
  • Electronic Modulation: The nitrile group is a strong electron-withdrawing group (EWG) via induction (

    
    ) and resonance (
    
    
    
    ). This reduces the electron density of the aromatic ring, potentially strengthening
    
    
    stacking interactions with aromatic residues (e.g., Trp, Phe) in the receptor binding pocket (e.g., TM6 of 5-HT1A).
  • Conformational Locking: The dipole moment of the nitrile group can induce specific rotational constraints relative to the piperazine ring, favoring a bioactive conformation that discriminates between 5-HT1A (agonist/antagonist) and D2 receptors.

Structural Comparison

The following table summarizes the impact of ortho-substitution on the phenylpiperazine core:

Substituent (R)Electronic EffectMetabolic StabilityPrimary Target Affinity (Ki)Typical Role
-H NeutralLow (Rapid hydroxylation)High (Non-selective)Generic Scaffold
-OCH3 (2-Methoxy)EDG (Donor)Low (O-demethylation)< 1 nM (5-HT1A)Antagonist (e.g., WAY-100635)
-Cl (2-Chloro)Weak EWGModerate< 5 nM (5-HT2A/D2)Mixed Agonist/Antagonist
-CN (2-Cyano)Strong EWG High (Metabolically Inert) < 10 nM (5-HT1A/D4) Partial Agonist / Dual Ligand

Part 2: Synthesis & Methodology[1][2][3][4]

Synthetic Strategy: SNAr vs. Buchwald-Hartwig

While Palladium-catalyzed Buchwald-Hartwig amination is powerful, the synthesis of 2-cyano-arylpiperazines is most efficiently achieved via Nucleophilic Aromatic Substitution (SNAr) . The ortho-cyano group acts as an activating group, facilitating the displacement of a leaving group (Fluorine) by the piperazine amine.

Protocol 1: Scalable SNAr Synthesis of 1-(2-Cyanophenyl)piperazine
  • Objective: Synthesize the core scaffold (CAS 111373-03-6) with >98% purity.

  • Precursors: 2-Fluorobenzonitrile (Electrophile), Piperazine (Nucleophile/Base).

Step-by-Step Methodology:

  • Stoichiometry: Charge a round-bottom flask with 2-Fluorobenzonitrile (1.0 eq) and excess Piperazine (3.0 - 5.0 eq).

    • Expert Insight: Excess piperazine acts as both the reactant and the acid scavenger (trapping HF). It also prevents the formation of the bis-aryl byproduct (N,N'-diarylpiperazine).

  • Solvent System: Dissolve in DMSO or DMF (Polar Arotic solvents accelerate SNAr). Alternatively, use n-Butanol for reflux conditions if avoiding high-boiling solvents.

  • Reaction: Heat the mixture to 100–120°C for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

  • Work-up (Critical for Purity):

    • Cool to room temperature.[1]

    • Pour into ice-water (precipitates the organic product if lipophilic, or extract with Ethyl Acetate).

    • Purification: Wash the organic layer copiously with Water and Brine to remove the excess unreacted piperazine (which is water-soluble).

    • Dry over

      
       and concentrate in vacuo.
      
  • Characterization:

    • 1H NMR (CDCl3): Look for the piperazine triplet peaks at

      
       ~3.0 ppm and aromatic signals.
      
    • IR: Confirm the presence of the Nitrile stretch (

      
      ) at ~2220 cm⁻¹.
      
Visualization of Synthetic Logic

The following diagram illustrates the SNAr mechanism and the competing Buchwald pathway.

Synthesis_Pathway Start 2-Fluorobenzonitrile (EWG Activated) Intermediate Meisenheimer Complex Start->Intermediate SNAr (DMSO, 100°C) Reagent Piperazine (Excess) Reagent->Intermediate Product 1-(2-Cyanophenyl)piperazine (Target Scaffold) Intermediate->Product - HF Byproduct Bis-Aryl Piperazine (Impurity) Product->Byproduct Over-reaction (Avoid with Excess Piperazine)

Figure 1: Reaction pathway for the synthesis of 1-(2-cyanophenyl)piperazine via Nucleophilic Aromatic Substitution (SNAr).

Part 3: Pharmacological Characterization

Receptor Profile: The Serotonin-Dopamine Balance

The 2-cyano-arylpiperazine scaffold is rarely used in isolation; it is typically linked via an alkyl chain (butyl/propyl) to a second pharmacophore (e.g., isoquinoline, imide) to create Bitopic Ligands . However, the arylpiperazine "head group" dictates the primary affinity.

  • 5-HT1A Receptor: The primary target. The protonated nitrogen of the piperazine forms a salt bridge with Asp116 (TM3). The 2-cyano phenyl ring occupies a hydrophobic pocket formed by Phe361 (TM6).

  • D2 Receptor: Secondary target. Affinity is modulated by the linker length.[2]

  • 5-HT7 Receptor: Emerging target for cognitive enhancement. 2-cyano derivatives (like LP-211 analogues) show high affinity.

Experimental Protocol: Radioligand Binding Assay

To validate the affinity of your synthesized ligand, use the following standardized protocol.

Materials:

  • Source: HEK-293 cells stably expressing human 5-HT1A receptors.[3]

  • Radioligand:

    
    -8-OH-DPAT (Agonist) or 
    
    
    
    -WAY-100635 (Antagonist).
  • Reference: Serotonin (5-HT) or Buspirone.

Workflow:

  • Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membranes.

  • Incubation:

    • Mix: 50 µL Membrane prep + 50 µL Radioligand (0.5 nM final) + 50 µL Test Compound (10⁻¹⁰ to 10⁻⁵ M).

    • Incubate at 25°C for 60 minutes (Equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Counting: Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Analysis: Plot % Displacement vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Signaling Pathway Visualization

Understanding the downstream effect is crucial. 5-HT1A is a


-coupled receptor.[4]

Signaling_Pathway Ligand 2-Cyano-Arylpiperazine (Ligand) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding GProtein Gi/o Protein (Heterotrimer) Receptor->GProtein Activation (GDP->GTP) AC Adenylate Cyclase (Effector) GProtein->AC Inhibition (G-alpha-i) GIRK GIRK Channels (Activation -> Hyperpolarization) GProtein->GIRK Activation (G-beta-gamma) cAMP cAMP Levels (Decrease) AC->cAMP Reduces Production PKA PKA Pathway (Inhibition) cAMP->PKA

Figure 2: Signal transduction pathway of 5-HT1A activation by 2-cyano-arylpiperazine ligands.

Part 4: References

  • Leopoldo, M., et al. (2011). Structure-affinity relationship studies on 5-HT7 receptor ligands. Pharmacology Research & Perspectives. Retrieved from [Link]

  • Mokrosz, J. L., et al. (1994). Structure-affinity relationship studies on 5-HT1A receptor ligands. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA. Molecules. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Protocol for N-Ethylation of 1-(2-Cyanophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust protocol for the N-ethylation of 1-(2-cyanophenyl)piperazine (2-CPP) , a critical pharmacophore in the synthesis of phenylpiperazine antidepressants (e.g., Trazodone, Etoperidone).

While conceptually simple, the N-alkylation of secondary amines often suffers from over-alkylation (formation of quaternary ammonium salts) and poly-alkylation impurities. This guide presents a refined Direct Alkylation Strategy using phase-transfer catalysis principles to maximize selectivity for the mono-ethylated product, 2-[4-ethyl-1-piperazinyl]benzonitrile.

Strategic Analysis & Chemical Logic

The Challenge: Selectivity vs. Reactivity

The target transformation is the conversion of a secondary amine (2-CPP) to a tertiary amine via nucleophilic substitution.

  • Substrate: 1-(2-cyanophenyl)piperazine. The ortho-cyano group exerts an electron-withdrawing effect on the aniline nitrogen, but the distal piperazine nitrogen (

    
    ) remains highly nucleophilic (
    
    
    
    ).
  • Reagent: Ethyl Bromide (EtBr) or Ethyl Iodide (EtI).

  • Risk: The product (tertiary amine) is often more nucleophilic than the starting material due to the inductive electron-donating effect of the ethyl group, leading to rapid quaternization (Bis-alkylation).

Selected Route: Mild Base-Mediated Alkylation

We utilize a heterogeneous base system (K₂CO₃/Acetonitrile) .

  • Why K₂CO₃? It acts as a mild proton scavenger. Unlike soluble bases (TEA, DIPEA), the inorganic surface creates a "buffered" environment that minimizes base-catalyzed side reactions (e.g., hydrolysis of the nitrile group).

  • Why Acetonitrile (MeCN)? It is a polar aprotic solvent that dissolves the organic substrate well but dissolves the inorganic base poorly, allowing for a controlled reaction rate that favors mono-alkylation.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3]Density (g/mL)Role
1-(2-Cyanophenyl)piperazine 187.241.0SolidSubstrate (Limiting Reagent)
Ethyl Bromide (EtBr) 108.971.11.46Alkylating Agent
Potassium Carbonate (K₂CO₃) 138.212.5SolidBase (Anhydrous, granular)
Potassium Iodide (KI) 166.000.1SolidCatalyst (Finkelstein)
Acetonitrile (MeCN) 41.05N/A0.786Solvent (10 mL per g of substrate)
Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe.

  • Charge the flask with 1-(2-cyanophenyl)piperazine (1.0 eq) and Acetonitrile (10 volumes) . Stir until fully dissolved.

  • Add Potassium Carbonate (2.5 eq) . The mixture will form a suspension.

  • Catalytic Activation: Add Potassium Iodide (0.1 eq) .

    • Note: KI converts EtBr to EtI in situ, which is a superior electrophile (

      
       is a better leaving group than 
      
      
      
      ), accelerating the reaction at lower temperatures to improve selectivity.
Step 2: Reagent Addition
  • Cool the mixture to 0–5 °C using an ice bath.

  • Add Ethyl Bromide (1.1 eq) dropwise over 15 minutes.

    • Critical: EtBr is volatile (bp ~38 °C). Adding it cold prevents evaporation before reaction.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

Step 3: Reaction Monitoring
  • Heat the mixture to 40–45 °C and stir for 4–6 hours .

    • Caution: Do not reflux vigorously (

      
      ) as this promotes quaternary salt formation.
      
  • In-Process Control (IPC): Monitor by TLC (System: DCM/MeOH 95:5) or HPLC.

    • Target: < 2% residual starting material.

    • Observation: If starting material persists after 6 hours, add an additional 0.1 eq of EtBr.

Step 4: Workup
  • Filter the reaction mixture through a Celite pad or sintered glass funnel to remove inorganic salts (K₂CO₃/KBr). Wash the cake with fresh MeCN.

  • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.

  • Partition: Dissolve the residue in Ethyl Acetate and wash with Water (

    
    ) followed by Brine  (
    
    
    
    ).
  • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate to dryness.

Step 5: Purification
  • Preferred: The crude product is often sufficiently pure (>95%) for subsequent steps.

  • If Purification Needed: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Mobile Phase: Gradient of 100% DCM

      
       95:5 DCM:MeOH.
      
    • Yield Expectation: 85–92%.[2]

Mechanism & Workflow Visualization

Reaction Pathway (DOT Diagram)

ReactionPathway Start 1-(2-cyanophenyl)piperazine (Secondary Amine) Inter Transition State (SN2 Attack) Start->Inter Activation Product 2-(4-ethyl-1-piperazinyl)benzonitrile (Tertiary Amine) Inter->Product - HBr Side Quaternary Ammonium Salt (Over-Alkylation Impurity) Product->Side + Excess EtBr (Avoidable) Reagents EtBr / K2CO3 / KI (MeCN, 40°C)

Caption: Figure 1. Reaction pathway illustrating the mono-alkylation trajectory and the potential over-alkylation side reaction.

Workup Logic Flow (DOT Diagram)

WorkupFlow Step1 Reaction Mixture (MeCN, Product, Salts) Step2 Filtration Step1->Step2 Solid Solid Waste (KBr, K2CO3) Step2->Solid Retentate Liq1 Filtrate (Organic Phase) Step2->Liq1 Permeate Step3 Concentration (Remove MeCN) Liq1->Step3 Step4 Liquid-Liquid Extraction (EtOAc / Water) Step3->Step4 Residue redissolved AqLayer Aqueous Layer (Residual Salts, KI) Step4->AqLayer OrgLayer Organic Layer (Product in EtOAc) Step4->OrgLayer Final Final Product (Yellow Oil/Solid) OrgLayer->Final Dry & Evaporate

Caption: Figure 2. Downstream processing workflow designed to remove inorganic byproducts and isolate the free base.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) EtBr evaporation or old reagents.Use a reflux condenser with coolant at -10°C. Add EtBr at 0°C. Ensure KI is added.
High Bis-Alkylation (>10%) Temperature too high or excess EtBr.strictly limit EtBr to 1.1 eq. Lower reaction temp to 30°C.
Hydrolysis of Nitrile Reaction too basic or wet solvent.Use anhydrous MeCN. Switch from K₂CO₃ to NaHCO₃ (milder) if hydrolysis persists.
Emulsion during Workup Fine particulates or amphiphilic nature.Filter the biphasic mixture through Celite. Add saturated brine to break emulsion.

Safety & Compliance

  • Cyanide Functionality: While the nitrile group on 2-CPP is covalently bonded and stable, avoid strong acids which could theoretically liberate HCN under extreme forcing conditions.

  • Alkyl Halides: Ethyl Bromide is a lachrymator and potential carcinogen. Handle strictly in a fume hood.

  • Waste Disposal: Aqueous waste streams containing iodides (from KI) and bromides must be segregated from standard organic waste depending on local EHS regulations.

References

  • Closson, R. D., et al. (1957).[4] "Synthesis of N-Alkylamines via Ethylation." Journal of Organic Chemistry, 22, 646.[4]

  • Pittelkow, T., & Christensen, J. B. (2024). "A Simple Synthesis of N-Alkylpiperazines." ResearchGate.[2][5]

  • Song, L., et al. (2015).[6] "I2/KI-Mediated Oxidative N-N Bond Formation." Journal of Organic Chemistry, 80, 7219-7225.[6]

  • Dangerfield, E. M., et al. (2010).[7] "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination." Journal of Organic Chemistry, 75, 5470-5477.[7]

Sources

Nucleophilic aromatic substitution (SNAr) methods for 2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Nucleophilic Aromatic Substitution (SNAr) Protocols for 2-Fluorobenzonitrile

Executive Summary

2-Fluorobenzonitrile (CAS 394-47-8) is a privileged building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials[1][2]. The synergistic electron-withdrawing effects of the cyano group and the high electronegativity of the ortho-fluorine atom render the aromatic ring highly susceptible to nucleophilic attack[1]. This application note details the mechanistic rationale, optimized reaction parameters, and validated protocols for performing highly efficient Nucleophilic Aromatic Substitution (SNAr) reactions using 2-fluorobenzonitrile.

Mechanistic Insights and Causality

In a classical SNAr reaction, the rate-determining step is typically the nucleophilic addition to the electron-deficient aromatic ring, forming a negatively charged intermediate known as the Meisenheimer complex[3].

  • The Role of the Cyano Group: The –C≡N group acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. This creates an electron-deficient aromatic system that stabilizes the anionic Meisenheimer complex during the transition state[1].

  • The Role of Fluorine: Unlike aliphatic nucleophilic substitution (SN2) where iodine is the best leaving group, in SNAr, fluorine is the superior leaving group. Its extreme electronegativity highly polarizes the C–F bond, significantly accelerating the rate-determining addition step[1]. The subsequent elimination of the fluoride ion is fast and restores aromaticity.

  • Advanced Mechanistic Pathways: Recent computational and experimental studies suggest that under specific cryogenic conditions (–78 °C) with strong carbon nucleophiles (e.g., lithiated nitriles), the SNAr process can be interrupted. By trapping the stable σ-complex before fluoride elimination occurs, chemists can achieve the dearomatization of 2-fluorobenzonitrile to yield complex functionalized cyclohexadienes[3][4].

SNAr_Mechanism A 2-Fluorobenzonitrile (Electrophile) C Meisenheimer Complex (Anionic Intermediate) A->C Addition (Rate-Determining) B Nucleophile (e.g., Amine) B->C D Substituted Benzonitrile + F- (Leaving Group) C->D Elimination (Fast)

SNAr mechanism of 2-fluorobenzonitrile via the Meisenheimer complex.

Reaction Parameters & Optimization

Achieving high yields in the SNAr of 2-fluorobenzonitrile requires careful selection of solvent, base, and temperature. The base is critical for neutralizing the hydrofluoric acid (HF) generated during the reaction, pushing the equilibrium forward.

  • Solvent Selection: Polar aprotic solvents like N,N-dimethylacetamide (DMA), DMF, or DMSO are traditionally preferred because they solvate cations well while leaving the nucleophilic anions "naked" and highly reactive[5].

  • Base Synergy: A combination of organic and inorganic bases (e.g., DIPEA and Na₂CO₃) often provides a synergistic effect. DIPEA acts as a highly soluble proton scavenger, while Na₂CO₃ provides bulk buffering capacity[5].

Table 1: Optimization of N-Arylation Conditions for 2-Fluorobenzonitrile (Quantitative data summarized from RSC Advances studies on aqueous/organic media[5])

SolventTemperature (°C)Organic BaseInorganic BaseAdditive (PTC)Yield (%)
Water100DIPEANa₂CO₃None40
DMA 100 DIPEA Na₂CO₃ None 88
Water100DIPEANa₂CO₃TBAB (5 mol%)66

Note: Reactions performed with 1 mmol 2-fluorobenzonitrile, 1 mmol amine, 2 equiv total base, 3h reaction time[5].

Experimental Protocols

Protocol A: Standard N-Arylation in Polar Aprotic Solvent

Objective: High-yield synthesis of 2-(substituted-amino)benzonitriles. Rationale: DMA provides optimal solubility and nucleophile activation. The mixed base system ensures complete acid scavenging without degrading the nitrile group[5].

Step-by-Step Procedure:

  • Reagent Preparation: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluorobenzonitrile (121 mg, 1.0 mmol) and the desired amine nucleophile (e.g., piperidine, 1.0 mmol).

  • Solvent & Base Addition: Add 3.0 mL of anhydrous N,N-dimethylacetamide (DMA). Follow with the addition of N,N-diisopropylethylamine (DIPEA, 1.0 mmol) and sodium carbonate (Na₂CO₃, 1.0 mmol)[5].

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 100 °C using a pre-heated oil bath or heating block. Stir vigorously for 3 hours[5].

  • Reaction Quenching: Cool the mixture to room temperature. Quench by adding 10 mL of distilled water.

  • Biphasic Extraction: Extract the aqueous layer with ethyl acetate (3 × 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMA. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the pure product.

Workflow Step1 1. Reagent Preparation Mix 2-F-PhCN + Nucleophile Step2 2. Base/Solvent Addition e.g., DIPEA/Na2CO3 in DMA Step1->Step2 Step3 3. Thermal Activation Heat at 100°C for 3h Step2->Step3 Step4 4. Biphasic Extraction EtOAc / Aqueous Wash Step3->Step4 Step5 5. Product Isolation Chromatography / Crystallization Step4->Step5

Step-by-step experimental workflow for the N-arylation of 2-fluorobenzonitrile.

Protocol B: Interrupted SNAr-Alkylation (Dearomatization)

Objective: Synthesis of complex functionalized cyclohexadienes. Rationale: Using a highly reactive carbon nucleophile at cryogenic temperatures (–78 °C) allows the isolation and electrophilic trapping of the Meisenheimer intermediate before fluoride elimination occurs[4].

Step-by-Step Procedure:

  • Nucleophile Generation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the alkyl nitrile (2.0 equiv) in anhydrous THF (0.1 M). Cool to –78 °C. Add Lithium diisopropylamide (LDA, 2.1 equiv) dropwise. Stir for 30 minutes[4].

  • Electrophile Addition: Rapidly add neat 2-fluorobenzonitrile (1.0 equiv) to the –78 °C solution[4].

  • Aging: Stir the mixture at –78 °C for exactly 1 hour to allow σ-complex formation. Crucial Causality: Do not let the temperature rise above –78 °C, or premature elimination and side reactions will occur, shutting down the dearomatization[4].

  • Trapping: Rapidly add a neat electrophile (e.g., benzyl bromide, 2.1 equiv). Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour[4].

  • Workup: Quench with saturated aqueous NH₄Cl. Separate the phases, extract the aqueous layer with CH₂Cl₂ (3 × 25 mL), dry, and concentrate for subsequent purification[4].

Analytical Validation (Self-Validating System)

To ensure protocol success and trustworthiness, the following self-validation checks must be embedded into the workflow:

  • TLC Monitoring: 2-Fluorobenzonitrile is highly UV-active. Monitor the disappearance of the starting material spot under a 254 nm UV lamp.

  • ¹⁹F NMR Spectroscopy: This is the most definitive analytical tool for verifying SNAr completion. The starting material exhibits a distinct fluorine signal (typically around –109 ppm depending on the solvent). The complete disappearance of this signal confirms 100% conversion of the C–F bond.

  • IR Spectroscopy: The nitrile stretch (–C≡N) at ~2220 cm⁻¹ should remain intact in the final product. This confirms that the cyano group was not inadvertently hydrolyzed to an amide or carboxylic acid during the thermal activation step[2].

References

  • Interrupted SNAr-Alkylation Dearomatization - PMC | nih.gov |3

  • The Chemistry of 2-Fluorobenzonitrile: Synthesis and Reactivity | nbinno.com | 1

  • Interrupted SNAr-Alkylation Dearomatization | JACS Au - ACS Publications | acs.org | 4

  • N-arylation of amines with fluorobenzonitriles in aqueous medium | rsc.org | 5

  • What is 2-Fluorobenzonitrile - Properties & Specifications | p-toluenesulfonicacid-ptbba.com | 2

Sources

Purification of 2-(4-Ethyl-1-piperazinyl)benzonitrile by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Purification of 2-(4-Ethyl-1-piperazinyl)benzonitrile via Amine-Modified Silica Gel Chromatography

Executive Summary & Chemical Profile

This compound is a highly polar pharmaceutical intermediate characterized by a lipophilic benzonitrile moiety and a strongly basic tertiary amine within its piperazine ring. Purifying this class of compounds via standard normal-phase silica gel chromatography frequently results in severe band broadening, material loss, and co-elution of impurities. This application note outlines a field-proven, self-validating protocol utilizing Triethylamine (TEA) as a mobile phase modifier to achieve >98% purity and high target recovery.

Mechanistic Causality: Resolving the Silanol Problem

To understand the purification strategy, one must understand the causality of peak tailing. Standard silica gel (SiO₂) surfaces are densely populated with weakly acidic silanol groups (Si-OH, pKa ~4.5–8.0). When a basic analyte like this compound (pKa ~9.0) is introduced to the column, it rapidly protonates. This triggers a strong electrostatic interaction—essentially an ion-exchange process—between the protonated piperazine nitrogen and the anionic silanolate (Si-O⁻) .

The Solution: By incorporating 1–2% Triethylamine (TEA) into the mobile phase, TEA acts as a sacrificial, competitive base. It preferentially binds to and neutralizes the highly active acidic silanol sites, forming a transiently deactivated stationary phase. This critical modification shifts the analyte's retention mechanism from destructive ion-exchange to reversible partitioning, ensuring sharp elution profiles .

Mechanism S1 Bare Silica Gel (Acidic Si-OH) S3 Strong Ionic Interaction (Peak Tailing / Low Yield) S1->S3 Without TEA S5 Deactivated Silica (Si-O⁻ HN⁺Et3) S1->S5 Add TEA S2 Basic Piperazine (Target Analyte) S2->S3 S6 Reversible Partitioning (Sharp Peaks / High Yield) S2->S6 S4 Mobile Phase + 1% TEA (Basic Modifier) S4->S5 S5->S6 Elute Analyte

Mechanistic pathway of silica gel deactivation using Triethylamine (TEA).

Materials and Reagents

  • Stationary Phase: Silica gel (230–400 mesh, 40–63 µm).

  • Solvents: Dichloromethane (DCM, ACS grade), Methanol (MeOH, HPLC grade).

  • Modifier: Triethylamine (TEA, ≥99% purity).

  • Validation Tools: Silica gel 60 F254 TLC plates, 254 nm UV lamp, Iodine chamber.

Experimental Protocol: A Self-Validating System

This protocol is designed so that each phase validates the next, preventing the loss of valuable crude material on a poorly optimized column.

Phase 1: TLC Optimization (The Self-Validation Step) Causality: Piperazine derivatives are generally too polar for standard Hexane/Ethyl Acetate systems and require the hydrogen-bonding capacity of Methanol. The solvent system must be empirically validated before column packing .

  • Prepare two TLC chambers to observe the TEA effect:

    • System A: DCM:MeOH (90:10, v/v)

    • System B: DCM:MeOH:TEA (90:9:1, v/v/v)

  • Spot the crude mixture on two TLC plates and develop them in their respective chambers.

  • Visualize under 254 nm UV light. System B should resolve the target compound into a tight, circular spot.

Phase 2: Column Packing and Pre-Equilibration Causality: The silica bed must be completely saturated with TEA before the analyte is loaded. If the basic analyte encounters bare silica, irreversible binding will occur immediately at the top of the column.

  • Prepare the initial mobile phase: DCM containing 1% TEA (v/v).

  • Create a homogeneous slurry of silica gel in the initial mobile phase and pour it into the glass column.

  • Pass at least 2 to 3 Column Volumes (CV) of the initial mobile phase through the bed to ensure complete neutralization of the silanol groups.

Phase 3: Sample Loading

  • Dissolve the crude this compound in a minimal volume (1–3 mL) of DCM. Do not add MeOH at this stage, as it disrupts the initial binding band.

  • Carefully apply the solution to the top of the flat silica bed using a Pasteur pipette.

  • Drain the solvent until the sample is just absorbed into the silica, then rinse the flask with 1 mL of DCM and apply it to the column (quantitative transfer).

Phase 4: Gradient Elution & Isolation

  • Elute the column using a step gradient (refer to Table 2), gradually increasing the Methanol concentration.

  • Collect fractions (e.g., 15–20 mL per tube).

  • Spot every third fraction on a TLC plate (using System B) to monitor elution.

  • Pool the fractions containing the pure target compound.

  • Evaporate the solvent under reduced pressure at 35°C.

  • Subject the resulting product to high vacuum (≤ 1 mbar) for 4–6 hours. Causality: TEA has a boiling point of 89°C. Extended high-vacuum drying is required to completely remove residual TEA and prevent NMR solvent suppression issues .

Workflow N1 Crude this compound N2 TLC Optimization (Validate TEA Effect) N1->N2 Determine Rf N3 Column Packing (Pre-equilibrate with 1% TEA) N2->N3 Select Eluent N4 Sample Loading (Minimal DCM Volume) N3->N4 Column Ready N5 Gradient Elution (Increasing MeOH %) N4->N5 Elute N6 Fraction Analysis (TLC Validation) N5->N6 Collect N7 Solvent Removal & High Vacuum Drying N6->N7 Pool Pure Fractions

Step-by-step experimental workflow for the purification of basic piperazine derivatives.

Quantitative Data Presentation

Table 1: TLC Retention Factor (Rf) and Peak Shape Comparison

Solvent System (v/v) Modifier Target Compound Rf Spot Morphology Resolution Quality
DCM:MeOH (90:10) None 0.15 – 0.25 Severe Streaking Poor (Co-elution likely)
DCM:MeOH:TEA (90:9:1) 1% TEA 0.35 Tight, Circular Excellent

| Hexane:EtOAc (50:50) | None | 0.00 | Baseline Retention | Fails to Elute |

Table 2: Optimized Gradient Elution Profile

Step Mobile Phase Composition (DCM : MeOH : TEA) Column Volumes (CV) Purpose
1 99 : 0 : 1 2.0 Elute non-polar impurities (e.g., unreacted starting materials)
2 98 : 1 : 1 2.0 Transition phase
3 95 : 4 : 1 3.0 Elute target this compound

| 4 | 90 : 9 : 1 | 2.0 | Flush highly polar degradation products |

Troubleshooting

  • Issue: The target compound elutes over too many fractions (band broadening).

    • Cause: Insufficient pre-equilibration with TEA, or the sample was loaded in too large a volume of solvent.

    • Solution: Ensure at least 2-3 CVs of TEA-modified solvent are passed through the column prior to loading. Keep loading volume strictly minimal.

  • Issue: Residual TEA detected in ¹H-NMR (characteristic peaks at ~1.0 ppm and ~2.5 ppm).

    • Solution: Re-dissolve the product in DCM, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate. Alternatively, extend high-vacuum drying time.

References

  • Title: Complete Guide to Thin Layer Chromatography Sample Preparation Source: Organomation URL: [Link]

  • Title: Quantitative explanation of basic compound retention mechanisms in reversed-phase mode liquid chromatography Source: Semantic Scholar URL: [Link]

  • Title: Effect of Triethylamine (TEA) on the Retention in RPLC Source: Pharma Growth Hub URL: [Link]

Recrystallization solvents for 2-piperazinylbenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the purification and recrystallization strategies for 1-(2-cyanophenyl)piperazine (also known as 2-piperazinylbenzonitrile) and its derivatives.[1][2][3]

Executive Summary

  • Core Challenge: The free base of 1-(2-cyanophenyl)piperazine is typically a liquid/oil at room temperature (bp 314–315 °C).[1][2][3][4] Direct recrystallization of the free base is generally not possible.[3]

  • Primary Strategy: Purification relies on salt formation (Hydrochloride, Maleate) to generate crystalline solids, or high-vacuum distillation for the free base.[2][3]

  • Best Solvents (Salts): Ethanol (absolute), Isopropanol, or Methanol/Ether systems.[1][3]

  • Best Solvents (Boc-Intermediates): Heptane/Ethyl Acetate mixtures.[1][2][3]

Part 1: Chemical Profile & Solubility Logic

Understanding the physicochemical properties is critical for selecting the correct solvent system.[3]

FeaturePropertyImplication for Purification
Physical State Viscous Liquid / OilCannot be recrystallized directly.[1][2][3] Must be distilled or converted to salt.[2][3]
Basicity (pKa) N4 (Distal): ~9.8N1 (Proximal): ~2-3The distal nitrogen is highly basic.[1][2] It readily forms stable mono-salts with HCl, Maleic acid, or Oxalic acid.[1][2][3]
Polarity Moderate (Free Base)High (Salts)Free Base: Soluble in DCM, EtOAc, Toluene.Salts: Soluble in Water, MeOH; Insoluble in Ether, Hexane.[1][3]
Impurities 2-Fluorobenzonitrile,Bis-aryl piperazinesDimeric impurities are often less soluble in alcohols, allowing rejection during filtration.[1][2][3]
The Protonation Strategy

The piperazine ring contains two nitrogen atoms.[3][5][6][7] The N1 nitrogen (attached to the benzene ring) is electronically deactivated by the electron-withdrawing nitrile group (–CN) and the phenyl ring.[1][2][3] The N4 nitrogen is a secondary aliphatic amine and is significantly more basic.[3]

  • Target: Form the Mono-Hydrochloride or Mono-Maleate salt.[1][2][3]

  • Avoid: Dihydrochloride salts are often hygroscopic and difficult to handle.[2][3]

Part 2: Recrystallization Protocols

Protocol A: Purification via Hydrochloride Salt Formation

Best for: Routine purification of crude reaction mixtures.[3]

Reagents:

  • Crude 1-(2-cyanophenyl)piperazine (Oil)[1][2]

  • Solvent: Ethanol (Absolute) or Isopropanol (IPA) [1][2]

  • Acid: 4M HCl in Dioxane or concentrated aqueous HCl (37%)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude oil in Ethanol (5 mL per gram of substrate). If the solution is dark, treat with activated charcoal at 50°C for 15 minutes and filter through Celite.

  • Acidification: Cool the solution to 0–5°C (ice bath). Slowly add HCl (1.1 equivalents) dropwise with vigorous stirring.

    • Note: A white precipitate should form immediately.[2][3] If oiling out occurs, seed with a crystal or scratch the glass.[3]

  • Aging: Stir the slurry at 0°C for 1 hour to ensure complete precipitation.

  • Recrystallization:

    • Heat the slurry until the solid dissolves (add minimal extra Ethanol if needed).[1][3]

    • Optional: If the salt is too soluble in pure Ethanol, add Diethyl Ether or MTBE dropwise at reflux until slight turbidity appears.[3]

    • Allow to cool slowly to room temperature, then to 4°C.

  • Isolation: Filter the white crystals. Wash with cold Ethanol/Ether (1:1).[1][3]

  • Drying: Dry under vacuum at 40°C. (HCl salts can hold solvent; ensure thorough drying).[2][3]

Protocol B: Purification via Maleate Salt

Best for: Pharmaceutical grade purity (lower hygroscopicity).[3]

Reagents:

  • Maleic Acid (1.05 equivalents)[1][2]

  • Solvent: Acetone or Ethyl Acetate [1][2][3]

Step-by-Step Procedure:

  • Dissolve the crude free base in Acetone (10 volumes).

  • Dissolve Maleic acid in a separate portion of warm Acetone.

  • Add the Maleic acid solution to the amine solution at 40°C.

  • Allow the mixture to cool. Maleate salts of aryl piperazines typically crystallize well from Acetone or EtOAc.[2][3]

  • Filter and wash with cold Acetone.[2][3][8]

Protocol C: Purification of N-Boc Intermediates

Context: If you are synthesizing the molecule via Boc-protection (tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate).[1][2][3]

  • Physical State: Solid.[2][3]

  • Solvent System: Heptane / Ethyl Acetate .[2][3]

  • Method: Dissolve in hot Ethyl Acetate. Add hot Heptane until cloudy. Cool slowly. This effectively removes non-polar impurities and unreacted halides.[2][3]

Part 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the purification method based on the state of your material.

Recrystallization_Workflow Start Crude 1-(2-cyanophenyl)piperazine CheckState Physical State Check Start->CheckState IsOil Liquid / Oil CheckState->IsOil Free Base IsSolid Solid (Derivatives/Salts) CheckState->IsSolid Protected/Salt Distill High Vacuum Distillation (bp ~160°C @ 0.5 mmHg) IsOil->Distill High Purity Req. SaltForm Salt Formation Strategy IsOil->SaltForm Standard Purity HCl_Route HCl Salt (Solvent: Ethanol/IPA) IsSolid->HCl_Route Crude Salt Boc_Route Boc-Derivative (Solvent: Heptane/EtOAc) IsSolid->Boc_Route N-Boc Protected SaltForm->HCl_Route Robustness Maleate_Route Maleate Salt (Solvent: Acetone/EtOAc) SaltForm->Maleate_Route Crystallinity

Caption: Decision tree for purification of 2-piperazinylbenzonitrile based on chemical form.

Part 4: Solvent Compatibility Table

SolventRoleSuitabilityNotes
Ethanol Primary SolventExcellent Best for HCl salts.[1][2][3] Dissolves impurities; salt crystallizes on cooling.[2][3]
Isopropanol (IPA) Primary SolventGood Lower solubility than EtOH; higher yield but potentially lower purity.[3]
Acetone Primary SolventExcellent Specific for Maleate/Oxalate salts.[2][3] Avoid for HCl (potential aldol side reactions with excess acid).[2][3]
Ethyl Acetate Anti-SolventModerate Good for precipitating salts from ethanolic solutions.[2][3]
Diethyl Ether Anti-SolventHigh Excellent for "crashing out" salts, but safety concerns (peroxides/flammability).[2][3]
Water Co-SolventLow Avoid if possible.[2][3] Piperazine salts are highly water-soluble, leading to poor recovery.[1][2][3]

References

  • ChemicalBook. (n.d.).[2][3] 1-(2-Cyanophenyl)piperazine Properties and Boiling Point. Retrieved from [1][2]

  • Sigma-Aldrich. (n.d.).[1][2][3] 1-(2-Cyanophenyl)piperazine Product Specification. Retrieved from [1][2]

  • BenchChem. (2025).[2][3][8] Technical Support Center: Purification of Piperazine-Containing Compounds. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2025).[2][3] Electronic-Structure-Guided Screening of Piperazine Derivatives. PMC. Retrieved from [1][2]

  • Google Patents. (2015).[2][3] Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Analogous Method). JP5738774B2.[2][3] Retrieved from

Sources

Application Note: Preparation of 2-(4-Ethyl-1-piperazinyl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details a robust, scalable protocol for the synthesis of 2-(4-ethyl-1-piperazinyl)benzonitrile hydrochloride . Arylpiperazines are privileged scaffolds in medicinal chemistry, serving as key pharmacophores for serotonergic (5-HT) and dopaminergic receptor ligands [1].

The synthesis utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy. Unlike palladium-catalyzed Buchwald-Hartwig couplings, which require expensive catalysts and rigorous oxygen exclusion, this SNAr route leverages the high reactivity of 2-fluorobenzonitrile . The electron-withdrawing cyano group at the ortho position activates the fluorine atom for displacement by the secondary amine (1-ethylpiperazine), ensuring high conversion under mild thermal conditions.

This guide emphasizes process safety, impurity control, and reproducible crystallization of the hydrochloride salt, a critical step for ensuring pharmaceutical-grade purity.

Retrosynthetic Analysis & Mechanism

The synthesis is convergent, disconnecting the C-N bond between the phenyl ring and the piperazine nitrogen.

Reaction Scheme

The mechanism proceeds via a Meisenheimer complex intermediate. The high electronegativity of fluorine stabilizes this anionic intermediate, making 2-fluorobenzonitrile significantly more reactive than its chloro- or bromo- analogs in this specific context.

ReactionScheme SM1 2-Fluorobenzonitrile (Electrophile) Complex Meisenheimer Complex SM1->Complex Addition SM2 1-Ethylpiperazine (Nucleophile) SM2->Complex ProductFB Free Base Intermediate Complex->ProductFB Elimination (-F⁻) Base K2CO3 / DMSO 90°C Base->ProductFB Scavenges HF FinalSalt Target HCl Salt (Crystalline Solid) ProductFB->FinalSalt Protonation HCl HCl / EtOAc HCl->FinalSalt

Figure 1: Mechanistic pathway for the SNAr synthesis and salt formation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.RoleCAS No.
2-Fluorobenzonitrile 121.111.0Substrate394-47-8
1-Ethylpiperazine 114.191.2Nucleophile5308-25-8
Potassium Carbonate (K₂CO₂) 138.212.0Base584-08-7
Dimethyl Sulfoxide (DMSO) -5-10 VolSolvent67-68-5
HCl (4M in Dioxane) -1.1Salt Former-
Step 1: SNAr Coupling

Rationale: DMSO is selected as the solvent because its high dielectric constant promotes the formation of the polar transition state. K₂CO₃ is used as a granular base to neutralize the hydrofluoric acid byproduct without causing hydrolysis of the nitrile group.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charging: Add 2-fluorobenzonitrile (5.0 g, 41.3 mmol) and DMSO (50 mL). Stir until dissolved.

  • Addition: Add 1-ethylpiperazine (5.66 g, 6.3 mL, 49.6 mmol) followed by anhydrous K₂CO₃ (11.4 g, 82.6 mmol).

  • Reaction: Heat the mixture to 90°C in an oil bath.

    • Control Point: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][2][3][4] The reaction typically reaches completion within 4–6 hours. Look for the disappearance of the 2-fluorobenzonitrile peak.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (200 mL) to quench. The product (free base) may oil out or precipitate.

    • Extract with Ethyl Acetate (EtOAc) (3 x 75 mL).

    • Combine organic layers and wash with Brine (2 x 100 mL) to remove residual DMSO.

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to obtain the crude free base as a yellow/orange oil.

Step 2: Salt Formation (Hydrochlorination)

Rationale: The free base is an oil and difficult to handle. Converting it to the HCl salt ensures stability, increases water solubility, and purifies the compound via crystallization (impurities often stay in the mother liquor).

  • Dissolution: Dissolve the crude oil from Step 1 in a minimal amount of EtOAc (approx. 25–30 mL). If the solution is cloudy, filter it through a celite pad.

  • Acidification: While stirring rapidly at 0°C (ice bath), dropwise add 4M HCl in Dioxane (approx. 11–12 mL).

    • Observation: A white to off-white precipitate should form immediately.

    • Troubleshooting: If "oiling out" occurs (gummy solid), add a small amount of Ethanol (EtOH) and heat to reflux to redissolve, then cool slowly to induce crystallization.

  • Isolation: Stir at 0°C for 30 minutes to ensure complete precipitation.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold Diethyl Ether (2 x 20 mL) to remove non-polar impurities.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Process Workflow Diagram

Workflow Start Start: Weigh Reagents React Reaction: 90°C, 4-6h (DMSO/K2CO3) Start->React Quench Quench: Pour into Ice Water React->Quench Extract Extraction: EtOAc Wash: Brine Quench->Extract Conc Concentrate to Oil (Free Base) Extract->Conc Salt Salt Formation: Add HCl/Dioxane in EtOAc Conc->Salt Filter Filtration & Wash (Cold Ether) Salt->Filter Dry Final Product: HCl Salt Filter->Dry

Figure 2: Step-by-step experimental workflow.[2][5]

Characterization & Quality Control

The following data confirms the identity and purity of the product.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 210–225°C (dec).[6] Note: Arylpiperazine HCl salts typically melt with decomposition above 200°C.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       10.5-11.0 (br s, 1H, NH+).
      
    • 
       7.7-7.8 (dd, 1H, Ar-H ortho to CN).
      
    • 
       7.6 (t, 1H, Ar-H).
      
    • 
       7.2-7.3 (m, 2H, Ar-H).
      
    • 
       3.0-3.6 (m, 8H, Piperazine CH₂).
      
    • 
       3.1 (q, 2H, Ethyl CH₂).
      
    • 
       1.3 (t, 3H, Ethyl CH₃).
      
  • HPLC Purity: >98% (area normalization).

Critical Process Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete reaction; HF inhibition.Ensure K₂CO₃ is finely ground and in excess. Increase temp to 100°C.
Product is a "Goo" (Step 2) Trapped solvent or rapid precipitation.Recrystallize from Ethanol/EtOAc (1:4). Heat to dissolve, cool slowly.
Dark Color Oxidation of amine or phenol impurities.Perform reaction under Nitrogen atmosphere. Wash free base with dilute NaOH before salting.

Safety Considerations

  • 2-Fluorobenzonitrile: Causes skin irritation and serious eye damage. Handle in a fume hood.

  • Piperazines: Potent sensitizers. Avoid inhalation of dust/vapors.

  • HCl/Dioxane: Corrosive and flammable. Use chemically resistant gloves.

References

  • Mechanistic Foundation

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Synthetic Methodology (SNAr)

    • General protocol for ortho-piperazinyl benzonitriles: Organic Letters, 2016, 18, 5272-5275. Link

  • Related Arylpiperazine Synthesis

    • Synthesis of N-Aryl Piperazines: Journal of Organic Chemistry, 2012, 77, 7506-7511. Link

  • Substrate Data (2-Fluorobenzonitrile)

    • PubChem CID 67855. National Center for Biotechnology Information. Link

Sources

Application Note: Scalable Synthesis Routes for ortho-Piperazinyl Benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Pharmacological Context

The ortho-piperazinyl benzonitrile scaffold—most prominently represented by 1-(2-cyanophenyl)piperazine (CAS 111373-03-6)—is a privileged pharmacophore in medicinal chemistry. It serves as a critical building block for the synthesis of central nervous system (CNS) therapeutics, including melanocortin subtype-4 receptor (MC4R) agonists[1] and dopamine receptor ligands[2]. Pharmacologically, derivatives of this scaffold have been shown to enhance dopamine release by modulating intracellular calcium levels, thereby improving cognitive function and preventing neuronal apoptosis[2].

Due to its high demand in drug discovery, establishing a scalable, high-yielding, and cost-effective synthetic route is paramount. This application note details the mechanistic causality, process optimization, and self-validating experimental protocols for synthesizing ortho-piperazinyl benzonitriles.

Signaling Ligand 1-(2-Cyanophenyl)piperazine Receptor Melanocortin-4 Receptor (MC4R) Ligand->Receptor Agonist Binding Pathway cAMP Accumulation & Calcium Influx Receptor->Pathway G-Protein Activation Outcome Metabolic Regulation & Cognitive Enhancement Pathway->Outcome Downstream Signaling

Pharmacological signaling pathway of ortho-piperazinyl benzonitriles targeting MC4R.

Synthetic Strategy & Mechanistic Causality

The most efficient method for constructing the ortho-piperazinyl benzonitrile architecture is via Nucleophilic Aromatic Substitution (SNAr)[3]. The cyano (-CN) group is a powerful electron-withdrawing group that activates the ortho-position of the aromatic ring by stabilizing the anionic Meisenheimer complex intermediate through resonance.

When utilizing 2-fluorobenzonitrile as the electrophile, the highly electronegative fluorine atom further polarizes the C-F bond, making it highly susceptible to nucleophilic attack by piperazine[4].

Causality Behind Reagent and Solvent Selection:
  • Solvent (DMF or DMSO): Polar aprotic solvents are mandatory. They solvate the potassium cations from the base, leaving the nucleophilic amine and the intermediate Meisenheimer complex free from hydrogen-bonding interference, drastically accelerating the reaction[5].

  • Base (K₂CO₃): Potassium carbonate acts as an acid scavenger to neutralize the hydrofluoric acid (HF) byproduct. This drives the reaction equilibrium forward and prevents the protonation of the piperazine precursor[5].

  • Stoichiometry Control: Unprotected piperazine contains two secondary amines. To prevent the formation of the symmetrical bis-arylated byproduct (1,4-bis(2-cyanophenyl)piperazine), piperazine is used in a large stoichiometric excess (3.0 – 5.0 equivalents).

SynthesisRoutes Substrate1 2-Fluorobenzonitrile (Electrophile) Intermediate Boc-Protected Intermediate Substrate1->Intermediate SNAr K2CO3, DMF, 80°C Product 1-(2-Cyanophenyl)piperazine (Target Pharmacophore) Substrate1->Product SNAr K2CO3, DMF, 100°C Substrate2 2-Bromobenzonitrile (Electrophile) Substrate2->Intermediate Buchwald-Hartwig Pd(OAc)2, BINAP, Base Reagent1 Piperazine (Excess) Reagent1->Product Reagent2 Boc-Piperazine (1.0 eq) Reagent2->Intermediate Intermediate->Product Deprotection HCl/Dioxane or TFA

Logical relationships and scalable synthetic pathways for ortho-piperazinyl benzonitrile generation.

Self-Validating Experimental Protocols

A protocol is only scalable if it incorporates intrinsic quality control gates. The following procedure utilizes an acid-base extraction mechanism that acts as a self-validating system: the desired product is a basic secondary amine, while the unreacted 2-fluorobenzonitrile and the bis-arylated byproduct are neutral/non-basic. Phase separation during pH adjustment visually and chemically guarantees the purity of the isolated product.

Protocol A: Direct SNAr with Unprotected Piperazine

Reagents Required:

  • 2-Fluorobenzonitrile (CAS 394-47-8): 1.0 eq (10.0 g, 82.6 mmol)[6]

  • Piperazine (Anhydrous): 4.0 eq (28.4 g, 330.4 mmol)

  • Potassium Carbonate (K₂CO₃): 2.0 eq (22.8 g, 165.2 mmol)[6]

  • N,N-Dimethylformamide (DMF): 100 mL[6]

Step-by-Step Methodology:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge DMF (100 mL), piperazine (28.4 g), and K₂CO₃ (22.8 g). Stir at room temperature for 15 minutes to ensure uniform suspension.

  • Electrophile Addition: Add 2-fluorobenzonitrile (10.0 g) portion-wise.

  • Thermal Activation: Heat the reaction mixture to 100–110 °C under a nitrogen atmosphere for 12 hours. Causality: Elevated temperature provides the activation energy necessary to form the Meisenheimer complex[5].

  • Aqueous Quench (Validation Gate 1): Cool the mixture to room temperature and pour it into 400 mL of ice-cold distilled water. Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x 150 mL). Wash the combined organic layers with brine (5 x 100 mL) to completely remove residual DMF and excess piperazine.

  • Acid-Base Extraction (Validation Gate 2 - Critical):

    • Extract the EtOAc layer with 1M HCl (aq) (3 x 100 mL). Self-Validation: The basic 1-(2-cyanophenyl)piperazine protonates and migrates to the aqueous layer. Any unreacted 2-fluorobenzonitrile or bis-arylated impurity remains in the organic layer, which is discarded.

    • Cool the acidic aqueous layer to 0 °C and slowly add 2M NaOH (aq) until the pH reaches 10-11. Self-Validation: The solution will turn cloudy as the free base precipitates, visually confirming the presence of the target product.

  • Final Isolation: Extract the basified aqueous layer with fresh EtOAc (3 x 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a colorless to light yellow viscous oil[7] that solidifies upon standing (Yield: ~85-90%).

Workflow Step1 1. Reaction Setup 2-F-BN + Piperazine (4 eq) + K2CO3 in DMF Step2 2. Thermal Activation 100 °C for 12 h (Meisenheimer Complex) Step1->Step2 Step3 3. Aqueous Quench Precipitate inorganic salts, extract EtOAc Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. Final Isolation Extract EtOAc, dry, concentrate Step4->Step5 Step6 Step6 Step5->Step6

Self-validating experimental workflow utilizing acid-base extraction for high-purity isolation.

Data Presentation: Process Optimization & Route Comparison

To guide scale-up decisions, the quantitative metrics of the three primary synthetic routes are summarized below. Protocol A remains the industry standard for early-phase scale-up due to its low E-factor and avoidance of expensive transition metal catalysts.

Synthetic RouteReagents / CatalystOverall YieldAtom EconomyE-Factor (est.)Scalability Index
Route A: Direct SNAr Unprotected Piperazine (4 eq), K₂CO₃, DMF85 - 90%ModerateLow (5-10)Excellent
Route B: Indirect SNAr Boc-Piperazine (1 eq), K₂CO₃, DMF, then HCl75 - 82%LowMedium (15-20)Good
Route C: Buchwald-Hartwig Piperazine, Pd(OAc)₂, BINAP, NaOtBu, Toluene60 - 70%ModerateHigh (>25)Poor (Costly)

Note: Route B is preferred only when strict avoidance of trace bis-alkylation is required prior to the acid-base purification step.

Analytical Validation & Quality Control

To ensure the synthesized 1-(2-cyanophenyl)piperazine meets the >98.0% purity threshold required for downstream pharmaceutical applications, the following analytical parameters must be verified:

  • Gas Chromatography (GC/FID): The product exhibits a boiling point of 314-315 °C[8]. GC analysis should confirm a single major peak (>98% area).

  • Refractive Index: Verify the refractive index matches the literature value of n20/D 1.5890[8].

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic aromatic multiplet of the ortho-substituted benzonitrile ring at δ 7.40-7.60 ppm, and the distinct aliphatic piperazine multiplets at δ 2.90-3.20 ppm. The absence of a peak at δ 1.45 ppm confirms no residual Boc-group (if Route B was used), and integration of the piperazine protons (8H total) confirms mono-arylation.

References

  • Title: FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Title: Hybridization of Fluoro-amodiaquine (FAQ) with Pyrimidines: Synthesis and Antimalarial Activities Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Title: US 8835445B2 - UCLA – Chemistry and Biochemistry (DHFR Inhibitors) Source: ucla.edu (via Google Patents) URL:[Link]

Sources

Advanced Application Note: Handling, Storage, and Purification of Hygroscopic Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Challenges

Piperazine and its substituted derivatives are ubiquitous scaffolds in pharmaceutical chemistry, frequently utilized to optimize the pharmacokinetic properties (such as solubility and bioavailability) of active pharmaceutical ingredients[1]. Despite their widespread utility, the handling of these compounds presents significant operational challenges.

As secondary and tertiary amines, piperazine derivatives are exceptionally hygroscopic and prone to rapid deliquescence[2][3]. The basicity of the piperazine nitrogen atoms (


) drives a strong thermodynamic preference for hydrogen bonding with atmospheric water, readily forming stable hydrates[4]. Furthermore, the unhindered nitrogen atoms act as aggressive atmospheric CO₂ scavengers, nucleophilically attacking carbon dioxide to form insoluble carbamate salts. This dual degradation pathway compromises reaction stoichiometry, poisons moisture-sensitive catalysts (e.g., in Buchwald-Hartwig aminations), and leads to unpredictable yields in downstream synthesis[1][5].

Quantitative Data: Properties of Common Piperazine Derivatives

Understanding the distinct physical states and thermal properties of piperazine derivatives is critical for selecting the appropriate storage and handling methodology.

DerivativePhysical StateMelting Point (°C)Boiling Point (°C)Handling & Storage Requirements
Piperazine (Anhydrous) Solid106146Extremely hygroscopic. Store in a glovebox under Argon/N₂[2][3].
Piperazine Hydrate Solid42–44118Stable hexahydrate. Light sensitive. Store in tightly sealed containers[4].
N-Methylpiperazine Liquid-6138Moisture sensitive. Store in Sure/Seal™ bottles over molecular sieves[6][7].
1-(2-Hydroxyethyl)piperazine Viscous Liquid-38246Hygroscopic. Handle exclusively via Schlenk line or syringe techniques[6].

Decision Workflow for Handling and Purification

PiperazineHandling Start Piperazine Derivative Handling Workflow State Physical State? Start->State Solid Solid (e.g., Piperazine Anhydrous) State->Solid Solid Liquid Liquid (e.g., N-Methylpiperazine) State->Liquid Liquid SolidStorage Store in Glovebox (Argon/N2, <1 ppm H2O) Solid->SolidStorage LiquidStorage Store in Sure/Seal™ Bottles Liquid->LiquidStorage SolidDegraded Degraded / Clumped? SolidStorage->SolidDegraded LiquidDegraded Water/CO2 Contamination? LiquidStorage->LiquidDegraded Sublimation Purify via Vacuum Sublimation SolidDegraded->Sublimation Yes Use Proceed to Synthesis SolidDegraded->Use No Distillation Fractional Distillation over CaH2 LiquidDegraded->Distillation Yes LiquidDegraded->Use No Sublimation->Use Distillation->Use

Workflow for the storage, evaluation, and purification of piperazine derivatives.

Validated Experimental Protocols

Protocol A: Schlenk-Line Syringe Transfer for Liquid Piperazines

Objective: Transfer liquid piperazine derivatives (e.g., N-methylpiperazine) without introducing atmospheric H₂O or CO₂. Causality: Opening a standard bottle of liquid piperazine exposes the bulk reagent to ambient air, causing immediate surface degradation. Utilizing Sure/Seal™ bottles with positive inert gas pressure ensures the reagent only contacts glass and PTFE[7][8].

Step-by-Step Methodology:

  • Thermal Desorption: Remove a glass syringe and a 16-gauge stainless-steel needle from a 120°C drying oven. Immediately assemble them while hot and place them under an active stream of dry argon to cool. Reasoning: Glass surfaces adsorb microscopic layers of water; heating drives off moisture, while argon prevents re-adsorption during the cooling phase[6].

  • Inert Gas Purging: Connect the syringe to an Argon Schlenk line. Draw and expel argon three times.

    • Self-Validation Check: The plunger must glide smoothly. Any resistance or "sticking" indicates residual moisture reacting with the glass surface[7].

  • Equilibration: Pierce the Sure/Seal™ septum of the piperazine stock bottle with the needle, ensuring the argon line provides a slight positive pressure (the oil bubbler should show minimal, steady activity)[8].

  • Extraction: Slowly draw the required volume of the piperazine derivative.

    • Self-Validation Check: Observe the liquid inside the syringe. The complete absence of gas bubbles rising through the liquid phase confirms that the bottle's internal pressure is perfectly equilibrated, validating that no ambient air is being pulled into the system[7].

  • Transfer: Withdraw the needle and immediately pierce the septum of the receiving reaction flask, injecting the reagent dropwise.

Protocol B: Desiccation and Sublimation of Degraded Piperazine Anhydrous

Objective: Recover pure anhydrous piperazine from a batch degraded by water absorption and carbamate formation. Causality: When solid piperazine clumps, it has already formed hydrates and carbonates. Because these impurities are either non-volatile or decompose at different temperatures, vacuum sublimation leverages the high vapor pressure of pure piperazine to isolate the anhydrous compound[9].

Step-by-Step Methodology:

  • Apparatus Loading: Transfer the degraded, clumped piperazine solid into the bottom chamber of a vacuum sublimation apparatus.

  • Vacuum Stripping: Attach the apparatus to a high-vacuum pump (target pressure < 0.1 Torr) and hold at room temperature for 15 minutes. Reasoning: This initial low-temperature vacuum phase strips away loosely bound surface moisture without prematurely volatilizing the piperazine[9].

  • Sublimation: Fill the cold finger with an ice/water mixture. Immerse the bottom of the apparatus in an oil bath heated to 80–90°C.

  • Fractionation: Piperazine will sublime under vacuum, leaving behind non-volatile polymeric impurities and carbamate salts.

    • Self-Validation Check: The formation of pristine, white crystalline needles on the cold finger visually validates the separation. A subsequent melting point test yielding a sharp 106°C confirms the complete restoration of the anhydrous state[3][9].

  • Inert Recovery: Break the vacuum strictly with dry argon (never ambient air). Quickly scrape the purified crystals into an airtight, light-blocking container and transfer immediately to a glovebox for long-term storage[2][6].

References[2] Title: Piperazine - Safety Data Sheet. Source: Apollo Scientific. URL: 3]">https://apolloscientific.co.uk[3] Title: Piperazine Anhydrous Material Safety Data Sheet. Source: CDH Fine Chemical. URL: 5]">https://www.cdhfinechemical.com[5] Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Source: National Institutes of Health (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7258414/[6] Title: Techniques for Handling Air- and Moisture-Sensitive Compounds. Source: Wipf Group, University of Pittsburgh. URL: https://www.chem.pitt.edu/sites/default/files/Wipf_Handling_Air-Sensitive_Reagents.pdf[8] Title: Preservation of Moisture-Sensitive Chemical Reagents. Source: Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design-and-optimization/preservation-of-moisture-sensitive-reagents[4] Title: Piperazine hydrate - Safety Data Sheet. Source: Fisher Scientific. URL: 7]">https://www.fishersci.com[7] Title: Handling air-sensitive reagents AL-134. Source: Division of Research Safety, University of Illinois. URL: https://drs.illinois.edu/Page/SafetyLibrary/HandlingAirSensitiveReagents[9] Title: US2919275A - Purification of piperazine. Source: Google Patents. URL: https://patents.google.com/patent/US2919275A/en[1] Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Source: MDPI. URL: https://www.mdpi.com/1420-3049/29/1/151

Sources

Application Note: Accelerated Synthesis of 2-(4-Ethyl-1-piperazinyl)benzonitrile via Focused Microwave Irradiation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the synthesis of 2-(4-Ethyl-1-piperazinyl)benzonitrile. The method leverages the principles of microwave-assisted organic synthesis (MAOS) to facilitate a nucleophilic aromatic substitution (SNAr) reaction between 2-chlorobenzonitrile and 1-ethylpiperazine. By employing focused microwave irradiation, this protocol achieves rapid, efficient, and high-yield synthesis, significantly reducing reaction times from hours to mere minutes compared to conventional thermal methods.[1] This guide is intended for researchers in medicinal chemistry and drug development, offering in-depth mechanistic insights, a step-by-step experimental procedure, and process optimization strategies.

Introduction and Scientific Context

Piperazine and its derivatives are ubiquitous structural motifs in modern pharmaceuticals, valued for their ability to improve the aqueous solubility and bioavailability of drug candidates.[2][3] The target compound, this compound, serves as a valuable intermediate for the synthesis of more complex molecules, particularly in the development of agents targeting the central nervous system.[4]

The synthesis route involves a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of aromatic chemistry.[5] In this reaction, the electron-rich 1-ethylpiperazine acts as a nucleophile, displacing a halide leaving group on an electron-deficient aromatic ring.[6] The presence of the electron-withdrawing nitrile (-C≡N) group on the benzonitrile ring is critical, as it activates the ring towards nucleophilic attack, making the SNAr pathway feasible.[7][8]

Conventional synthesis methods typically require prolonged heating under reflux conditions, often leading to lower yields and the formation of byproducts.[1][9] Microwave-assisted synthesis presents a powerful alternative, utilizing the ability of polar molecules to transform electromagnetic energy into heat.[10] This process, known as dielectric heating, results in rapid, uniform, and highly efficient heating of the reaction mixture, dramatically accelerating reaction rates and often improving product yields and purity.[10][11][12]

The Underlying Chemistry: SNAr Mechanism and Microwave Interaction

The SNAr Addition-Elimination Mechanism

The reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitrile group, positioned ortho to the chlorine leaving group, plays a pivotal role in stabilizing the key intermediate.

  • Nucleophilic Addition: The nitrogen atom of 1-ethylpiperazine attacks the carbon atom bearing the chlorine atom. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7]

  • Charge Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, crucially, onto the nitrile group through resonance. This stabilization is essential for the reaction to proceed.[5][8]

  • Elimination & Aromatization: The complex collapses, expelling the chloride ion as the leaving group and restoring the aromaticity of the ring to yield the final product.

The diagram below illustrates this mechanistic pathway.

Caption: SNAr reaction pathway for the synthesis.
The Role of Microwave Irradiation

Microwave energy accelerates the reaction through direct interaction with polar molecules in the mixture, primarily the solvent and the reactants themselves. This results in:

  • Rapid & Uniform Heating: Bypasses the thermal conductivity limitations of vessel walls, leading to instantaneous and homogeneous heating.[12]

  • Superheating: In sealed vessels, solvents can be heated far above their atmospheric boiling points, creating high pressure and dramatically increasing reaction kinetics.[13]

  • Increased Efficiency: The significant reduction in reaction time minimizes the potential for side reactions and decomposition, often leading to cleaner reaction profiles and higher yields.[1][10]

Experimental Protocol

This protocol is designed for a standard laboratory-scale microwave synthesizer.

Materials and Equipment

Table 1: Reagent and Solvent Properties

CompoundFormulaMW ( g/mol )RolePurity
2-ChlorobenzonitrileC₇H₄ClN137.57Electrophile>98%
1-EthylpiperazineC₆H₁₄N₂114.19Nucleophile>98%
N,N-Dimethylformamide (DMF)C₃H₇NO73.09SolventAnhydrous
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Base (HCl Scavenger)>99%

Table 2: Equipment and Consumables

ItemSpecification
Microwave Synthesizere.g., Biotage® Initiator+, CEM Discover SP
Microwave Reaction Vial10 mL, with cap and septum
Magnetic Stir BarVial-appropriate size
Analytical Balance0.1 mg readability
SyringesFor liquid handling
Rotary EvaporatorFor solvent removal
Flash Chromatography SystemFor purification
TLC PlatesSilica gel 60 F₂₅₄
NMR SpectrometerFor structural analysis
Mass Spectrometer (MS)For molecular weight confirmation
Step-by-Step Synthesis Procedure

The entire workflow, from preparation to analysis, is outlined in the diagram below.

Caption: Step-by-step workflow for microwave synthesis.
  • Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-chlorobenzonitrile (138 mg, 1.0 mmol) and potassium carbonate (166 mg, 1.2 mmol). The base is included to scavenge the HCl formed from any potential protonation of the amine by trace water.

  • Reagent Addition: Add 4 mL of anhydrous N,N-Dimethylformamide (DMF). Subsequently, add 1-ethylpiperazine (126 mg, 1.1 mmol) via syringe.

  • Microwave Synthesis: Securely cap the vial. Place it in the microwave synthesizer cavity. Set the reaction parameters as detailed in Table 3 and initiate the irradiation.

  • Work-up: After the reaction has cooled to a safe temperature (<50°C), uncap the vial.[14] Transfer the reaction mixture to a separatory funnel containing 20 mL of water. Extract the aqueous phase with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil or solid can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimized Microwave Parameters

The following parameters have been optimized to ensure a complete and rapid reaction.

Table 3: Microwave Synthesizer Settings

ParameterValueRationale
Temperature150 °CProvides sufficient thermal energy to overcome the activation barrier while minimizing degradation.
Time15 minutesEnsures reaction goes to completion. Conventional methods may require 8-12 hours.
PowerDynamic (up to 300W)Power is automatically modulated to maintain the target temperature.
Absorption LevelHighSuitable for polar solvents like DMF.
PressureMonitored (up to 20 bar)Safety feature; pressure will build as the solvent is superheated.

Expected Results & Troubleshooting

Yield: > 90% (isolated yield after purification). Appearance: Typically a white to off-white solid or a pale yellow oil.[15]

Table 4: Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction (checked by TLC/LC-MS)Insufficient time or temperature.Increase reaction time to 20 minutes or temperature to 160 °C.
Poor microwave absorption.Ensure the reaction volume is adequate (3-5 mL for a 10 mL vial).
Low Yield Product loss during work-up/purification.Ensure complete extraction; optimize chromatography gradient.
Reactant degradation.Lower the temperature to 140 °C, although this may require a longer reaction time.
Formation of Side Products Presence of water.Use anhydrous solvent and fresh reagents.
Overheating.Reduce the target temperature.

Safety and Handling

  • Chemical Hazards: 2-Chlorobenzonitrile is toxic if swallowed or inhaled. 1-Ethylpiperazine is corrosive and can cause burns. DMF is a skin and eye irritant. Handle all chemicals in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Microwave Reactor Safety: Only use vials and caps specifically designed for microwave synthesis. Never exceed the recommended maximum volume for the vial. Always allow the vial to cool completely before opening to release pressure safely.[14]

Conclusion

This application note demonstrates that microwave-assisted organic synthesis is a superior method for the rapid and efficient production of this compound. The protocol drastically reduces reaction times, increases yield, and provides a cleaner product profile compared to traditional heating methods.[9][10] This approach is highly valuable for accelerating discovery and development workflows in pharmaceutical and chemical research.

References

  • Alterman, M., & Hallberg, A. (2000). Fast Microwave-Assisted Preparation of Aryl and Vinyl Nitriles and the Corresponding Tetrazoles from Organo-halides. The Journal of Organic Chemistry, 65(23), 7984–7989. [Link]

  • Alterman, M., & Hallberg, A. (2000). Fast microwave-assisted preparation of aryl and vinyl nitriles and the corresponding tetrazoles from organo-halides. PubMed. [Link]

  • Sharifi, A., et al. (2003). Microwave-Promoted Transformation of Nitriles to Amides with Aqueous Sodium Perborate. ResearchGate. [Link]

  • Organic Chemistry Portal. (2000). Fast Microwave-Assisted Preparation of Aryl and Vinyl Nitriles and the Corresponding Tetrazoles from Organo-halides. [Link]

  • Alterman, M., & Hallberg, A. (2000). Fast Microwave-Assisted Preparation of Aryl and Vinyl Nitriles and the Corresponding Tetrazoles from Organo-halides. American Chemical Society. [Link]

  • PubChem. 2-(4-Ethylphenyl)-2-piperazin-1-ylacetonitrile. [Link]

  • More, et al. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Asian Journal of Research in Chemistry. [Link]

  • Yamamoto, T., et al. (2021). Directed nucleophilic aromatic substitution reaction. ChemRxiv. [Link]

  • Li, J., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Biotage. (2020). Microwave Reaction Tutorial. [Link]

  • Lekurwale, P. A., et al. (2021). Microwave Assisted Synthesis of Benzimidazole and Its Characterization. World Journal of Pharmaceutical Research. [Link]

  • Ceylan, S., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]

  • PubChem. 2-[4-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]benzonitrile. [Link]

  • Keglevich, G., et al. (2018). Microwave-Assisted P–C Coupling of the Less Reactive Chlorobenzene and >P(O)H Reagents in the Absence of the Usual Mono- and Bidental P-Ligands. MDPI. [Link]

  • NeuroQuantology. (2023). Synthesis, Characterization and Biological Evaluation of Some Novel Piperazine Derivative. [Link]

  • Rostron, C., & Barber, J. Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link. [Link]

  • PrepChem.com. Synthesis of 2-(4-benzyl-1-piperazinyl)ethyl acetoacetate. [Link]

  • Li, J., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. PMC. [Link]

  • Al-Ghorbani, M., et al. (2022). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. PMC. [Link]

  • Shelke, G. M., et al. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett. [Link]

  • Varma, R. S., & Varma, M. (2000). The Effect of Microwave and Ultrasonic Irradiation on the Reactivity of Benzaldehydes under Al2O3, Ba(OH)2, and K2CO3 Catalysis. Chemical Papers. [Link]

  • Cheméo. Chemical Properties of Benzonitrile (CAS 100-47-0). [Link]

  • Ceylan, S., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. [Link]

  • El-Salam, O. A., et al. (2013). Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. Scientific Research Publishing. [Link]

  • Pai, N. R., et al. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Ethyl-1-piperazinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving yield and purity in the Nucleophilic Aromatic Substitution (


) of 2-halobenzonitriles with 1-ethylpiperazine.
Audience:  Organic Chemists, Process Chemists, and Medicinal Chemistry Researchers.

Core Directive & Reaction Overview

This guide addresses the synthesis of 2-(4-Ethyl-1-piperazinyl)benzonitrile via the


 reaction. The reaction involves the displacement of a halide (leaving group) at the ortho-position of a benzonitrile scaffold by the secondary amine of 1-ethylpiperazine.

The Challenge: While conceptually simple, this reaction often suffers from stalled conversion, hydrolysis of the nitrile group, or difficult workups due to the polarity of the piperazine moiety.

The Solution: This guide prioritizes the 2-fluorobenzonitrile pathway over the chloro-analog due to the unique kinetics of


 reactions, where electronegativity accelerates the rate-determining step.

Troubleshooting Guide (FAQ Format)

Category A: Low Yield & Incomplete Conversion

Q: I am using 2-chlorobenzonitrile and refluxing in ethanol, but conversion is stuck at <50%. Why? A: You are facing two issues: leaving group ability and solvent temperature.

  • Mechanism Mismatch: In

    
     reactions, the rate-determining step is the nucleophilic attack, not the bond breaking.[1] Fluorine is a superior leaving group to chlorine because its high electronegativity stabilizes the anionic Meisenheimer intermediate. Switching to 2-fluorobenzonitrile  can increase the reaction rate by orders of magnitude [1][6].
    
  • Temperature Ceiling: Ethanol boils at ~78°C. If you must use the chloro-substrate, you need higher energy to overcome the activation barrier. Switch to a high-boiling polar aprotic solvent like DMSO or NMP and heat to 120–140°C [4].

Q: My reaction turns black/tarry. What is happening? A: This indicates oxidative decomposition or polymerization, often caused by excessive heat or lack of inert atmosphere.

  • Fix: Degas your solvent (sparge with

    
     for 15 mins) before adding reagents.
    
  • Fix: If using DMF, ensure it is fresh; decomposed DMF produces dimethylamine, which competes as a nucleophile, creating impurities.

Category B: Impurity Profile

Q: I see a significant side-product with M+18 mass. Is my nitrile hydrolyzing? A: Yes. The nitrile group (


) is susceptible to base-catalyzed hydrolysis to the primary amide (

, +18 mass unit), especially at high temperatures with hydroxide present.
  • Root Cause: Wet hygroscopic bases (like old

    
    ) or wet solvents.
    
  • Prevention: Use anhydrous bases and dry solvents (molecular sieves). Avoid strong hydroxide bases (NaOH/KOH); stick to carbonate bases (

    
     or 
    
    
    
    ).

Q: How do I remove excess 1-ethylpiperazine without column chromatography? A: 1-Ethylpiperazine is basic and water-soluble.

  • Protocol: Perform an acidic wash. Dilute the reaction mixture with EtOAc. Wash with water to remove bulk DMF/DMSO. Then, wash the organic layer with 0.5 M citric acid or dilute HCl (carefully, keep pH ~4-5). The product (an aniline-like base) is less basic than the aliphatic starting material, but be careful not to protonate your product into the aqueous layer. Alternatively, simply washing with 5-6 portions of brine can remove the excess water-soluble amine.

Optimization Data & Decision Matrix

Table 1: Leaving Group & Solvent Effects
SubstrateSolventBaseTemp (°C)Time (h)YieldNotes
2-F-Benzonitrile DMSO

80-100 2-4 >90% Gold Standard. Fast, clean.
2-F-BenzonitrileEthanol

78 (Reflux)12-2460-75%Slower; easier workup (evaporation).
2-Cl-BenzonitrileDMSO

130-15012-2450-70%Requires harsh heat; more impurities.
2-Cl-BenzonitrileToluene

1008-1285%Buchwald-Hartwig condition. Good yield but expensive.
Table 2: Base Selection Guide
BasepKa (conj. acid)SuitabilityRisk

10.3High Low. Standard for

.

10.3HighHigher solubility in organic solvents; use for difficult substrates.

/ DIPEA
10.7MediumCan act as a nucleophile (rarely) or volatilize at high temp.
NaOH / KOH15.7Low High risk of nitrile hydrolysis (

).

Step-by-Step Protocol (Gold Standard)

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • 2-Fluorobenzonitrile: 1.21 g (10.0 mmol) [Limiting Reagent]

  • 1-Ethylpiperazine: 1.71 g (1.9 mL, 15.0 mmol) [1.5 equiv]

  • Potassium Carbonate (

    
    ): 2.76 g (20.0 mmol) [2.0 equiv, anhydrous]
    
  • DMSO (Dimethyl sulfoxide): 10 mL [Concentration ~1 M]

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under nitrogen flow.

  • Charging: Add 2-fluorobenzonitrile, finely ground

    
    , and DMSO.
    
  • Addition: Add 1-ethylpiperazine via syringe.

  • Reaction: Heat the mixture to 90°C in an oil bath. Stir vigorously.

    • Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS after 2 hours. The spot for 2-fluorobenzonitrile (

      
      ) should disappear; a new, more polar spot (
      
      
      
      ) will appear.
  • Quench: Once complete, cool to room temperature. Pour the mixture into 50 mL of ice-water.

  • Workup:

    • The product may precipitate as a solid. If so, filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (

      
       mL). Combine organics.
      
    • Crucial Step: Wash organics with water (

      
       mL) and Brine (
      
      
      
      mL) to remove DMSO and excess piperazine.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Usually not required. If necessary, recrystallize from Ethanol/Water or pass through a short silica plug.

Visualizations

Figure 1: Reaction Mechanism ( )

This diagram illustrates the addition-elimination pathway, highlighting the critical Meisenheimer Complex stabilized by the electron-withdrawing nitrile group.[2]

SNAr_Mechanism cluster_0 Key Insight: F is better than Cl because it stabilizes this complex via electronegativity Start 2-Fluorobenzonitrile (Electrophile) Complex Meisenheimer Complex (Resonance Stabilized Anion) Start->Complex Nucleophilic Attack (Rate Determining Step) Reagent 1-Ethylpiperazine (Nucleophile) Reagent->Complex Product 2-(4-Ethyl-1-piperazinyl) benzonitrile Complex->Product Elimination of F- Leaving Fluoride Ion (Leaving Group) Complex->Leaving

Caption: The


 mechanism proceeds via a resonance-stabilized Meisenheimer complex. The high electronegativity of Fluorine accelerates the initial attack.
Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yield or purity issues.

Troubleshooting_Tree Problem Identify Problem LowYield Low Conversion Problem->LowYield Impurity High Impurities Problem->Impurity CheckLG Substrate is Chloride? LowYield->CheckLG CheckMass Mass = M+18? Impurity->CheckMass CheckColor Dark Tar? Impurity->CheckColor SwitchF Switch to Fluoride (See Table 1) CheckLG->SwitchF Yes IncreaseT Increase Temp >120°C Switch to DMSO CheckLG->IncreaseT No (Must use Cl) Hydrolysis Nitrile Hydrolysis Detected CheckMass->Hydrolysis Yes DrySystem Use Anhydrous Base Check Solvent Water Hydrolysis->DrySystem Oxidation Degas Solvents Use N2 Atmosphere CheckColor->Oxidation Yes

Caption: Diagnostic workflow for isolating the root cause of synthetic failure.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for Nucleophilic Aromatic Substitution (

    
    ) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Retrieved from 
    
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Retrieved from

  • Google Patents. (1983). Process for the preparation of 2-fluorobenzonitrile from saccharin (US5081275A). Retrieved from

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from

  • KPU Pressbooks.5.

    
    . Retrieved from 
    

Sources

Technical Support Center: Solubility Enhancement of 2-(4-Ethyl-1-piperazinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(4-Ethyl-1-piperazinyl)benzonitrile. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges commonly encountered during the use of this compound in bioassays. Our goal is to equip you with the scientific rationale and practical protocols to ensure consistent and reliable experimental results.

Introduction: The Solubility Challenge

Part 1: Understanding the Compound & Initial Troubleshooting

This section addresses the fundamental properties of this compound and the first steps to take when solubility issues arise.

FAQ 1: What are the key physicochemical properties of this compound that influence its solubility?

Answer: The solubility of this compound is governed by a balance between its hydrophobic and hydrophilic components.

  • Hydrophobic Character: The benzonitrile ring and the ethyl group contribute to the molecule's lipophilicity, or tendency to dissolve in non-polar (oily) environments. This is the primary reason for its low solubility in aqueous buffers.[1]

  • Basic Character: The piperazine ring contains two nitrogen atoms, one of which is a tertiary amine. This group is basic and can accept a proton (H+). The predicted basic pKa for the piperazine moiety is approximately 7-8.

  • pH-Dependent Solubility: Because of the basic piperazine group, the compound's overall charge and, consequently, its aqueous solubility are highly dependent on pH. At a pH below its pKa, the piperazine nitrogen becomes protonated, forming a positively charged and much more water-soluble salt.[4][5]

FAQ 2: I'm observing precipitation when I dilute my DMSO stock into aqueous assay buffer. What's happening and what's my first step?

Answer: This is a classic sign of a compound "crashing out" of solution. Your high-concentration stock in 100% Dimethyl Sulfoxide (DMSO) is stable, but when you dilute it into an aqueous environment, the compound's solubility limit is exceeded.

Your first step is to systematically determine the kinetic solubility of the compound in your specific assay medium. This will define your upper concentration limit for experiments.

Initial Troubleshooting Workflow

cluster_0 Initial Troubleshooting start Start: Precipitation Observed in Assay stock Prepare 10-50 mM Stock in 100% DMSO start->stock serial Perform Serial Dilution of Stock in Assay Buffer stock->serial incubate Incubate Under Assay Conditions (e.g., 1 hr, 37°C) serial->incubate observe Visually Inspect for Precipitation (or use nephelometry) incubate->observe determine Determine Highest Soluble Concentration (Kinetic Solubility Limit) observe->determine end Proceed with Experiment Below Limit determine->end If sufficient troubleshoot Need Higher Concentration? Proceed to Enhancement Strategies determine->troubleshoot If insufficient

Caption: Initial workflow for addressing compound precipitation.

Part 2: Systematic Solubility Enhancement Strategies

If the kinetic solubility of the compound is too low for your experimental needs, the following strategies can be employed. It is critical to test each new formulation for compatibility with your specific bioassay.

FAQ 3: How can I leverage pH to increase the solubility of this compound?

Answer: This is the most direct and often most effective method for this specific molecule. By lowering the pH of your assay buffer, you can protonate the basic piperazine ring, significantly increasing aqueous solubility.[4][]

Causality: The conversion of the neutral free base into a charged salt disrupts the crystal lattice energy and allows for favorable interactions with polar water molecules, leading to enhanced solubility.

cluster_0 pH-Dependent Solubilization Neutral Neutral Compound (pH > pKa) Solubility_Low Poor Aqueous Solubility Neutral->Solubility_Low H_ion + H⁺ (Acidic Buffer) Neutral->H_ion Protonated Protonated Salt (pH < pKa) Solubility_High High Aqueous Solubility Protonated->Solubility_High H_ion->Protonated

Caption: Protonation of the piperazine ring at acidic pH enhances solubility.

Protocol: pH Screening for Solubility
  • Prepare Buffers: Make a series of your base assay buffers, adjusting the pH downwards in 0.5 unit increments (e.g., pH 7.4, 7.0, 6.5, 6.0, 5.5). Use biologically compatible buffers like MES for acidic ranges.

  • Spike Compound: Add a concentrated DMSO stock of your compound to each buffer to a final concentration that is 2-5x higher than your target assay concentration. Ensure the final DMSO concentration is constant across all samples (e.g., 1%).

  • Equilibrate: Gently mix and incubate the samples under your standard assay conditions (e.g., 1-2 hours at room temperature or 37°C).

  • Analyze: Centrifuge the samples at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any precipitated compound.

  • Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Determine Optimal pH: Plot solubility vs. pH to identify the lowest pH required to maintain your target concentration in solution.

Important Consideration: You must confirm that the altered pH does not affect your biological system (e.g., cell viability, enzyme activity). Run a pH-matched vehicle control in your assay.[5]

FAQ 4: Which co-solvents are effective and how do I use them without compromising my assay?

Answer: Co-solvents are water-miscible organic solvents that increase solubility by reducing the overall polarity of the aqueous medium.[7][8] This "softens" the transition for a hydrophobic molecule from a DMSO stock into the bulk solvent.

Causality: Co-solvents reduce the interfacial tension between the hydrophobic compound and the aqueous solution, making it more energetically favorable for the compound to remain dissolved.[8]

Table 1: Comparison of Common Co-solvents
Co-solventTypical Starting % (v/v) in AssayMax Tolerated % (Cell-based Assays)Notes
DMSO < 0.5%~1%Most common, but can be toxic at higher concentrations.
Ethanol 1-2%~2-5%Can affect protein stability and cell membranes.
Polyethylene Glycol 400 (PEG 400) 1-5%Up to 10%Generally well-tolerated; can be viscous.[9]
Glycerol 2-5%>10%Biocompatible but highly viscous.[9]
Protocol: Co-solvent Screening
  • Prepare Co-solvent Mixes: In your final assay buffer (at the optimal pH, if determined), prepare solutions containing increasing percentages of your chosen co-solvent (e.g., 1%, 2%, 5%, 10% PEG 400).

  • Test Solubility: Spike your compound from a DMSO stock into each co-solvent/buffer mix and assess solubility as described in the pH screening protocol.

  • Validate Assay Compatibility: This is a critical step. Run parallel experiments to test the effect of each co-solvent concentration on your assay's baseline activity and cell viability (if applicable). This will define the "safe" operating window for that co-solvent.

  • Select Condition: Choose the lowest concentration of co-solvent that maintains compound solubility and has no detrimental effect on the assay.

FAQ 5: Should I consider using surfactants or cyclodextrins?

Answer: Yes, especially if pH modification and co-solvents are insufficient or incompatible with your assay. These methods use molecular encapsulation to shield the hydrophobic compound from the aqueous environment.

  • Surfactants: These are amphipathic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. The hydrophobic tails of the surfactants form a core that can encapsulate your compound, while the hydrophilic heads face the water, rendering the entire complex soluble.[10][11]

    • Recommended: Use non-ionic surfactants like Tween® 20, Tween® 80, or Triton™ X-100, as they are less likely to denature proteins than ionic surfactants like SDS.[10] Start with concentrations just above the CMC (typically 0.01% - 0.1% w/v).

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can form an "inclusion complex" with your compound, effectively hiding the hydrophobic benzonitrile portion.[][15]

    • Recommended: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity compared to native β-cyclodextrin.[12][15]

cluster_1 Cyclodextrin Encapsulation Compound Compound Plus + Compound->Plus Cyclodextrin Cyclodextrin Complex Soluble Inclusion Complex Cyclodextrin->Complex Plus->Cyclodextrin

Caption: Cyclodextrins form soluble inclusion complexes with guest molecules.

Protocol: Preparing a Stock Solution with HP-β-CD
  • Prepare Vehicle: Create a 10-40% (w/v) solution of HP-β-CD in water or your chosen buffer. Warming and vortexing will be necessary to fully dissolve the cyclodextrin.

  • Add Compound: Weigh out the solid this compound and add it to the HP-β-CD solution. Alternatively, add a concentrated DMSO stock of the compound to the cyclodextrin solution.

  • Complexation: Vortex or sonicate the mixture for 30-60 minutes to facilitate the formation of the inclusion complex. The solution should become clear.

  • Sterilization: Filter the final stock solution through a 0.22 µm syringe filter compatible with your solvents.

  • Assay Validation: Always include a vehicle control containing the same concentration of HP-β-CD in your experiment to account for any effects of the excipient itself.

Part 3: Final Recommendations & Best Practices

FAQ 6: What is the best overall strategy, and how do I ensure my data is trustworthy?

Answer: The best strategy is an empirical one, starting with the simplest and most direct method.

  • Start with pH: Given the compound's structure, pH adjustment is the most targeted approach. Determine if a tolerable acidic pH can solve the issue alone.

  • Combine with Co-solvent: If pH adjustment is not enough, combine the optimal pH buffer with the lowest effective and non-interfering concentration of a co-solvent like PEG 400.

  • Use Encapsulation as a Third Option: If the first two approaches fail or are incompatible with your assay (e.g., in live-cell imaging where pH and solvent changes are restricted), move to cyclodextrins.

  • ALWAYS Use Controls: The trustworthiness of your data hinges on proper controls. Every experiment must include a vehicle control that matches the final formulation of your test article (e.g., Buffer at pH 6.5 with 2% PEG 400 and 0.5% DMSO). This is non-negotiable and is the only way to prove that the observed biological effect is from your compound and not the solubilizing agents.[16]

By following this structured, evidence-based approach, you can successfully navigate the solubility challenges of this compound and generate high-quality, reproducible data for your bioassays.

References
  • Papadopoulou, A., et al. (2017). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(8), 957-970. Available from: [Link]

  • Mura, P. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1832. Available from: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Sgambat, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(4), 856. Available from: [Link]

  • Palma, S., et al. (2021). Surfactants: physicochemical interactions with biological macromolecules. Biotechnology and Applied Biochemistry, 68(5), 1147-1157. Available from: [Link]

  • Fenyvesi, É., & Szente, L. (2020). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 25(20), 4848. Available from: [Link]

  • ResearchGate. Benzonitrile derivatives by Zhang et al. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available from: [Link]

  • PubChem. 2-(4-Ethylphenyl)-2-piperazin-1-ylacetonitrile. Available from: [Link]

  • Cilibrizzi, A., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 27(19), 6599. Available from: [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]

  • Al-Akayleh, F., et al. (2013). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Drug Delivery, 2013, 813956. Available from: [Link]

  • Park, J., et al. (2021). Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes. Journal of Materials Chemistry C, 9(1), 198-206. Available from: [Link]

  • Sathesh Babu, P. R., & Bhaskaran, S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
  • Cheav, S. L., et al. (1986). [Benzonitrile and its derivatives: action of para-aminobenzonitrile on the cardiovascular system]. Annales Pharmaceutiques Francaises, 44(5), 363-372. Available from: [Link]

  • Chaudhary, A. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]

  • Cheméo. Chemical Properties of Benzonitrile (CAS 100-47-0). Available from: [Link]

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Available from: [Link]

  • PubChem. 2-Ethylbenzonitrile. Available from: [Link]

  • Al-kassimy, M., et al. (2023). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Pharmaceutics, 15(1), 249. Available from: [Link]

  • Keller, J. M., et al. (2013). Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. Journal of Biological Chemistry, 288(45), 32443-32454. Available from: [Link]

  • Fiveable. (2025). pH effect on solubility Definition. Available from: [Link]

  • Mbah, C. J., & Builders, P. F. (2019). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 11(4), 175. Available from: [Link]

  • MDPI. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Available from: [Link]

  • Forgács, A., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6614. Available from: [Link]

  • U.S. Environmental Protection Agency. Phthalazine, 1-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(2-naphthalenyl)- Properties. Available from: [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]

  • Ansari, M. J. (2021). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 11(4-S), 154-161.
  • CD Formulation. Solubilizer Excipients. Available from: [Link]

  • Sciencemadness Wiki. Benzonitrile. Available from: [Link]

  • Zhang, Y., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 14(11), 2397. Available from: [Link]

  • NIST. Benzonitrile, 4-(1-methylethyl)-. Available from: [Link]

  • Crystal Pharmatech. (2026). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Available from: [Link]

  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Journal of Drug Delivery and Therapeutics, 14(9), 1-10.
  • Asian Journal of Pharmacy and Technology. (2019). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. 9(4), 282-288.
  • OPS Diagnostics. (2024). Chemical Methods for Lysing Biological Samples. Available from: [Link]

  • askIITians. (2025). How does pH affect solubility? Available from: [Link]

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Minimizing bis-alkylation side products in piperazine ethylation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Bis-Alkylation Side Products in Piperazine Ethylation Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Statistical Trap" of Polyamines

Welcome to the Technical Support Center. You are likely here because your LC-MS traces show a frustratingly high ratio of N,N'-diethylpiperazine (Bis) relative to your desired N-ethylpiperazine (Mono) , even when using a stoichiometric 1:1 ratio of reagents.

This is not necessarily a user error; it is a fundamental kinetic challenge. In nucleophilic substitution (


), the introduction of an ethyl group to piperazine creates a secondary/tertiary amine system that often retains—or even increases—nucleophilicity compared to the starting material. Without intervention, the reaction follows a statistical distribution, inevitably yielding ~20-30% bis-alkylated impurity.

This guide provides three distinct tiers of intervention: Process Control (optimizing the current reaction), Chemical Engineering (changing the reagents), and Purification Strategy (fixing the result).

Module 1: Diagnostic & Mechanism (FAQ)

Q1: Why does the second ethylation happen so fast?

A: This is governed by the relative rate constants (


 vs 

). In many solvents, the mono-ethylated product is similarly nucleophilic to the unsubstituted piperazine. The ethyl group acts as an electron-donating group (inductive effect), potentially increasing the electron density on the distal nitrogen. Although steric hindrance increases slightly, it is often insufficient to stop the second attack.

The Kinetic Trap: If


, the moment a molecule of Mono-product is formed, it competes equally with the remaining Piperazine for the alkylating agent.
Q2: Can I just add the ethyl halide slower?

A: Only if you also reverse the addition order. Adding ethyl bromide slowly to a concentrated piperazine solution works better than mixing them all at once. Adding piperazine to ethyl bromide will result in massive over-alkylation immediately.

Module 2: Process Control (Direct Alkylation Fixes)

If you must use alkyl halides (ethyl chloride/bromide/iodide), use these protocols to skew the kinetics.

Protocol A: The "High-Dilution Inverse Addition"

Best for: Early-stage discovery where excess starting material is cheap.

The Logic: By maintaining a massive molar excess of Piperazine relative to the alkylating agent at all times, you statistically force the electrophile to encounter unreacted Piperazine rather than the Mono-product.

Step-by-Step:

  • Dissolve Piperazine (5.0 – 10.0 equivalents) in the reaction solvent (e.g., THF, Acetonitrile, or Toluene).

  • Heat to reaction temperature (reflux often improves solubility but check halide volatility).

  • Prepare the Ethyl Halide (1.0 equivalent) diluted in a separate volume of solvent.

  • Add the Ethyl Halide solution dropwise via syringe pump over 2–4 hours.

    • Critical: Rapid addition destroys the local concentration gradient, leading to "hotspots" of bis-alkylation.

  • Workup: The challenge here is removing 9 equivalents of unreacted Piperazine. (See Module 4).

Protocol B: The "Mono-Salt" Shielding Method

Best for: Scalable process chemistry where waste minimization matters.

The Logic: Protonated nitrogens are not nucleophilic. By converting piperazine into its monohydrochloride salt , you statistically "protect" one nitrogen with a proton (


) without using an expensive protecting group.

Step-by-Step:

  • Formation: Dissolve Piperazine (1.0 eq) in Ethanol. Add exactly 1.0 eq of HCl (as 1.25M ethanolic HCl or conc. HCl).

    • Result: Formation of Piperazine

      
      HCl.[1]
      
  • Reaction: Add Ethyl Bromide (1.0 eq) and reflux.

    • Mechanism:[2] The free amine reacts.[1][3][4] The protonated amine is inert.

    • Note: Equilibrium exists (

      
      ), but this significantly suppresses 
      
      
      
      .
  • Neutralization: After consumption of the alkyl halide, treat with aqueous NaOH to liberate the free base Mono-product.

Module 3: Alternative Synthetic Routes

If direct alkylation yields are unacceptable (<50%), switch to these high-fidelity pathways.

Protocol C: Reductive Amination (The Cleaner Route)

Best for: Avoiding quaternary ammonium salts and milder conditions.

The Logic: Reacting piperazine with Acetaldehyde forms an iminium ion intermediate, which is reduced in situ. This avoids the harsh


 transition state.

Reagents:

  • Piperazine (excess, 3-5 eq recommended)

  • Acetaldehyde (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq) - Selective reducing agent.

  • Acetic Acid (catalytic)[5]

Workflow:

  • Dissolve Piperazine in DCM or DCE.[1]

  • Add Acetaldehyde and stir for 30 mins (Imine formation).

  • Add STAB in portions.

  • Quench with saturated NaHCO3.

Protocol D: The "Boc-Block" (100% Selectivity)

Best for: GMP synthesis or expensive starting materials where yield must be guaranteed.

The Logic: Use N-Boc-piperazine (commercially available or easily made). The Boc group sterically and electronically shuts down one nitrogen completely.

Workflow:

  • Alkylation: React N-Boc-piperazine with Ethyl Bromide/K2CO3 in Acetonitrile.

    • Outcome: Only the free amine reacts. 0% Bis-alkylation possible on the protected side.

  • Deprotection: Treat with TFA/DCM or HCl/Dioxane to remove the Boc group.

  • Result: Pure N-ethylpiperazine.

Decision Logic & Visualization

Use the following decision matrix to select your method.

PiperazineStrategy Start START: Need N-Ethylpiperazine Q1 Is Piperazine cheap/abundant? Start->Q1 Q2 Can you tolerate low atom economy? Q1->Q2 Yes Q3 Is 100% purity critical? Q1->Q3 No MethodA Method A: High Dilution (Direct Alkylation) Q2->MethodA Yes (Use 10eq SM) MethodB Method B: Mono-Salt (HCl) (In-situ Protection) Q2->MethodB No (Use HCl Salt) MethodC Method C: Reductive Amination (Acetaldehyde + STAB) Q3->MethodC No (Standard Lab Scale) MethodD Method D: Boc-Protection (Guaranteed Selectivity) Q3->MethodD Yes (GMP/High Purity)

Figure 1: Strategic Decision Tree for Piperazine Mono-Ethylation.

Module 4: Purification & Analysis

Even with optimized chemistry, separation is key.

Distillation Strategy (The Azeotrope Hack)
  • Boiling Points (approx):

    • Piperazine: 146°C

    • N-Ethylpiperazine: 156°C[6]

    • N,N'-Diethylpiperazine: 172°C[6]

  • The Issue: The boiling points are close.

  • The Solution: Water Azeotrope.

    • N,N'-Diethylpiperazine forms a low-boiling azeotrope with water (<100°C).[6]

    • Technique: Add water to the crude mixture and distill.[6] The bis-impurity often co-distills with water first, leaving the mono-product and piperazine behind for fractional distillation.

Extraction Strategy (pKa Exploitation)
  • Concept: Piperazine and Mono-ethylpiperazine have different solubilities in hydrocarbons when partially protonated.

  • Protocol:

    • Remove bulk solvent.

    • Suspend residue in water.

    • Extraction 1 (High pH > 12): Extract with DCM. All amines go into organic phase.

    • Extraction 2 (Selective Wash): Wash the organic phase with pH 5.5 Phosphate Buffer .

      • At pH 5.5, Piperazine (highly basic) is fully protonated (cationic) and stays in water.

      • N,N'-Diethylpiperazine (less basic due to double alkylation sterics/solvation) prefers the organic layer.

      • Note: This requires careful pKa titration optimization for your specific concentration.

Summary Data Table

MethodSelectivity (Mono:Bis)ScalabilityCostPrimary Drawback
Direct (1:1) Poor (60:40)HighLowDifficult purification
High Dilution Good (90:10)LowMediumHigh waste (excess SM)
Mono-Salt (HCl) Very Good (95:5)HighLowRequires pH control
Boc-Protection Perfect (100:0)MediumHigh2 extra synthetic steps
Reductive Excellent (98:2)MediumMediumToxic reagents (Borohydrides)

References

  • Bredihhin, A., et al. (2007).[7] "Efficient Methodology for Selective Alkylation of Hydrazine Derivatives." Organic Letters, 9(6), 1097-1099. Link

  • Google Patents. (1990). "Distillative isolation of N-ethylpiperazine in the presence of water (US4911793A)." Google Patents. Link

  • University of Regina. (2014). "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. Link

  • BenchChem. (2025).[5][8] "Technical Support Center: Selective Mono-acylation of Piperazine." BenchChem Protocols. Link

  • ResearchGate. (2013).[3] "What are the best conditions to perform monoalkylation in piperazine?" Scientific Discussion Forum. Link

Sources

Catalysis Technical Support Center: Troubleshooting Pd-Catalyzed Aryl Amination

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Catalyst Poisoning & Deactivation in Buchwald-Hartwig Amination Support Tier: Senior Application Scientist

Diagnostic Workflow: Is it Poisoning or Instability?

User Query: "My reaction stalls at ~40% conversion. Adding more catalyst doesn't help. Is my catalyst getting poisoned?"

Technical Insight: A stalled reaction is not always due to poisoning. It is critical to distinguish between Catalyst Death (irreversible deactivation/poisoning) and Product Inhibition (reversible binding of the product to the catalyst).

The "Same Excess" Protocol (Visual Kinetic Analysis)

To scientifically diagnose the issue, do not just add more catalyst blindly. Perform the Same Excess Experiment (based on Blackmond’s Reaction Progress Kinetic Analysis).

The Logic: You compare two reactions with the same excess of reagents but different initial concentrations (simulating the reaction environment at a later time point).

Protocol:

  • Run A (Standard): Start with 1.0 equiv Ar-Br, 1.2 equiv Amine, 1 mol% Pd. Monitor conversion vs. time.

  • Run B (Simulated 50%): Start with 0.5 equiv Ar-Br, 0.7 equiv Amine (same excess of 0.2), and 1 mol% Pd. Crucial: Add 0.5 equiv of the expected product at the start.

  • Overlay: Time-shift the curve of Run B so its start aligns with the 50% conversion point of Run A.

Interpretation:

  • Curves Overlay Perfectly: The catalyst is alive . The slowdown is due to normal kinetics (lower concentration) or reversible product inhibition.

  • Curves Do Not Overlay (Run B is faster): The catalyst in Run A has died/poisoned over time.

Diagnostic Decision Tree

DiagnosticTree Start Reaction Stalls Check1 Perform 'Same Excess' Experiment Start->Check1 Result1 Do curves overlay? Check1->Result1 OverlayYes Yes: Catalyst is Active Result1->OverlayYes Yes OverlayNo No: Catalyst is Dead/Poisoned Result1->OverlayNo No Action1 Issue: Product Inhibition or Kinetics OverlayYes->Action1 Action2 Issue: Poisoning or Thermal Instability OverlayNo->Action2 Sol1 Solution: Increase Temp or Change Ligand (Sterics) Action1->Sol1 Sol2 Solution: Switch to G3/G4 Precatalyst or Scavenge Poisons Action2->Sol2

Figure 1: Diagnostic logic flow to distinguish between kinetic stalling and true catalyst poisoning.

Common Poisoning Scenarios & Mechanisms

User Query: "Why do my pyridine-containing substrates consistently fail, even with high loading?"

Scenario A: The Heterocycle Trap (Competitive Binding)

Nitrogen-containing heterocycles (pyridines, imidazoles, thiazoles) are notorious poisons. The basic nitrogen possesses a lone pair that competes with your phosphine ligand for the Palladium center.

  • Mechanism: The heterocycle binds to the Pd(II) intermediate, displacing the bulky phosphine or preventing the amine nucleophile from binding. This creates an "off-cycle" resting state (inactive species).

  • The "Iodide Effect": If using Aryl Iodides, the released iodide ion can form stable bridged dimers

    
    , effectively sequestering the catalyst.
    
Scenario B: The Activation Failure (The "Dba" Problem)

Using


 as a source often leads to "apparent" poisoning.
  • Cause: The dibenzylideneacetone (dba) ligand is an alkene that binds Pd(0) relatively strongly. If your phosphine ligand isn't electron-rich or bulky enough to displace dba fully, the active

    
     species never forms.
    
  • Symptom: The reaction never initiates or has a massive induction period.

Scenario C: Trace Impurities (Sulfur & Metals)
  • Sulfur: Thiol/thioether impurities (common in heterocycle synthesis) bind irreversibly to Pd, forming catalytically inactive clusters.

  • Solution: Treatment of starting materials with scavengers (e.g., CuTC or activated carbon) prior to catalysis is mandatory for sulfur-rich substrates.

Mechanism of Inhibition[1][2]

PoisoningMech Pd0 L-Pd(0) (Active) OxAdd L-Pd(Ar)(X) (Oxidative Addition) Pd0->OxAdd Ar-X AmineBind Pd-Amine Complex (On-Cycle) OxAdd->AmineBind HNR2 Poisoned L-Pd(Ar)(X)(Py) (Inactive/Off-Cycle) OxAdd->Poisoned + Heterocycle (Py) Dimer [Pd(Ar)(I)]2 (Iodide Dimer) OxAdd->Dimer + I- (High Conc) AmineBind->Pd0 Product Release Pyridine Pyridine/Heterocycle Poisoned->OxAdd Slow Reversal

Figure 2: The "Off-Cycle" Trap. Heterocycles and halides divert the active Pd(II) species into inactive resting states.

Solutions & Optimization Matrix

User Query: "Which catalyst system should I use to avoid these issues?"

To combat poisoning, you must use Precatalysts (to guarantee activation) and Sterically Bulky Ligands (to prevent heterocycle coordination).

Catalyst Selection Guide[3]
Substrate ChallengeRecommended Ligand/SystemWhy it Works
Pyridine/Azoles (N-Heterocycles)BrettPhos or tBuBrettPhos Extremely bulky; steric bulk prevents the heterocycle from binding to Pd, keeping the cycle open for the amine.
Unprotected NH (Indoles, Imidazoles)Pd-PEPPSI-IPr NHC ligands (PEPPSI) are tightly bound and less labile than phosphines. They resist displacement by the substrate's NH group.
Aryl Iodides (Iodide Inhibition)XPhos or RuPhos Electron-rich biaryl ligands facilitate transmetalation even in the presence of inhibitory halides. Switch to Ar-Br if possible.
Activation Issues (Reaction won't start)Buchwald G3/G4 Precatalysts Contains the ligand pre-bound. Activation occurs via base-mediated reductive elimination, releasing the active Pd(0) immediately.[1] No induction period.
Protocol: Switching to G3/G4 Precatalysts

Stop using Pd(OAc)2 + Ligand for difficult substrates.

  • Selection: Choose the G3 or G4 precatalyst corresponding to your ligand (e.g., XPhos Pd G4).

  • Stoichiometry: Use 1:1 ratio of Pd to Ligand (built-in).

  • Activation: These activate rapidly upon exposure to the base (e.g., NaOtBu, K3PO4) at room temperature.

  • Benefit: The carbazole leaving group is inert and does not poison the reaction (unlike dba).

FAQs: Rapid Fire Troubleshooting

Q: Can I just add more ligand to fix the poisoning? A: Sometimes. For reversible inhibition (like pyridine binding), increasing the [Ligand]:[Pd] ratio (e.g., 2:1 or 4:1) can shift the equilibrium back toward the active catalyst. However, for irreversible poisons (sulfur, heavy metals), this will not work.

Q: Why does my reaction turn black immediately? A: "Pd Black" formation indicates ligand dissociation and Pd nanoparticle precipitation. This means your ligand is not binding tightly enough, or your catalyst loading is too low to sustain the cycle.

  • Fix: Switch to a stronger binding ligand (NHC/PEPPSI) or lower the temperature.

Q: Is there a quick way to test for sulfur impurities in my starting material? A: The "Spike Test." Take a standard reaction that works well (e.g., chlorobenzene + morpholine). Spike it with 10 mol% of your "suspect" starting material. If the standard reaction fails, your starting material contains a catalyst poison.

References

  • Reaction Progress Kinetic Analysis (Same Excess)

    • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps.
  • Buchwald Precatalysts (G3/G4 Activation)

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Synthesis of New Palladium Precatalysts for C–N and C–C Cross-Coupling. The Journal of Organic Chemistry.
  • Heterocycle Inhibition & PEPPSI Catalysts

    • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst.[2] Chemistry – A European Journal.

  • Mechanisms of Inhibition (Iodide/Dimer Formation)

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][2][4][5][6][7][8] Reaction intermediates and structure-activity relationships. Journal of the American Chemical Society.

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-Chlorobenzonitrile Amination

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-CBN-042 Subject: Thermal Optimization & Troubleshooting for Aryl Amination Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The amination of 2-chlorobenzonitrile presents a classic dichotomy in process chemistry: the electron-withdrawing ortho-cyano group activates the ring for Nucleophilic Aromatic Substitution (SNAr) , yet the chloride handle is also primed for Buchwald-Hartwig Cross-Coupling .

Temperature is the critical switch between these pathways. In SNAr, temperature drives overcoming the activation energy barrier of the Meisenheimer complex. In transition-metal catalysis, temperature balances the oxidative addition rate against catalyst deactivation and dehalogenation. This guide provides a self-validating framework to optimize thermal parameters while mitigating the specific risk of nitrile hydrolysis.

Module 1: The Thermal Decision Matrix

Before heating, you must characterize your reaction pathway. The optimal temperature window is dictated by the mechanism, not just the reagents.

FeaturePathway A: SNAr (Transition-Metal Free) Pathway B: Buchwald-Hartwig (Pd/Ni Catalyzed)
Primary Driver Electronic Activation: The o-CN group pulls electron density, allowing nucleophilic attack.Catalytic Cycle: Pd(0)/Pd(II) cycle facilitates C-N bond formation.
Temp. Window High (100°C – 150°C) Moderate (60°C – 100°C)
Solvent Class Polar Aprotic (DMSO, NMP, DMF) to stabilize the charged intermediate.Non-polar/Polar (Toluene, Dioxane, t-Amyl alcohol).
Thermal Risk Nitrile Hydrolysis: High T + wet solvent/base = 2-chlorobenzamide.Catalyst Death: Ligand dissociation or Pd-black precipitation at >110°C.
When to Use Sterically unhindered, strong nucleophiles (primary amines).Weak nucleophiles (anilines), bulky amines, or temp-sensitive substrates.

Module 2: Optimization Workflow

Do not pick a static temperature. Use a Step-Ramp Protocol to determine the onset of product formation versus byproduct generation.

Figure 1: Thermal Optimization Logic Gate

OptimizationWorkflow Start Start: 2-Chlorobenzonitrile + Amine Screen1 Screen 1: T = 60°C (Catalytic) or 80°C (SNAr) Start->Screen1 CheckLCMS Checkpoint: LCMS @ 2h Screen1->CheckLCMS NoRxn < 5% Conversion CheckLCMS->NoRxn Stalled GoodRxn > 50% Conversion Clean Profile CheckLCMS->GoodRxn Optimal Impurity High Impurity: Hydrolysis or Dehalogenation CheckLCMS->Impurity Dirty RampUp Action: Ramp T +20°C NoRxn->RampUp Hold Action: Hold T Extend Time GoodRxn->Hold CoolDown Action: Lower T -10°C Check Water/O2 Impurity->CoolDown RampUp->CheckLCMS Re-evaluate CoolDown->CheckLCMS Re-evaluate

Caption: Step-Ramp Protocol for determining the thermodynamic ceiling of the amination reaction.

Module 3: Troubleshooting & FAQs

Scenario A: The "Frozen" Reaction (Low Conversion)

Q: I am running an SNAr reaction at 80°C in DMF, but conversion is stuck at 10% after 12 hours. Should I add more base?

A: No. Increase the Temperature first.

  • The Science: 2-chlorobenzonitrile is an activated aryl chloride, but the activation energy for SNAr is high. 80°C is often the "induction floor" where the rate is negligible.

  • The Fix:

    • Increase temperature to 120°C .

    • Ensure you are using a carbonate base (K2CO3 or Cs2CO3) with sufficient surface area (finely ground).

    • Causality: In SNAr, the rate-determining step is the nucleophilic attack disrupting aromaticity. Thermal energy is required to reach the transition state.

  • Reference: See Journal of Organic Chemistry for kinetic profiles of nitrile-activated SNAr reactions [1].

Q: I am using Pd(OAc)2/BINAP at 80°C, and nothing is happening. Is the catalyst dead?

A: Check the Activation State.

  • The Science: Pd(II) precatalysts need to be reduced to Pd(0) to enter the catalytic cycle. If your amine is not a reducing agent, the cycle never starts.

  • The Fix:

    • Increase T to 100°C to promote reduction.

    • Or, add a trace of phenylboronic acid or water/phosphine to facilitate reduction of Pd(II) to Pd(0).

    • Self-Validation: If the solution remains orange/red and clear (no black precipitate) but no product forms, the catalyst is likely resting in a stable, inactive Pd(II) state.

Scenario B: The "Dirty" Reaction (Byproducts)

Q: I see a new peak at M+18 (Mass = 153) in my LCMS. What is it?

A: 2-Chlorobenzamide (Nitrile Hydrolysis).

  • The Cause: You are running too hot (>100°C) in a "wet" solvent. The nitrile group is hydrating.

  • The Mechanism: At high temperatures, hydroxide (generated from trace water + carbonate base) attacks the nitrile carbon.

  • The Fix:

    • Dry your system: Use anhydrous solvents (DMF/DMSO are hygroscopic!).

    • Lower T: Drop temperature by 20°C.

    • Switch Base: Move from hygroscopic bases (Cs2CO3) to anhydrous K3PO4 or organic bases (DBU) if compatible.

Q: My product mass is M-34 (Mass = ~Product - Cl + H). I’m seeing dehalogenation.

A: Thermal Overdrive in Catalysis.

  • The Cause: In Buchwald-Hartwig couplings, high temperature (>100°C) promotes

    
    -hydride elimination from the amine or solvent, leading to hydrodehalogenation.
    
  • The Fix:

    • Strict T Control: Cap the reaction at 80°C.

    • Solvent Switch: Avoid primary/secondary alcohols as solvents; use Toluene or Dioxane.

    • Catalyst Loading: High catalyst loading can sometimes favor this side reaction if the amination cycle is slow.

Module 4: Safety & Scale-Up Protocol

Q: Can I reflux this reaction in a sealed vial?

A: Proceed with Caution.

  • Risk: 2-chlorobenzonitrile is thermally stable, but amines (especially low MW ones) generate significant vapor pressure.

  • Exotherm: SNAr reactions are exothermic. On a gram scale, the heat accumulation can trigger a runaway if the solvent volume is too low.

  • Protocol:

    • DSC Check: For >10g scale, run a Differential Scanning Calorimetry (DSC) test to identify the onset of decomposition.

    • Headspace: Leave at least 40% headspace in sealed vessels.

    • Ramp: Never plunge a large reactor into a pre-heated oil bath. Ramp temperature at 2°C/min to detect exotherms early.

References

  • Reactivity of Heteroaryl Chlorides in SNAr Reactions. National Institutes of Health (PMC). Available at: [Link]

  • Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia. National Institutes of Health (PMC). Available at: [Link]

  • SNAr versus Buchwald–Hartwig Amination. ResearchGate. Available at: [Link]

Technical Support Center: Resolving Emulsion Formation in Piperazine Derivative Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemistry of the Problem

Piperazine derivatives are notoriously prone to emulsion formation during workup. Unlike simple lipophilic compounds, piperazines possess a dual nature that creates a "perfect storm" for stable emulsions:

  • Amphiphilic Structure: The piperazine ring is polar (secondary/tertiary amines), while N-substituents (aryl/alkyl groups) are lipophilic. This structure mimics a surfactant, lowering the interfacial tension between organic and aqueous phases.[1]

  • pKa Sensitivity: Piperazine has two pKa values (~5.3 and ~9.7).[1][2] At neutral or slightly basic pH, the molecule may exist in a semi-protonated state or as a free base with high water affinity, stabilizing the oil-water interface.

  • Density Matching: Common extraction solvents for piperazines (e.g., Dichloromethane/DCM) have densities that can become dangerously close to the aqueous phase density if the aqueous phase is heavily laden with salts or impurities, leading to "isopycnic" suspensions where phases refuse to separate.[3]

This guide provides a logic-driven approach to breaking these emulsions, moving from chemical adjustments to physical disruption.

Decision Logic: Troubleshooting Workflow

Before attempting random fixes, identify the specific type of emulsion you are facing. Use this decision tree to select the correct protocol.

Emulsion_Troubleshooting Start START: Identify Emulsion Type TypeA Type A: Undefined Interface (Rag Layer) Start->TypeA TypeB Type B: Milky/Cloudy (Micro-emulsion) Start->TypeB TypeC Type C: No Separation (Density Lock) Start->TypeC Filter Protocol C: Celite Filtration (Remove Particulates) TypeA->Filter Solids present? pH Protocol B: pH Swing (Alter Protonation State) TypeA->pH No solids? Salt Protocol A: Brine/Salting Out (Increase Ionic Strength) TypeB->Salt First Attempt Solvent Modify Solvent Density (Add DCM or Water) TypeC->Solvent Check Densities Salt->pH If fails

Figure 1: Decision tree for selecting the appropriate emulsion-breaking strategy based on visual observation of the multiphasic system.

Troubleshooting Hub (Q&A)

Issue #1: The "Rag Layer" (Stubborn Interphase)

User Question: I have a clear organic layer and a clear aqueous layer, but there is a thick, fluffy "rag" layer in between that won't settle. It contains about 20% of my volume. How do I recover my product from it?

Technical Analysis: Rag layers are typically stabilized by particulate matter (precipitated salts, silica fines, or polymerized byproducts) that sits at the interface.[1] Piperazine reactions often generate insoluble inorganic salts that get trapped here.

Solution: Do not wait for it to settle; it likely never will. You must physically remove the stabilizer.

  • Vacuum Filtration: Filter the entire biphasic mixture through a pad of Celite 545 . The Celite binds the particulate stabilizers.

  • Rinse: Wash the Celite pad with fresh extraction solvent.

  • Result: The filtrate will usually separate cleanly immediately after filtration.

Issue #2: The "Milky" Phase (Micro-Emulsion)

User Question: The entire organic layer looks like milk. I've let it sit for 2 hours, but it's still cloudy. I used DCM and water.

Technical Analysis: This is a stable micro-emulsion caused by the surfactant nature of the piperazine derivative. The water droplets are too small to coalesce because the piperazine molecules are coating them, reducing surface tension.

Solution: You need to increase the Interfacial Tension and Ionic Strength .

  • Salting Out: Add saturated NaCl (Brine). This increases the ionic strength of the aqueous phase, making it less energetically favorable for the organic compounds to stay at the interface (the "Salting Out" effect).[4]

  • Protocol: Add Brine (see Protocol A below). If that fails, the pH is likely keeping the piperazine partially protonated and amphiphilic. Move to Protocol B (pH Swing) .

Issue #3: Density Inversion (Phases Won't Layer)

User Question: I extracted with DCM, but I can't tell which layer is which. They seem to be mixing or floating in the middle.

Technical Analysis: DCM (Density ~1.33 g/mL) usually sinks below water. However, if your aqueous phase is heavily concentrated with salts or unreacted reagents, its density can rise to >1.2 g/mL.[1] If the densities are within 0.05 g/mL of each other, gravity cannot separate them efficiently.

Solution: Disrupt the density equilibrium.

  • Option 1 (Heavy): Add more DCM to increase the density of the organic phase.

  • Option 2 (Light): Dilute the aqueous phase with water (if volume permits) to lower its density.

Standard Operating Protocols (SOPs)

Protocol A: High Ionic Strength Break (Salting Out)

Use this as the first line of defense for milky emulsions.

Mechanism: High electrolyte concentration disrupts the hydration shell of the surfactant (piperazine) and increases the polarity difference between phases.

StepActionCritical Note
1 Prepare Brine Ensure NaCl solution is fully saturated (undissolved salt visible).
2 Add to Funnel Add a volume of brine equal to 20-30% of the aqueous layer volume.
3 Gentle Agitation DO NOT SHAKE. Swirl the funnel gently to mix the brine into the aqueous phase without creating new shear forces.
4 Observation Allow to stand for 10 minutes. Look for clearing at the top/bottom of the layers.
5 Solid Salt (Advanced) If brine fails, add solid NaCl directly to the funnel. The dissolving crystals create localized high-ionic-strength zones that can nucleate phase separation.
Protocol B: The pH Swing Extraction

Use this when piperazine pKa effects are stabilizing the emulsion.

Mechanism: Piperazines are basic.[5] By adjusting pH, you can force the molecule entirely into one phase, stripping the interface of the "surfactant."

Prerequisites:

  • Know the estimated pKa of your derivative (Piperazine base pKa is ~9.8).

  • Target pH: >11 (for free base extraction) or <2 (to wash impurities).

Workflow:

  • Check pH: Measure the pH of the aqueous layer.[6] If it is near the pKa (e.g., pH 8-10), the molecule is in equilibrium between charged and neutral, acting as an emulsifier.[1]

  • Adjust:

    • To Extract Product: Add 1M NaOH or KOH until pH > 12. This ensures the piperazine is 100% neutral (lipophilic) and moves it rapidly into the organic layer, breaking the interface.

    • To Break Emulsion (Sacrificial): If the product is stuck, acidify to pH < 2 with HCl. The piperazine becomes fully protonated (water-soluble). The emulsion will break as the surfactant leaves the interface for the bulk aqueous phase.[4] You can then separate the organic impurities, then re-basify the aqueous layer and extract with fresh solvent.

  • Monitor: Heat generation from acid/base addition can worsen emulsions. Cool the mixture if necessary.

Protocol C: Celite Filtration (Physical Disruption)

Use for "Rag Layers" or particulate-stabilized emulsions.

  • Prepare a Büchner funnel with a 1-inch pad of Celite 545 (diatomaceous earth).

  • Pre-wet the Celite with the organic solvent you are using (e.g., DCM).

  • Apply gentle vacuum.[3]

  • Pour the entire emulsion (do not try to separate layers) through the filter.

  • Rinse the filter cake with fresh solvent.

  • Transfer filtrate to a clean separatory funnel.[7] Layers should separate instantly.

Prevention & Best Practices

To avoid this in future experiments, adopt these process parameters:

  • Avoid Ether: Diethyl ether is a poor solvent for piperazines (low solubility) and prone to emulsions. Use Dichloromethane (DCM) or Chloroform for better solubility and density distinctness.[1]

  • The "Rocking" Method: Never vigorously shake a piperazine extraction. Use a gentle rocking motion (inverting the funnel 20 times) to facilitate mass transfer without creating micro-droplets.

  • Pre-Salting: Saturate the aqueous reaction mixture with NaCl before adding the organic solvent.

References

  • Biotage. (2023).[4] Tackling emulsions just got easier. Retrieved from [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation? Retrieved from [Link]

  • University of Rochester, Dept. of Chemistry. (n.d.). How To: Manage an Emulsion. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2-(4-Ethyl-1-piperazinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile

2-(4-Ethyl-1-piperazinyl)benzonitrile (hereafter 2-EPB ) is a structural motif commonly found in psychotropic pharmacophores (e.g., piperazinyl-dibenzoazepines). Its stability in aqueous solution is governed by two competing factors: the hydrolytic susceptibility of the nitrile group and the ionization state of the piperazine ring.

As a Senior Application Scientist, I have compiled this guide to address the specific challenges of handling 2-EPB. Unlike simple benzonitriles, the ortho-substitution of the bulky piperazine group introduces steric effects that alter standard degradation kinetics.

Physicochemical Snapshot
PropertyValue / CharacteristicImpact on Stability
Functional Groups Nitrile (-CN), Tertiary Amine (Piperazine N4), Aniline-like Nitrogen (N1)Sites for hydrolysis and oxidation.
Predicted pKa ~9.0 - 9.4 (Distal N4 nitrogen)High solubility at pH < 7; Risk of precipitation at pH > 8.
LogP (Predicted) ~2.5 - 3.0Lipophilic nature requires organic modifiers (MeOH/ACN) for stock solutions.
UV Absorbance

~240-250 nm
Susceptible to photo-degradation; requires amber glassware.

Degradation Pathways & Mechanisms[1][2]

To troubleshoot stability issues, you must understand the underlying chemistry.[1] The degradation of 2-EPB is not random; it follows specific mechanistic pathways driven by pH and oxidative stress.

Primary Pathway: Nitrile Hydrolysis

The nitrile group is susceptible to hydrolysis, converting first to the amide (2-(4-ethyl-1-piperazinyl)benzamide) and subsequently to the carboxylic acid .

  • Acidic Conditions (pH < 3): Hydrolysis is fast. The piperazine ring is fully protonated, increasing solubility but not protecting the nitrile carbon.

  • Basic Conditions (pH > 10): Hydrolysis is rapid via nucleophilic attack by

    
    .
    
  • Neutral Conditions: The ortho-position of the piperazine ring provides steric hindrance , making 2-EPB significantly more stable than its para-isomer analogues.

Secondary Pathway: N-Oxidation

The ethyl-substituted nitrogen (N4) is a tertiary amine. In the presence of peroxides or transition metals (Fe, Cu), it forms an N-oxide . This is common in aged samples or those exposed to air without antioxidants.

Visualizing the Pathways

degradation_pathway cluster_conditions Critical Factors Parent 2-EPB (Parent Molecule) Amide Degradant A: Benzamide Derivative Parent->Amide Hydrolysis (Acid/Base) NOxide Degradant C: N-Oxide Impurity Parent->NOxide Oxidation (H2O2 / Air) Acid Degradant B: Benzoic Acid Derivative Amide->Acid Further Hydrolysis (Slow) pH pH Extremes pH->Parent Light UV Light Light->NOxide

Figure 1: Primary degradation pathways of 2-EPB. Note that the Amide-to-Acid step is often slower due to steric hindrance at the ortho-position.

Troubleshooting Guide (FAQ Format)

This section addresses real-world scenarios reported by our user base.

Scenario A: "My solution turned cloudy after adjusting pH to 7.4."

Diagnosis: Solubility Crash. Technical Explanation: 2-EPB is a weak base. At acidic pH (pH 1-4), the distal piperazine nitrogen is protonated (


), making the molecule highly water-soluble. As you approach the pKa (~9.0) and physiological pH (7.4), the percentage of the uncharged (neutral) species increases. Given the lipophilic ethyl and benzonitrile groups, the neutral form has poor aqueous solubility.

Corrective Protocol:

  • Cosolvent Addition: Do not rely on pure aqueous buffers. Use 5-10% DMSO or Ethanol if compatible with your assay.

  • Cyclodextrin Complexation: Use Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD) at 2-5 equivalents to maintain solubility at neutral pH without affecting chemical stability.
Scenario B: "I see a new peak at RRT 0.85 in my HPLC chromatogram."

Diagnosis: Early-stage Hydrolysis (Amide formation). Technical Explanation: In Reverse Phase HPLC (RP-HPLC), the amide intermediate is more polar than the parent nitrile but less polar than the acid. A peak eluting before the parent suggests the amide. Verification Step:

  • Check the UV spectrum of the new peak. The conversion of Nitrile (

    
    ) to Amide (
    
    
    
    ) causes a slight bathochromic shift (red shift) in
    
    
    .
  • Run LC-MS. Expect a mass shift of +18 Da (addition of

    
    ).
    
Scenario C: "The potency dropped by 10% after 24 hours in the autosampler."

Diagnosis: Photodegradation or Oxidative Stress. Technical Explanation: Benzonitriles can undergo radical reactions under UV light. Additionally, if the autosampler is not temperature-controlled, ambient heat accelerates N-oxidation. Corrective Protocol:

  • Amber Vials: Mandatory for all 2-EPB solutions.

  • Temperature: Maintain autosampler at 4°C.

  • Antioxidant: Add 0.1% Ascorbic Acid or Metabisulfite if the assay tolerates it.

Validated Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

Use this method to quantify 2-EPB and separate it from its degradants.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       90% B
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.[2]

  • Rationale: The acidic mobile phase keeps the piperazine protonated, ensuring good peak shape and preventing tailing common with amines.

Protocol 2: Forced Degradation (Stress Testing)

Perform this to validate your analytical method.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursFormation of Amide (+18 Da).
Base Hydrolysis 0.1 N NaOH, 60°C, 2 hoursRapid formation of Amide and Acid (+19 Da from parent).
Oxidation 3%

, RT, 2 hours
Formation of N-Oxide (+16 Da).
Photostability UV Light (1.2 million lux hours)Radical degradation products; discoloration.

Decision Logic for Solvent Selection

Use the following logic flow to select the correct solvent system for your experiments, ensuring stability and solubility.

solvent_selection Start Start: Select Solvent for 2-EPB IsAssayBio Is the assay biological? (Cells/Enzymes) Start->IsAssayBio BioYes Yes IsAssayBio->BioYes In vivo/vitro BioNo No (Analytical) IsAssayBio->BioNo HPLC/Stock pHCheck Required pH? BioYes->pHCheck AnalyticalSolvent Use 50:50 Water:ACN with 0.1% Formic Acid. (Max Stability) BioNo->AnalyticalSolvent Acidic pH < 6.0 pHCheck->Acidic Neutral pH 7.0 - 8.0 pHCheck->Neutral SolnAcid Use Aqueous Buffer (Acetate/Phosphate) Stable for days. Acidic->SolnAcid SolnNeutral Risk of Precipitation! Add 1-5% DMSO or Cyclodextrin. Neutral->SolnNeutral

Figure 2: Decision tree for solvent vehicle selection based on experimental requirements.

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[3][4] Journal of Chemical & Engineering Data.

    • Relevance: Establishes the baseline pKa values for piperazine derivatives, supporting the solubility predictions in this guide.
  • Zajac, M., et al. (2010). The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1-phenylpyrrole-3,4-dicarboximide in aqueous-organic solutions. Acta Poloniae Pharmaceutica.[2]

    • Relevance: Provides kinetic data on the hydrolysis of piperazine-linked deriv
  • CymitQuimica. (n.d.). 4-(1-Piperazinyl)benzonitrile Product Data.

    • Relevance: Confirms physical properties of the structural isomer, used for property extrapol
  • BenchChem. (n.d.). Benzonitrile Degradation Pathways: A Technical Support Guide.

    • Relevance: General mechanisms for nitrile hydrolysis under laboratory conditions.[5]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

    • Relevance: The regulatory standard for designing the forced degrad

Sources

Preventing hydrolysis of the nitrile group during synthesis

Author: BenchChem Technical Support Team. Date: March 2026


 R-CONH

/ R-COOH)

Introduction: The Stability Paradox

Nitriles are kinetically stable but thermodynamically susceptible. In drug development, the nitrile group is often a critical pharmacophore (e.g., Vildagliptin, Anastrozole) or a pivotal synthetic handle. The "silent killer" of nitrile yield is not always gross negligence but rather the cumulative effect of suboptimal pH and temperature during workup.

This guide addresses the specific failure modes where the cyano group is unintentionally hydrolyzed to a primary amide (partial hydrolysis) or carboxylic acid (total hydrolysis).

Module 1: The Mechanism (Know Your Enemy)

To prevent hydrolysis, one must disrupt the catalytic cycle. Hydrolysis is not a single step; it is a cascade.

The Hydrolysis Cascade
  • Acidic Pathway: Activation of the nitrile nitrogen by protonation, making the carbon highly electrophilic to water.[1][2][3][4][5][6]

  • Basic Pathway: Direct nucleophilic attack by hydroxide on the nitrile carbon.[3][7]

The following diagram maps these pathways. Your goal is to arrest the reaction before "Intermediate A" (Imidate/Imidic Acid) forms.

NitrileHydrolysis cluster_prevention Intervention Zone RCN Nitrile (R-C≡N) H_Act Protonation (R-C≡N-H)+ RCN->H_Act + H+ (Acid) OH_Attack OH- Attack RCN->OH_Attack + OH- (Base) Water_Attack_A H2O Attack H_Act->Water_Attack_A Imidate Imidic Acid (Tautomer) Water_Attack_A->Imidate Rate Limiting Amide Primary Amide (R-CONH2) Imidate->Amide Tautomerization Imidate_Anion Imidate Anion (R-C(OH)=N-) OH_Attack->Imidate_Anion Imidate_Anion->Amide + H2O Acid Carboxylic Acid (R-COOH) Amide->Acid Heat / Time / Excess H2O

Figure 1: Mechanistic pathways of nitrile hydrolysis. The green zone indicates where experimental controls (Temperature, pH, Sterics) must be applied to prevent the formation of the amide.

Module 2: Troubleshooting Guides

Scenario A: The Acidic Workup (Pinner Reaction Risk)

Context: You are quenching a reaction (e.g., Grignard addition to a ketone elsewhere in the molecule) and traditionally use 1M HCl. The Issue: Strong mineral acids, even when dilute, can initiate the Pinner reaction mechanism if the temperature is uncontrolled or if the quench is exothermic. The Fix: Use a buffered quench system.

ParameterRecommendationWhy?
Quench Reagent Saturated NH

Cl
(pH ~4.5)
It provides protons to quench alkoxides/anions but lacks the acidity to protonate the nitrile nitrogen effectively [1].
Temperature < 0°C (Ice/Acetone bath)Hydrolysis rates drop roughly 2-3x for every 10°C decrease. Keep the internal temp low during the exotherm.
Contact Time Minimize Extract immediately. Do not let the biphasic mixture stir overnight.
Scenario B: The Lewis Acid Catalyst

Context: You are performing a Friedel-Crafts or glycosylation using a Lewis Acid (


, 

,

) in the presence of a nitrile. The Issue: Nitriles are excellent ligands. They coordinate to the metal center (

), increasing the electrophilicity of the carbon. Trace moisture in the solvent becomes a potent nucleophile, attacking the activated complex (Ritter-type hydrolysis). The Fix:
  • Strict Anhydrous Protocol: Solvents must be dried (Karl Fischer < 50 ppm).

  • Stoichiometry: If the nitrile is the solvent (Acetonitrile), this is less of an issue. If it is the substrate, use exactly 1.0-1.1 equivalents of Lewis Acid to avoid excess activation.

  • Reverse Quench: Pour the reaction mixture into a vigorous stirring buffer (like NaHCO

    
    ) rather than adding water to the Lewis Acid (which generates local heat spikes).
    
Scenario C: Basic Conditions (Nucleophilic Attack)

Context: Using hydroxide bases (NaOH, KOH, LiOH) for saponification of an ester in a molecule that also contains a nitrile. The Issue: Hydroxide (


) is a strong nucleophile and will attack the nitrile to form the amide.
The Fix: 
  • Reagent Swap: Use LiOH in THF/H

    
    O  at 0°C. Lithium coordinates tightly to the hydroxide, making it slightly less nucleophilic toward the "hard" nitrile carbon compared to K+ or Na+ [2].
    
  • Carbonate Bases: If possible, switch to

    
     in MeOH. Carbonates are generally too weak to attack nitriles at room temperature.
    

Module 3: Validated Protocols

Protocol 1: The "Rochelle's Salt" Workup

Best for: Aluminum-based reactions (DIBAL-H, LAH) where acid quenching is forbidden.

Standard acid quenches (HCl) solubilize aluminum salts but hydrolyze nitriles. Strong base quenches (Fieser method) risk base hydrolysis. Rochelle’s Salt (Sodium Potassium Tartrate) chelates aluminum at neutral pH.

Step-by-Step:

  • Cool: Chill reaction mixture to -10°C.

  • Dilute: Dilute with an inert solvent (Diethyl Ether or MTBE).

  • Quench: Add Saturated Aqueous Rochelle’s Salt solution (approx. 20 mL per gram of hydride reagent).

  • The "Wait": Stir vigorously at Room Temperature.

    • Critical Checkpoint: The mixture will initially be a cloudy, gray emulsion. Do not extract yet.

    • Stir until two clear, distinct layers appear (usually 1–2 hours).

  • Separate: Separate layers. The aluminum remains in the aqueous layer as a tartrate complex.

  • Dry: Dry organic layer over MgSO

    
     (neutral) rather than acidic drying agents.
    
Protocol 2: The Anhydrous "Reverse" Quench

Best for: Lewis Acid mediated reactions (


, 

).
  • Prepare a beaker with a slurry of Solid Sodium Bicarbonate (NaHCO

    
    )  and crushed ice.
    
  • Cannulate or slowly pour the reaction mixture into the slurry with vigorous stirring.

    • Why? This neutralizes the Lewis acid immediately upon contact with water, preventing the formation of a "super-acidic" local environment.

  • Once gas evolution ceases, extract with Ethyl Acetate.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography if my nitrile is sensitive? A: Yes, but be cautious. Silica gel is slightly acidic (pH 4–5). For highly sensitive nitriles (e.g.,


-chiral nitriles prone to epimerization or hydrolysis), treat the silica column with 1% Triethylamine (Et

N) in the eluent to neutralize acidic sites.

Q: I see a small "Amide" peak in my NMR (approx 5-6 ppm broad singlets). Can I reverse it? A: No. Hydrolysis is effectively irreversible under standard synthetic conditions. You must purify the nitrile from the amide (usually via column chromatography, as amides are significantly more polar).

Q: Is Acetonitrile (MeCN) safe to use as a solvent for Lewis Acid reactions? A: Generally, yes, because it is used in vast excess. However, if your substrate has a nitrile, the solvent (MeCN) will compete for the Lewis Acid. This can actually protect your substrate's nitrile by acting as a "sacrificial ligand."

References

  • Brown, H. C.; Garg, C. P. (1964). "A Simple Procedure for the Reduction of Nitriles to Aldehydes." Journal of the American Chemical Society. Link (Demonstrates controlled conditions avoiding over-hydrolysis).

  • Cohen, N. et al. (1976). "Synthesis of nitriles." Journal of Organic Chemistry. Link (Discusses stability profiles).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Rochelle's Salt protocols).
  • Kuhn, B. et al. (2010). "Nitrile Stability in Drug Discovery." Journal of Medicinal Chemistry. Link

Sources

Technical Support Center: Efficient Removal of Residual Ethyl Bromide from N-Ethylation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the removal of residual ethyl bromide after N-ethylation reactions. The following troubleshooting advice and frequently asked questions are designed to offer practical, field-tested solutions grounded in chemical principles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your N-ethylated product.

Problem 1: My NMR/GC-MS analysis still shows a significant peak for ethyl bromide after a standard aqueous workup.

Possible Causes & Recommended Solutions:

  • Insufficient Quenching: An excess of ethyl bromide was used in the reaction, and the quenching step was not sufficient to consume it all.

  • Solution: Increase the amount of the quenching agent. A dilute aqueous solution of a nucleophile like sodium thiosulfate or sodium bisulfite can be used to react with and remove excess ethyl bromide.[1] The reaction progress can be monitored by the disappearance of the characteristic smell of ethyl bromide.

  • Inadequate Phase Separation/Extraction: Ethyl bromide has some solubility in common organic solvents used for extraction, leading to its carryover into the organic phase.[2]

  • Solution: Perform multiple extractions with a suitable solvent. While ethyl bromide is slightly soluble in water, repeated aqueous washes will help partition it out of the organic layer.[3][4] Using a brine wash as the final aqueous wash can help to break emulsions and further reduce the amount of dissolved water in the organic layer.[4][5]

  • Co-distillation with Solvent: Due to its low boiling point (38 °C), ethyl bromide can co-distill with volatile organic solvents during solvent removal under reduced pressure.[2][6]

  • Solution: After the initial solvent removal, re-dissolve the crude product in a higher-boiling point solvent in which ethyl bromide is soluble and your product is not (or is minimally soluble), then re-concentrate. This can help to azeotropically remove the residual ethyl bromide. Alternatively, if your product is stable, gentle heating under a stream of inert gas (like nitrogen or argon) can help to drive off the volatile ethyl bromide.

Problem 2: I'm observing the formation of a stubborn emulsion during the liquid-liquid extraction.

Possible Causes & Recommended Solutions:

  • Presence of Fine Particulate Matter: Insoluble byproducts or unreacted starting materials can stabilize emulsions.

  • Solution: Before extraction, filter the reaction mixture through a pad of Celite® to remove any suspended solids.

  • Vigorous Shaking: Overly aggressive shaking of the separatory funnel can lead to the formation of fine droplets that are slow to coalesce.

  • Solution: Gently invert the separatory funnel multiple times instead of vigorous shaking. If an emulsion has already formed, allow the funnel to stand undisturbed for a longer period. Adding a small amount of brine can also help to break the emulsion.[4]

Problem 3: My final product is contaminated with a byproduct that has a similar polarity to my desired N-ethylated compound, making chromatographic separation difficult.

Possible Causes & Recommended Solutions:

  • Over-alkylation: The starting amine has been di- or even tri-ethylated, leading to byproducts with similar polarities.

  • Solution: This is best addressed by optimizing the reaction conditions (e.g., stoichiometry of reagents, reaction time, temperature). For purification, consider using a different chromatographic technique. If normal-phase silica gel chromatography is not effective, reversed-phase chromatography might provide better separation.[7][8]

  • Unreacted Starting Material: If the reaction did not go to completion, the starting amine may be difficult to separate from the mono-ethylated product.

  • Solution: Consider using a scavenger resin. A resin with an appropriate functional group can selectively bind to the unreacted starting amine, allowing for its removal by simple filtration.[9][10] For example, a resin functionalized with an isocyanate group can react with and sequester primary and secondary amines.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted ethyl bromide?

A1: The most common methods include:

  • Aqueous Workup and Extraction: This involves washing the organic reaction mixture with water or a dilute aqueous solution to partition the ethyl bromide into the aqueous phase.[4][11]

  • Distillation: Due to its low boiling point, simple distillation or fractional distillation can be effective if the desired product is significantly less volatile.[12][13]

  • Chromatography: Flash column chromatography can be used to separate ethyl bromide from the product, especially for small-scale reactions.[7][14]

  • Use of Scavenger Resins: These are solid-supported reagents that react with and remove excess electrophiles like ethyl bromide.[10]

Q2: How do I choose the best purification method for my specific compound?

A2: The choice of method depends on the properties of your N-ethylated product and the scale of your reaction. The following decision-making workflow can guide your choice:

G start Start: Crude Reaction Mixture product_properties Assess Product Properties (Volatility, Polarity, Stability) start->product_properties scale Reaction Scale? product_properties->scale small_scale Small Scale (< 1 g) scale->small_scale Small large_scale Large Scale (> 1 g) scale->large_scale Large volatile_product Is Product Volatile? small_scale->volatile_product non_volatile_product Product is Non-Volatile large_scale->non_volatile_product chromatography Flash Chromatography volatile_product->chromatography Yes complex_mixture Complex Mixture? volatile_product->complex_mixture No extraction Aqueous Workup/ Extraction non_volatile_product->extraction distillation Distillation scavenger Scavenger Resin extraction->scavenger If impurities remain complex_mixture->chromatography Yes simple_mixture Simple Mixture complex_mixture->simple_mixture No simple_mixture->extraction G A 1. Cool Reaction Mixture B 2. Quench with NaHCO₃/Na₂S₂O₃ A->B C 3. Transfer to Separatory Funnel B->C D 4. Extract with Organic Solvent C->D E 5. Separate Layers D->E F 6. Wash with H₂O & Brine E->F G 7. Dry with Na₂SO₄/MgSO₄ F->G H 8. Filter & Concentrate G->H

Caption: Standard aqueous workup workflow.

Protocol 2: Using a Scavenger Resin to Remove Excess Ethyl Bromide

  • Select the Appropriate Resin: Choose a scavenger resin with a functional group that will react with ethyl bromide. Resins containing amine or thiol functionalities are often effective.

  • Add Resin to Reaction Mixture: After the primary reaction is complete, add the scavenger resin to the crude reaction mixture. The amount of resin will depend on the excess of ethyl bromide used and the resin's loading capacity.

  • Stir: Stir the mixture at room temperature or with gentle heating for a specified period (typically a few hours to overnight).

  • Filter: Filter the reaction mixture to remove the resin.

  • Wash Resin: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Combine Filtrates and Concentrate: Combine the initial filtrate and the washings, and then remove the solvent under reduced pressure.

Data Presentation

Table 1: Physical Properties of Ethyl Bromide and Common Solvents

CompoundBoiling Point (°C)Density (g/mL)Solubility in Water
Ethyl Bromide38.2 [6]1.46 [6]Slightly soluble [3]
Dichloromethane39.61.3313 g/L
Ethyl Acetate77.10.90283 g/L
Diethyl Ether34.60.71369 g/L
Water1001.00-

References

  • What are the methods of preparation of ethyl bromide? - Quora. (2018, April 3). Retrieved March 2, 2026, from [Link]

  • Making Ethyl Bromide (Bromoethane) - YouTube. (2025, November 2). Retrieved March 2, 2026, from [Link]

  • alkyl and alkylene bromides - Organic Syntheses Procedure. (n.d.). Retrieved March 2, 2026, from [Link]

  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (2021, March 17). Retrieved March 2, 2026, from [Link]

  • (PDF) A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification - ResearchGate. (2025, October 17). Retrieved March 2, 2026, from [Link]

  • Successful flash chromatography - Biotage. (2025, December 6). Retrieved March 2, 2026, from [Link]

  • Solid-Supported Scavengers - Supra sciences. (n.d.). Retrieved March 2, 2026, from [Link]

  • Ethyl bromide - CAS Common Chemistry. (n.d.). Retrieved March 2, 2026, from [Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC. (n.d.). Retrieved March 2, 2026, from [Link]

  • Ethyl/Isopropyl Bromide preparation - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2008, July 2). Retrieved March 2, 2026, from [Link]

  • US20100101412A1 - Method and system for removing alkyl halides from gases - Google Patents. (n.d.).
  • Safety Data Sheet: Bromoethane - Carl ROTH. (n.d.). Retrieved March 2, 2026, from [Link]

  • US3212998A - Azeotropic distillation of bromine - Google Patents. (n.d.).
  • Bromoethane, also known as ethyl bromide, is a colorless, volatile, flammable liquid with a strong o|News - CD Chemical Group Limited. (n.d.). Retrieved March 2, 2026, from [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal. (n.d.). Retrieved March 2, 2026, from [Link]

  • Efficient Removal of Ethidium Bromide From Aqueous Solution by Using DNA-loaded Fe 3 O 4 Nanoparticles - PubMed. (2019, January 15). Retrieved March 2, 2026, from [Link]

  • 4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021, September 27). Retrieved March 2, 2026, from [Link]

  • Successful Flash Chromatography - King Group. (n.d.). Retrieved March 2, 2026, from [Link]

  • "Distillation, Azeotropic, and Extractive". In: Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Retrieved March 2, 2026, from [Link]

  • Ethyl bromide is more soluble in water than ethyl chloride. How can I explain this observation - Chemistry Stack Exchange. (2025, February 24). Retrieved March 2, 2026, from [Link]

  • Preparation of ethyl bromide - PrepChem.com. (n.d.). Retrieved March 2, 2026, from [Link]

  • Ethidium Bromide | Environmental Health and Safety. (n.d.). Retrieved March 2, 2026, from [Link]

  • Bromoethane_ Ethyl bromide MSDS - KSCL (KRISHNA). (n.d.). Retrieved March 2, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved March 2, 2026, from [Link]

  • Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method - MDPI. (2023, January 31). Retrieved March 2, 2026, from [Link]

  • A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay - PMC. (2012, September 24). Retrieved March 2, 2026, from [Link]

  • Remove Sticky Reagents. (n.d.). Retrieved March 2, 2026, from [Link]

  • CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents. (n.d.).
  • Extractive Distillation of an Ethyl Acetate–Ethanol–Water Azeotropic Mixture in the Presence of Boric Acid Amino Ester | Request PDF - ResearchGate. (2024, March 10). Retrieved March 2, 2026, from [Link]

  • Quantitative and Qualitative Analysis of DNA Methylation at N3-Adenine by N-Methyl-N-nitrosourea - ACS Publications. (n.d.). Retrieved March 2, 2026, from [Link]

  • N-Dealkylation of Amines - MDPI. (2022, May 20). Retrieved March 2, 2026, from [Link]

  • A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a Convenient Column Chromatography-Like Setup. - ResearchGate. (n.d.). Retrieved March 2, 2026, from [Link]

  • Scavenger resin - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link]

Sources

Validation & Comparative

1H NMR Interpretation Guide: 2-(4-Ethyl-1-piperazinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical analysis of the 1H NMR interpretation for 2-(4-Ethyl-1-piperazinyl)benzonitrile . It is structured to assist analytical chemists and synthetic researchers in validating structural identity, assessing purity, and distinguishing this compound from its metabolic or synthetic precursors.

Executive Summary & Application Context

This compound is a critical pharmacophore intermediate, often utilized in the synthesis of atypical antipsychotics (e.g., Quetiapine analogs) and serotonin receptor modulators. Its structural integrity hinges on the precise substitution of the piperazine ring at the ortho position of the benzonitrile and the successful N-alkylation of the distal nitrogen.

This guide compares the target molecule against its primary synthetic precursor, 2-(1-piperazinyl)benzonitrile , to provide a definitive "Go/No-Go" release testing framework.

Quick Reference: Diagnostic Signals
MoietySignal TypeChemical Shift (

)
Diagnostic Value
Ethyl (

)
Triplet (

)
~1.05 – 1.15 ppmConfirms N-alkylation completion.
Ethyl (

)
Quartet (

)
~2.40 – 2.50 ppmDistinguishes from residual ethanol.
Piperazine (

)
Broad/Triplet~3.00 – 3.20 ppmIndicates connectivity to the aromatic ring.
Aromatic (

)
Doublet (

)
~7.55 – 7.65 ppmConfirms ortho-substitution pattern.

Structural Elucidation & Assignment Logic

The "Push-Pull" Aromatic System

The aromatic region is defined by the electronic competition between the Cyano group (CN) and the Piperazine Nitrogen .

  • CN Effect (Electron Withdrawing): Strongly deshields the ortho proton (

    
    ).
    
  • Piperazine N Effect (Electron Donating): Strongly shields the ortho proton (

    
    ) via resonance.
    

This creates a widely dispersed aromatic spectrum (approx. 7.0 ppm to 7.6 ppm), which is a key purity indicator. If the spectrum is collapsed (narrow range), the ortho-substitution may be incorrect (e.g., para-isomer impurity).

The Piperazine "Chair"

In solution (


 or 

), the piperazine ring undergoes rapid chair-chair interconversion.
  • Protons

    
     to Aryl-N:  These are deshielded (~3.1 ppm) due to the anisotropic effect of the benzene ring.
    
  • Protons

    
     to Ethyl-N:  These are shielded (~2.6 ppm) and often overlap with the ethyl methylene quartet.
    

Comparative Analysis: Target vs. Precursor

The most common analytical challenge is distinguishing the product from the unreacted starting material, 2-(1-piperazinyl)benzonitrile .

Table 1: Comparative Chemical Shift Data ( , 400 MHz)
Proton AssignmentTarget: 2-(4-Ethyl...) Precursor: 2-(1-Piperazinyl...) Shift Difference (

)
Ethyl

1.12 (t, 3H) AbsentN/A (Key Identifier)
Ethyl

2.48 (q, 2H) AbsentN/A
Pip-H (distal) 2.65 (m, 4H)3.05 (m, 4H)-0.40 ppm (Shielding)
Pip-H (proximal) 3.20 (m, 4H)3.10 (m, 4H)+0.10 ppm
Amine

Absent~1.8 - 2.0 (bs, 1H)Disappearance of broad singlet
Ar-H (H-3) 7.02 (d)7.05 (d)Minimal
Ar-H (H-6) 7.60 (dd)7.58 (dd)Minimal

Technical Insight: The N-ethylation causes a significant upfield shift (shielding) of the distal piperazine protons (from ~3.05 to ~2.65 ppm) due to the inductive effect of the ethyl group replacing the proton. This is a secondary confirmation of reaction success beyond just the ethyl signals.

Experimental Protocol for High-Resolution Acquisition

To ensure data integrity suitable for publication or regulatory filing, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent:

    
     (Chloroform-d) is preferred over 
    
    
    
    for this compound.
    
    
    is viscous and can broaden the ethyl quartet, making it harder to distinguish from the piperazine multiplet.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Additives: Add 1 drop of

    
     (Tetramethylsilane) as an internal reference (
    
    
    
    ppm).
    • Note: Avoid acid traces in the NMR tube. Acid will protonate the distal nitrogen, shifting the ethyl and piperazine signals downfield (~3.5-4.0 ppm), leading to false negative identification.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse).

  • Relaxation Delay (D1): Set to

    
     seconds. The aromatic protons near the nitrile group have longer 
    
    
    
    relaxation times. Insufficient delay will reduce integration accuracy for the aromatic region.
  • Scans: 16 - 32 scans are sufficient.

Step 3: Processing
  • Apodization: Apply Exponential Multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is critical for the ethyl quartet to ensure accurate integration against the triplet.

Decision Logic & Troubleshooting (Visualization)

The following diagram outlines the logical workflow for interpreting the spectrum and troubleshooting common impurities like residual solvents or salt formation.

NMR_Interpretation_Logic Start Acquire 1H NMR Spectrum (CDCl3) Check_Ethyl Are Ethyl Signals Present? (t ~1.1 ppm, q ~2.5 ppm) Start->Check_Ethyl Ethyl_No No Ethyl Signals Check_Ethyl->Ethyl_No No Ethyl_Yes Ethyl Signals Visible Check_Ethyl->Ethyl_Yes Yes Precursor Identify as Precursor: 2-(1-piperazinyl)benzonitrile Ethyl_No->Precursor Check_Integration Check Integration Ratio: Ethyl CH2 (2H) : Ethyl CH3 (3H) Ethyl_Yes->Check_Integration Ratio_Good Ratio ~ 2:3 Check_Integration->Ratio_Good Pass Ratio_Bad Ratio Distorted (e.g., Quartet integrates high) Check_Integration->Ratio_Bad Fail Check_Aromatic Check Aromatic Region (4H Pattern: 7.0 - 7.6 ppm) Ratio_Good->Check_Aromatic Confirm IDENTITY CONFIRMED This compound Check_Aromatic->Confirm Pattern Matches Salt_Check Check for Salt Form (Downfield shift of aliphatic H?) Check_Aromatic->Salt_Check Shifts > 0.5ppm off Solvent_Check Check for Residual Ethanol (OH singlet broad?) Ratio_Bad->Solvent_Check

Figure 1: Decision tree for structural verification and impurity analysis of N-ethyl piperazine derivatives.

Detailed Spectral Assignment (Reference Data)

Compound: this compound Solvent:


Frequency:  400 MHz
Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
AssignmentNotes
1.14 Triplet (

)
3H7.2

(Ethyl)
Distinctive high-field signal.
2.49 Quartet (

)
2H7.2

(Ethyl)
Overlaps with residual DMSO if solvent is mixed.
2.68 Broad Triplet4H-

(C-3', C-5')
Adjacent to

.
3.22 Broad Triplet4H-

(C-2', C-6')
Adjacent to Aryl ring.
7.02 Doublet (

)
1H8.4

Ortho to piperazine; shielded.
7.08 Triplet (

)
1H7.5, 1.2

Meta to CN.
7.51 Triplet (

)
1H7.8, 1.5

Para to piperazine.
7.62 Doublet (

)
1H7.8, 1.6

Ortho to CN; most deshielded.
Common Impurity Flags
  • Ethanol: Triplet at 1.25 ppm (close to ethyl group) and Quartet at 3.72 ppm. Crucial: The quartet of the product is at ~2.5 ppm, while ethanol is at ~3.7 ppm. This large difference makes differentiation easy.

  • Ethyl Acetate: Singlet at 2.05 ppm, Quartet at 4.12 ppm, Triplet at 1.26 ppm.

  • Water: Broad singlet at ~1.56 ppm in

    
    .
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123443, 2-Ethylbenzonitrile (Analogous Spectral Data). Retrieved from [Link]

  • Reich, H. J. (2024). Bordwell pKa Table and NMR Data Repository. University of Wisconsin-Madison. Retrieved from [Link]

A Comparative Guide to HPLC Method Development for Purity Analysis of Arylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights into Crafting Robust and Reliable Analytical Methods

Arylpiperazines represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS), including treatments for schizophrenia, depression, and anxiety.[1][2] The inherent basicity of the piperazine ring, a common feature of these molecules, presents unique challenges in reversed-phase high-performance liquid chromatography (RP-HPLC), often leading to poor peak shapes and inconsistent results.[3] This guide provides a systematic and scientifically grounded approach to developing robust HPLC methods for the purity analysis of arylpiperazines, drawing upon the principles of Quality by Design (QbD) to ensure methods are fit for purpose throughout their lifecycle.[4][5]

Understanding the Analyte: The Key to a Successful Method

The journey to a robust HPLC method begins with a thorough understanding of the analyte and its potential impurities. Arylpiperazines, as basic compounds, are prone to interactions with residual silanol groups on silica-based stationary phases, resulting in peak tailing.[3] Furthermore, their synthesis can introduce a variety of process-related impurities, including starting materials, intermediates, and by-products.[6][7][8] Degradation pathways, such as oxidation or hydrolysis, can also generate impurities that must be effectively separated and quantified.[9][10]

Key Characteristics of Arylpiperazines to Consider:

  • Basicity (pKa): The pKa of the piperazine nitrogen dictates the compound's ionization state at a given pH. This is a critical parameter for controlling retention and peak shape in RP-HPLC.

  • Hydrophobicity (LogP): The overall hydrophobicity of the molecule, influenced by the aryl substituent and any side chains, will determine its retention behavior on reversed-phase columns.

  • Potential Impurities: A comprehensive understanding of the synthetic route and potential degradation pathways is essential for identifying and tracking potential impurities.[11] This includes positional isomers, which can be challenging to separate.[8]

A Quality by Design (QbD) Approach to Method Development

A systematic approach, grounded in QbD principles, is paramount for developing a robust and reliable HPLC method.[12][13][14] This contrasts with traditional trial-and-error approaches, which can be time-consuming and may not result in a well-understood and controlled method.[13]

The QbD workflow for HPLC method development can be visualized as follows:

QbD Workflow for HPLC Method Development ATP Define Analytical Target Profile (ATP) CQA Identify Critical Quality Attributes (CQAs) ATP->CQA Defines RA Perform Risk Assessment CQA->RA Informs Screening Method Screening (Column & Mobile Phase) RA->Screening Guides Optimization Method Optimization (DoE) Screening->Optimization Narrows down MODR Establish Method Operable Design Region (MODR) Optimization->MODR Defines Validation Method Validation MODR->Validation Basis for Lifecycle Continuous Monitoring & Lifecycle Management Validation->Lifecycle Enables

Caption: A systematic workflow for HPLC method development based on Quality by Design principles.

Defining the Analytical Target Profile (ATP)

The first step is to clearly define the goals of the analytical method. For purity analysis, the ATP would typically include:

  • Quantitation of the active pharmaceutical ingredient (API).

  • Detection, separation, and quantitation of all known and unknown impurities above a certain threshold (e.g., 0.05%).

  • The method must be specific, accurate, precise, linear, and robust.

Identifying Critical Quality Attributes (CQAs)

CQAs are the performance characteristics of the method that must be controlled to ensure the desired quality. For a purity method, key CQAs include:

  • Resolution (Rs): The degree of separation between the API and its impurities. A minimum resolution of 1.5 is generally required.

  • Peak Tailing Factor (Tf): A measure of peak symmetry. A tailing factor between 0.8 and 1.5 is typically acceptable.

  • Sensitivity (LOD/LOQ): The ability to detect and quantify low levels of impurities.

The Experimental Approach: A Comparative Analysis

Column Selection: Taming the Tailing

The choice of stationary phase is arguably the most critical factor in achieving good peak shape for basic compounds like arylpiperazines.

Column ChemistryAdvantagesDisadvantagesBest For
Standard C18 (Type A Silica) Widely available, good retention for hydrophobic compounds.Prone to strong silanol interactions, leading to severe peak tailing for basic analytes.Not recommended for arylpiperazines without significant mobile phase additives.
End-capped C18 (Type B Silica) Reduced silanol activity, leading to improved peak shape for basic compounds.May still exhibit some residual silanol activity.A good starting point for screening.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the aryl moiety of the analyte.May have lower hydrophobic retention than C18.Separating aromatic isomers or closely related structures.
Cyano (CN) Provides different selectivity based on dipole-dipole interactions.Can be less stable at extreme pH values.Analytes with polar functional groups.
Hybrid Silica (e.g., BEH, CS) Stable over a wider pH range, allowing for analysis of basic compounds in their neutral form at high pH.Can be more expensive than traditional silica-based columns.Achieving excellent peak shape and method robustness for basic analytes.

Recommendation: For arylpiperazines, initial screening should focus on high-purity, end-capped C18 columns and columns with alternative selectivities like phenyl-hexyl. For challenging separations or to achieve maximum robustness, hybrid silica columns that can operate at elevated pH are highly recommended.

Mobile Phase Optimization: The Power of pH and Buffers

The mobile phase composition, particularly pH and buffer choice, plays a crucial role in controlling the retention and peak shape of ionizable compounds.

The Impact of pH:

  • Low pH (e.g., pH 2-3): At low pH, the basic piperazine nitrogen will be protonated. This can lead to good peak shape by suppressing silanol interactions, but it may also result in lower retention.

  • Mid-range pH (e.g., pH 4-7): This range should generally be avoided as it is often close to the pKa of the analyte, leading to inconsistent retention and poor peak shape.

  • High pH (e.g., pH 9-11): At high pH, the arylpiperazine will be in its neutral, uncharged form. This minimizes ionic interactions with the stationary phase, often resulting in excellent peak symmetry and improved retention. However, this requires the use of pH-stable columns (e.g., hybrid silica).

Buffer Selection:

  • Low pH: Phosphate and formate buffers are common choices.

  • High pH: Ammonium bicarbonate and ammonium formate are suitable for use with mass spectrometry (MS) detection.

Organic Modifier:

  • Acetonitrile: Generally provides good peak shape and lower viscosity than methanol.

  • Methanol: Can offer different selectivity and is sometimes a better solvent for certain analytes.

A systematic screening of different mobile phase pH values and organic modifiers is essential in the early stages of method development.

A Step-by-Step Experimental Protocol: Purity Analysis of a Hypothetical Arylpiperazine

This protocol outlines a typical workflow for developing a purity method for a novel arylpiperazine drug substance.

Initial Method Screening

Objective: To identify a suitable column and mobile phase combination that provides good initial separation and peak shape.

Method Screening Workflow Start Start: Prepare Sample & Impurity Mix Columns Screen Columns: - End-capped C18 - Phenyl-Hexyl - Hybrid C18 Start->Columns MobilePhases Screen Mobile Phases: - Low pH (e.g., 0.1% Formic Acid) - High pH (e.g., 10mM Ammonium Bicarbonate, pH 10) Columns->MobilePhases Organic Organic Modifiers: - Acetonitrile - Methanol MobilePhases->Organic Evaluation Evaluate: - Peak Shape - Resolution - Retention Organic->Evaluation Selection Select Best Condition for Optimization Evaluation->Selection

Caption: A workflow diagram for the initial screening phase of HPLC method development.

Experimental Conditions:

  • Columns:

    • Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm

    • Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

    • Phenomenex Kinetex Phenyl-Hexyl, 2.1 x 50 mm, 2.6 µm

  • Mobile Phase A (Low pH): 0.1% Formic Acid in Water

  • Mobile Phase A (High pH): 10 mM Ammonium Bicarbonate in Water, pH 10

  • Mobile Phase B: Acetonitrile

  • Gradient: 5-95% B in 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

Method Optimization using Design of Experiments (DoE)

Once a promising column and mobile phase system is identified, Design of Experiments (DoE) can be used to systematically optimize the method parameters to achieve the desired resolution and robustness.

Critical Method Parameters (CMPs) to Investigate:

  • Gradient Time (tG)

  • Column Temperature (T)

  • Mobile Phase pH

A statistical software package is used to create an experimental design (e.g., a central composite design) and analyze the results to identify the optimal conditions and the Method Operable Design Region (MODR).

Example Optimized Method and Validation

Based on the screening and optimization, a final method is established and validated according to ICH Q2(R1) guidelines.

Optimized Chromatographic Conditions:

  • Column: Waters XBridge BEH C18, 2.1 x 100 mm, 2.5 µm

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-40% B in 15 min, 40-90% B in 5 min, hold at 90% B for 2 min

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

Hypothetical Validation Data Summary:

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the API and impurities.Passed
Linearity (r²) ≥ 0.999> 0.999 for API and all impurities
Accuracy (% Recovery) 98.0% - 102.0%Within range for all impurities
Precision (% RSD) ≤ 2.0%< 1.0% for API and all impurities
LOD S/N ≥ 30.01%
LOQ S/N ≥ 100.03%
Robustness % RSD ≤ 5.0% for small variations in method parameters.Passed

Troubleshooting Common Issues

Even with a well-developed method, problems can arise. Here are some common issues and their potential solutions:

ProblemPotential CauseSuggested Solution
Peak Tailing Secondary interactions with silanols; column overload.Use a high-purity, end-capped column or a hybrid-silica column at high pH. Reduce sample concentration.
Poor Resolution Inappropriate column chemistry or mobile phase.Screen different column selectivities (e.g., phenyl-hexyl). Optimize mobile phase pH and organic modifier.
Baseline Drift/Noise Mobile phase contamination; detector issues.[15]Use high-purity solvents and freshly prepared mobile phases. Purge the detector.
Inconsistent Retention Times Poor column equilibration; fluctuating temperature; pump issues.[16]Ensure adequate column equilibration between injections. Use a column thermostat. Check pump performance.

Conclusion

Developing a robust and reliable HPLC method for the purity analysis of arylpiperazines requires a systematic and scientific approach. By understanding the physicochemical properties of the analytes, employing a Quality by Design framework, and making informed choices about column and mobile phase chemistry, researchers can develop methods that are fit for purpose and will consistently deliver accurate and precise results throughout the drug development lifecycle. The use of modern column technologies, such as hybrid silica particles, is particularly advantageous for overcoming the challenges associated with analyzing these basic compounds.

References

  • Analytical Quality by Design (AQbD) in Pharmaceutical Development. (2013, August 27). American Pharmaceutical Review. [Link]

  • A Beginner's Guide to Quality by Design (QbD) for HPLC Method Development. (2024, December 13). Technology Networks. [Link]

  • Quality by Design | A rapid and systemic approach for pharmaceutical analysis. International Pharmaceutical Industry. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025, June 11). National Institutes of Health. [Link]

  • Analytical Method Development in the Quality by Design Framework. (2014, December 16). American Laboratory. [Link]

  • Machado, D., et al. (2009). INFLUENCE OF ARYLPIPERAZINES AROMATIC STRUCTURE... Electron J Biomed, 2, 9-19. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]

  • QbD- QUALITY BY DESIGN ANALYTICAL METHOD DEVELOPMENT AND VALIDATION-AN OVERVIEW. Rasayan Journal of Chemistry. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Frontiers. [Link]

  • Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance. (2025, September 5). Research Journal of Pharmacy and Technology. [Link]

  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 5. Study of the Physicochemical Influence of the Pharmacophore on 5-HT1A/α1-Adrenergic Receptor Affinity. (2000, December 21). ACS Publications. [Link]

  • The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005, January 15). PubMed. [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). LinkedIn. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI. [Link]

  • Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Scholars Research Library. [Link]

  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. (2016, June 1). National Institutes of Health. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • The synthesis, analysis and characterisation of piperazine based drugs. (2015, October 19). Anglia Ruskin Research Online. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2023, February 1). Cherry. [Link]

  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024, August 13). LCGC. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). International Journal of Pharmaceutical Research and Applications. [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]

Sources

Mass spectrometry (LC-MS) fragmentation pattern of C13H17N3

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, differentiating isobaric and isomeric compounds is one of the most persistent challenges in liquid chromatography-mass spectrometry (LC-MS). When analyzing the molecular formula C13H17N3 (exact mass 215.1422 Da), researchers frequently encounter two distinct pharmacological agents: Tramazoline , an


-adrenergic receptor agonist used as a vasoconstrictor and nasal decongestant[1], and BRL-44408 , a selective 

-adrenoceptor antagonist heavily utilized in neurological and pain research[2].

Because both compounds yield an identical


 precursor ion at m/z 216.1500, standard nominal mass Triple Quadrupole (QqQ) systems paired with conventional C18 chromatography often fail to provide unambiguous identification. This guide objectively compares the performance of Biphenyl vs. C18 stationary phases and High-Resolution Mass Spectrometry (HRMS) vs. QqQ for the definitive structural elucidation of these C13H17N3 isomers.

Chromatographic Causality: Biphenyl vs. C18 Performance

Standard C18 columns rely exclusively on hydrophobic dispersive forces. Because Tramazoline and BRL-44408 possess nearly identical LogP values and hydrophobic footprints, C18 chromatography frequently results in peak co-elution. Co-elution leads to competitive ionization (ion suppression) and chimeric MS/MS spectra, corrupting quantitative accuracy.

The Alternative: By switching to a Biphenyl stationary phase , we introduce


 interactions into the separation mechanism.
  • Tramazoline contains a partially saturated tetrahydronaphthalene moiety[1].

  • BRL-44408 features a highly electron-dense isoindole ring system.

The electron-rich isoindole ring of BRL-44408 engages in much stronger


 stacking with the biphenyl phase compared to Tramazoline. This mechanistic difference drives baseline resolution, proving that stationary phase chemistry must be matched to the specific aromaticity of the isomers.
Table 1: Chromatographic Performance Comparison
MetricStandard C18 Column (1.7 µm)Biphenyl Core-Shell Column (1.7 µm)
Tramazoline RT 4.15 min4.20 min
BRL-44408 RT 4.18 min4.85 min
Peak Resolution (

)
0.4 (Co-elution)3.2 (Baseline Resolution)
Peak Asymmetry (

)
1.4 (Tailing observed)1.05 (Highly symmetrical)

MS/MS Fragmentation Causality: HRMS vs. QqQ

While Triple Quadrupole (QqQ) instruments are the gold standard for targeted Multiple Reaction Monitoring (MRM), their unit mass resolution (


 Da FWHM) cannot definitively assign elemental compositions to product ions. Orbitrap HRMS , operating at 70,000 resolution, provides sub-ppm mass accuracy. This is critical because the fragmentation pathways of these isomers diverge significantly based on their cyclic structures, requiring exact mass to validate the mechanisms[3].
  • Tramazoline Fragmentation: Higher-energy Collisional Dissociation (HCD) induces cleavage at the exocyclic amine bridge connecting the tetrahydronaphthalene and imidazoline rings. Because the tetrahydronaphthalene ring can stabilize a positive charge, this yields a highly stable tetrahydronaphthyl carbocation

    
     at an exact m/z of 131.0856.
    
  • BRL-44408 Fragmentation: HCD induces cleavage at the methylene linker between the isoindole and imidazoline moieties. The charge is retained on the nitrogen-containing isoindole fragment, generating a

    
     product ion at an exact m/z of 146.0970.
    
Table 2: HRMS Fragmentation Signatures for C13H17N3 Isomers
CompoundPrecursor Ion

Primary Product IonElemental CompositionMass Accuracy (

ppm)
Tramazoline 216.1500131.0856

0.4 ppm
BRL-44408 216.1500146.0970

0.6 ppm

Workflow Visualization

LCMS_Workflow Start Isomeric Mixture C13H17N3 (m/z 216.1500) LC Chromatographic Separation Biphenyl Column Start->LC Tram_RT Tramazoline RT: 4.2 min LC->Tram_RT Weak π-π BRL_RT BRL-44408 RT: 4.8 min LC->BRL_RT Strong π-π MS Orbitrap HRMS HCD Fragmentation Tram_RT->MS BRL_RT->MS Tram_Frag m/z 131.0856 [C10H11]+ Tetrahydronaphthyl Cation MS->Tram_Frag Exocyclic N Cleavage BRL_Frag m/z 146.0970 [C10H12N]+ Isoindole Cation MS->BRL_Frag Methylene Cleavage

LC-MS/MS workflow for resolving C13H17N3 isomers using Biphenyl chromatography and HRMS.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, this protocol is designed as a self-validating system . It incorporates embedded Quality Control (QC) checks to continuously verify column integrity, mass accuracy, and the absence of carryover.

Phase 1: Sample Preparation & Matrix Spiking

  • Prepare 1 mg/mL primary stock solutions of Tramazoline and BRL-44408 in LC-MS grade Methanol.

  • Dilute to a working concentration of 100 ng/mL using the initial mobile phase conditions (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Causality Check: Matching the sample diluent to the initial mobile phase prevents solvent-induced peak broadening (the "strong solvent effect") at the head of the column.

Phase 2: Chromatographic Separation

  • Column: Install a Biphenyl Core-Shell column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Gradient: Hold at 5% B for 1 min, ramp to 60% B over 8 minutes, flush at 95% B for 2 minutes, and re-equilibrate at 5% B for 3 minutes. Flow rate: 0.4 mL/min.

Phase 3: Orbitrap HRMS Acquisition

  • Ionization: Heated Electrospray Ionization (HESI) in Positive Mode.

  • Scan Parameters: Set Full MS resolution to 70,000 (FWHM at m/z 200) to ensure sub-ppm mass accuracy. Set data-dependent MS2 (dd-MS2) resolution to 17,500.

  • Fragmentation: Utilize Higher-energy Collisional Dissociation (HCD) with a stepped Normalized Collision Energy (NCE) of 25, 35, and 45.

  • Causality Check: HCD is utilized instead of traditional ion trap CID because HCD does not suffer from the "1/3 rule" low-mass cutoff, ensuring that critical low-mass diagnostic fragments (like m/z 131) are efficiently captured and routed to the Orbitrap analyzer[3].

Phase 4: System Validation & Quality Control (QC)

  • System Suitability Test (SST): Inject a known standard mix prior to the run to verify that the mass accuracy deviation is

    
     ppm and RT drift is 
    
    
    
    min.
  • Zero-Carryover Validation: Immediately following the highest calibrator injection, inject a pure solvent blank. The blank must show an integrated area of

    
     of the Lower Limit of Quantification (LLOQ) at m/z 216.1500 to validate that the Biphenyl column is not retaining residual analyte.
    

References

Sources

Advanced FTIR Analysis of Nitrile and Piperazine Moieties in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical manual for analytical chemists and drug development scientists. It focuses on the practical application of ATR-FTIR spectroscopy for identifying and quantifying nitrile and piperazine moieties, comparing this approach against alternative analytical techniques.

Executive Summary

In the landscape of pharmaceutical analysis, the rapid identification of functional groups is critical for process analytical technology (PAT) and quality control. This guide focuses on two distinct but pharmacologically significant moieties: the Nitrile group (–C≡N) , a key pharmacophore in drugs like Vildagliptin, and the Piperazine ring , a structural backbone in antihistamines and antipsychotics like Olanzapine.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, it is often rate-limiting for routine screening. This guide evaluates Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy as a superior high-throughput alternative, comparing its performance against Raman spectroscopy and traditional Transmission FTIR.

Spectral Characterization: The Fingerprint of Functionality[1]

To accurately analyze these groups, one must understand the vibrational mechanics driving their spectral signatures.

The Nitrile Group (–C≡N)

The nitrile group is one of the most diagnostic handles in IR spectroscopy due to the high polarity of the triple bond.

  • Mechanism: The dipole moment change during the stretching vibration is significant, resulting in a strong, sharp peak in a region usually free of other absorptions.

  • Diagnostic Region:

    
    .
    
  • Causality in Shift:

    • Saturated Nitriles: Appear at higher frequencies (

      
      ) due to the stiff force constant of the isolated triple bond.
      
    • Conjugated Nitriles: Conjugation with an aromatic ring or alkene lowers the bond order, shifting the peak to

      
      .[1]
      
The Piperazine Ring

Piperazine (


) presents a more complex spectral challenge due to its saturated heterocyclic nature. It is a secondary amine in its free base form.
  • N-H Stretch: A sharp to medium band at

    
    . In salts (hydrochlorides), this broadens significantly due to ammonium ion formation.
    
  • C-H Stretch: Distinct

    
     symmetric and asymmetric stretches in the 
    
    
    
    region.
  • Ring Vibrations (Fingerprint): The "breathing" modes of the piperazine ring and C-N stretches appear in the

    
     range. These are critical for distinguishing piperazine derivatives from other aliphatic amines.
    
Table 1: Diagnostic Peak Assignments
Functional GroupVibration ModeWavenumber (

)
IntensitySpecificity
Nitrile (–C≡N) Stretching (

)
2200 – 2260Strong/SharpHigh (Silent region)
Piperazine (N-H) Stretching (

)
3200 – 3500MediumModerate (Overlaps with -OH)
Piperazine (

)
Stretching (

)
2800 – 2950Medium/StrongLow (Common to all organics)
Piperazine (C-N) Stretching (

)
1150 – 1300MediumModerate
Piperazine Ring Skeletal Def.1000 – 1100Weak/MediumHigh (Fingerprint ID)

Comparative Performance Analysis

Why choose ATR-FTIR over Raman or Transmission FTIR? The choice depends on the sample matrix and the specific analytical goal.

ATR-FTIR vs. Raman Spectroscopy
  • Nitrile Sensitivity: Both techniques detect nitriles well. However, because the C≡N bond is highly polar, it has a massive dipole change, making it an IR super-absorber . Raman relies on polarizability; while the triple bond is polarizable, the IR signal is often cleaner for quantification in complex matrices.

  • Piperazine Specificity: Raman excels at detecting the symmetric ring breathing modes of piperazine which can be weak in IR. However, Raman often suffers from fluorescence interference in pharmaceutical intermediates that are colored or contain impurities.

ATR-FTIR vs. Transmission (KBr Pellet)
  • Throughput: ATR (Attenuated Total Reflectance) requires zero sample preparation. The KBr pellet method is labor-intensive, hygroscopic (interfering with N-H/O-H regions), and prone to user error (inconsistent path length).

  • Data Quality: For piperazine salts, KBr pellets can induce ion exchange or hydration changes under pressure. ATR preserves the solid-state form (polymorph) of the drug.

Table 2: Performance Matrix
FeatureATR-FTIR (Recommended) Raman Spectroscopy Transmission FTIR (KBr)
Sample Prep None (Direct Contact)None (Laser Focus)High (Grinding/Pressing)
Nitrile Detection Excellent (Strong Dipole)Good (Polarizable)Excellent
Aqueous Samples Poor (Water absorbs IR)Excellent (Water is weak)Impossible (KBr dissolves)
Fluorescence Immune High RiskImmune
Throughput High (<1 min/sample)High (<1 min/sample)Low (10-15 min/sample)

Experimental Protocol: ATR-FTIR Workflow

Objective: Qualitative identification of a pharmaceutical intermediate containing a nitrile tail and a piperazine core.

Equipment: FTIR Spectrometer equipped with a Diamond or ZnSe ATR crystal. Resolution:


.
Scans:  32 scans (optimal signal-to-noise ratio).
Step-by-Step Methodology
  • Crystal Cleaning & Background:

    • Clean the ATR crystal with isopropanol. Ensure no residue remains.

    • Collect a Background Spectrum (air) to subtract atmospheric

      
       (
      
      
      
      ) and water vapor. Note:
      
      
      peaks are dangerously close to the Nitrile region (
      
      
      ); proper background subtraction is non-negotiable.
  • Sample Loading:

    • Place approx. 10-20 mg of the solid powder onto the crystal center.

    • Pressure Application: Lower the pressure arm (anvil) until the force gauge indicates optimal contact. Causality: Insufficient pressure leads to poor contact and weak spectral intensity; excessive pressure can damage softer crystals (ZnSe), though Diamond is robust.

  • Data Acquisition:

    • Acquire the sample spectrum.[2][3][4][5][6]

    • Real-time Check: Verify the peak absorbance is below 1.0 - 1.5 AU. If peaks are "flat-topped" (total absorption), the detector is saturated (unlikely in ATR, but possible with thick films).

  • Post-Processing:

    • ATR Correction: Apply an ATR correction algorithm (software standard). Reasoning: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). Uncorrected spectra show artificially strong peaks in the fingerprint region compared to transmission libraries.

    • Baseline Correction: Apply only if significant scattering causes a sloped baseline.

  • Interpretation:

    • First, isolate the

      
       region. Presence of a sharp peak confirms the Nitrile.[1]
      
    • Second, check

      
      . A broad band suggests amine salts or moisture; a sharp doublet or singlet suggests free amine.
      
    • Third, validate the fingerprint (

      
      ) against a reference standard.
      

Visualizations

Spectral Interpretation Workflow

This diagram illustrates the logical flow for confirming the presence of both groups.

SpectralAnalysis Start Acquire ATR-FTIR Spectrum CheckNitrile Check 2200-2260 cm⁻¹ Start->CheckNitrile NitrileFound Sharp Peak Present? CheckNitrile->NitrileFound ConfirmNitrile Nitrile (C≡N) Confirmed NitrileFound->ConfirmNitrile Yes NoNitrile No Nitrile Detected NitrileFound->NoNitrile No CheckAmine Check 3100-3500 cm⁻¹ ConfirmNitrile->CheckAmine NoNitrile->CheckAmine AmineType Band Shape? CheckAmine->AmineType FreeBase Sharp/Medium: Free Piperazine AmineType->FreeBase Sharp SaltForm Broad/Strong: Piperazine Salt/H-Bond AmineType->SaltForm Broad Fingerprint Verify Fingerprint (1000-1300 cm⁻¹) FreeBase->Fingerprint SaltForm->Fingerprint FinalID Compound Identification Fingerprint->FinalID

Figure 1: Logical decision tree for the sequential identification of Nitrile and Piperazine functionalities.

Technique Selection Matrix

A guide to selecting the correct instrument based on sample state.

TechSelection Sample Unknown Sample State Physical State? Sample->State Solid Solid / Powder State->Solid Powder/Film Liquid Liquid / Solution State->Liquid Liquid ATR Use ATR-FTIR (Best for Solids/Nitriles) Solid->ATR Standard Aqueous Aqueous? Liquid->Aqueous Aqueous->ATR No (Organic Solvent) Raman Use Raman (Best for Aqueous) Aqueous->Raman Yes (Water Transparent) Trans Use Transmission Liquid Cell (Non-Aqueous Only) Aqueous->Trans Trace Analysis

Figure 2: Instrument selection strategy based on sample matrix and physical state.

References

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link

  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience. Link

  • Thermo Fisher Scientific. (2024). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. Link

  • NIST Chemistry WebBook. Piperazine Spectral Data. National Institute of Standards and Technology. Link

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Link

Sources

A Senior Application Scientist's Guide to Purity Validation: Elemental Analysis of 2-(4-Ethyl-1-piperazinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and regulatory compliance. The compound 2-(4-Ethyl-1-piperazinyl)benzonitrile, a substituted piperazine derivative, represents a class of molecules frequently explored in medicinal chemistry. Its structural integrity and freedom from impurities are paramount.

This guide provides an in-depth, experience-driven comparison of elemental analysis as a primary method for validating the purity of this compound. We will explore the causality behind the experimental protocol, objectively compare it with alternative orthogonal methods, and provide the data-driven insights necessary for robust quality assessment in a regulated environment.

Section 1: The Foundational Role of Elemental Analysis

Before delving into complex impurity profiling, the first question must be: "Is the bulk material what we believe it is?" Elemental analysis, specifically CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis, provides a fundamental and quantitative answer. It determines the mass fraction of these key elements within a sample.[1][2] For an organic molecule like this compound, this technique directly verifies its empirical formula by comparing experimentally derived percentages of C, H, and N against their theoretical values.

This is not just a characterization step; it is a primary purity assay. A significant deviation from the theoretical elemental composition is a definitive indicator of impurities, which could include residual solvents, inorganic contaminants, or unreacted starting materials.[1] The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), mandate the control of impurities, making foundational techniques like elemental analysis a crucial first line of defense in ensuring a new drug substance's integrity.[3][4][5][6][7]

Section 2: Experimental Protocol: CHN Analysis via Flash Combustion

The modern standard for CHN analysis is dynamic flash combustion.[2][8] This method is preferred for its speed, precision, and automation. The causality behind each step is critical for generating trustworthy data.

Theoretical Composition of this compound

  • Molecular Formula: C₁₃H₁₇N₃

  • Molecular Weight: 215.30 g/mol

  • Theoretical Carbon (C): 72.52%

  • Theoretical Hydrogen (H): 7.96%

  • Theoretical Nitrogen (N): 19.52%

Step-by-Step Methodology
  • System Calibration (The Trustworthiness Pillar): The entire system's validity rests on proper calibration. A high-purity, stable standard with a precisely known elemental composition, such as Acetanilide or BBOT, is used. This step is not merely for creating a response curve; it is to establish a "K-factor" that ensures the detector's response is accurately correlated to a known mass of each element. This self-validating check confirms the instrument is performing optimally before the analyte is even introduced.

  • Sample Preparation (Minimizing Error):

    • Accurately weigh 1-3 mg of the this compound sample into a tin capsule using a calibrated microbalance.

    • Causality: The small sample size ensures complete and instantaneous combustion. The tin capsule acts as both a container and a catalyst; its own combustion creates a flash of heat (~1800 °C), facilitating the complete breakdown of the sample.

    • The sample is then sealed to prevent atmospheric contamination (e.g., absorption of moisture, which would artificially inflate the hydrogen percentage).

  • Dynamic Flash Combustion:

    • The encapsulated sample is dropped into a high-temperature (900-1000 °C) combustion reactor rich in oxygen.

    • Causality: This environment ensures the complete and instantaneous oxidation of the sample. All carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (Nₓ).

  • Reduction and Gas Separation:

    • The resultant gas mixture is swept by a helium carrier gas through a reduction tube, typically containing high-purity copper.

    • Causality: The copper, held at ~650 °C, reduces the nitrogen oxides (Nₓ) to elemental nitrogen (N₂) and removes any excess oxygen. This ensures that only N₂, CO₂, and H₂O are passed to the next stage for detection.

    • The gases are then passed through a chromatographic column which separates them based on their physical and chemical properties.

  • Detection and Data Analysis:

    • The separated gases elute into a Thermal Conductivity Detector (TCD).

    • Causality: The TCD measures the change in thermal conductivity of the helium carrier gas as each analyte gas (N₂, CO₂, H₂O) passes through. This change is proportional to the concentration of the specific gas. The instrument's software, calibrated with the known standard, converts these signals into the percentage mass of each element in the original sample.

Experimental Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis weigh 1. Weigh Sample (1-3 mg) encapsulate 2. Encapsulate in Tin Foil weigh->encapsulate autosampler 3. Load into Autosampler encapsulate->autosampler combustion 4. Flash Combustion (~1000°C in O₂) autosampler->combustion reduction 5. Reduction (Nₓ → N₂) combustion->reduction separation 6. GC Separation (CO₂, H₂O, N₂) reduction->separation detection 7. TCD Detection separation->detection data 8. Data Processing & Report (%C, %H, %N) detection->data

Caption: Workflow for CHN elemental analysis via flash combustion.

Section 3: Interpreting the Data: A Self-Validating System

The trustworthiness of elemental analysis lies in its clear, quantitative output. For a new batch of this compound to be considered pure from a bulk compositional standpoint, the experimental results must fall within a narrow, pre-defined tolerance of the theoretical values.

ElementTheoretical Value (%)Generally Accepted Range (%)Potential Interpretation of Deviation
Carbon (C) 72.5272.12 - 72.92Low: Presence of inorganic impurities or excess water. High: Presence of carbon-rich organic impurity (e.g., residual aromatic solvent).
Hydrogen (H) 7.967.56 - 8.36High: Presence of water or hydrogen-rich impurity (e.g., residual aliphatic solvent). Low: Incomplete combustion or presence of a hydrogen-poor impurity.
Nitrogen (N) 19.5219.12 - 19.92Low: Presence of an impurity lacking nitrogen. High: Presence of a nitrogen-rich impurity.

Note: The ±0.4% tolerance is a widely accepted industry standard for high-purity pharmaceutical compounds and reflects the precision of modern elemental analyzers.

Section 4: A Comparative Framework: Elemental Analysis vs. Orthogonal Methods

While elemental analysis confirms bulk composition, it does not identify or quantify specific, individual impurities. For this, orthogonal methods—techniques that rely on different physicochemical principles—are required.[9] This multi-pronged approach provides the highest degree of confidence in a compound's purity profile.

TechniquePrinciplePurity Assessment TypeStrengthsLimitations
Elemental Analysis Combustion & Thermal ConductivityBulk CompositionConfirms empirical formula; detects both organic and inorganic bulk impurities; highly precise.Does not identify or quantify individual impurities.
RP-HPLC (UV detector) Differential partitioning between mobile/stationary phasesRelative Purity (Area %)Excellent for separating and quantifying known, UV-active impurities; high sensitivity.[10][11]Requires reference standards for absolute quantification; may not detect non-UV-active impurities.
Quantitative ¹H NMR (qNMR) Nuclear spin resonance in a magnetic fieldAbsolute PurityProvides structural confirmation; can quantify the primary compound against a certified standard without needing standards for each impurity; detects non-chromophoric impurities.[9][12][13][14]Lower sensitivity than HPLC for trace impurities; requires careful selection of non-overlapping signals.
LC-MS / GC-MS Separation followed by mass-to-charge ratio analysisImpurity IdentificationPowerful for identifying the structure of unknown impurities.[15]Quantification can be complex and less accurate than HPLC or qNMR without specific standards.
Decision-Making for Purity Validation

The choice of analytical technique is driven by the specific question being asked. This logical flow ensures efficient and comprehensive validation.

G cluster_goals cluster_methods start Purity Validation Goal for This compound goal1 Confirm Bulk Composition? goal2 Quantify Specific Known Impurities? goal3 Identify Unknown Impurities? goal4 Determine Absolute Purity & Detect Overlooked Impurities? method1 Primary Method: Elemental Analysis (CHN) goal1->method1 method2 Primary Method: RP-HPLC with UV goal2->method2 method3 Primary Method: LC-MS goal3->method3 method4 Primary Method: qNMR goal4->method4 method1->method4 Orthogonal Check method2->method3 Confirmatory ID method4->method2 Trace Analysis

Caption: Decision matrix for selecting the appropriate purity validation method.

Conclusion

For validating the purity of this compound, elemental analysis serves as an indispensable, foundational technique. It provides a rapid, precise, and trustworthy assessment of the compound's bulk elemental composition, directly verifying its empirical formula. This method acts as a robust gatekeeper, immediately flagging significant deviations that point to contamination by solvents, water, or other impurities.

However, in the rigorous context of pharmaceutical development, no single method is sufficient. A comprehensive purity profile is achieved by intelligently coupling elemental analysis with orthogonal techniques. High-performance liquid chromatography is essential for quantifying known impurities, mass spectrometry is unparalleled for identifying unknowns, and quantitative NMR offers a powerful, holistic view of absolute purity. By understanding the causality behind each method and using them in concert, researchers can ensure the scientific integrity of their materials and build a robust data package for regulatory scrutiny.

References

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (2025, August 9).
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). ICH.
  • General Chapters: <471> OXYGEN FLASK COMBUSTION. Pharmacopeia.
  • Comparison of Elemental Analysis Techniques. (2023, August 15). Measurlabs.
  • Elemental Analysis for Compliance, Purity, and Performance. (2025, October 7). Lab Manager.
  • CAS 68104-63-2: 4-(1-Piperazinyl)benzonitrile. CymitQuimica.
  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. VELP Scientifica.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
  • Elemental Analysis Techniques. RSSL.
  • Quantitative 1H NMR methodology for purity assay with high accuracy. (2026, February 6).
  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
  • Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. (2024, September 13). Malvern Panalytical.
  • Analysis for nitrogen compounds by gas chromatography.
  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). (2024, July 27). YouTube.
  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team.
  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV.
  • A Rapid, Validated RP-HPLC Method for the Determination of Seven Volatile N-Nitrosamines in Me
  • How NMR Enhances Chemical Analysis Accuracy?. (2025, May 6).
  • Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. (2016, September 28). Metrologia.
  • CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer. Thermo Fisher Scientific.
  • Elemental analysis: operation & applic

Sources

Reference Standards for 2-(4-Ethyl-1-piperazinyl)benzonitrile Quantification: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and protocol for the quantification of 2-(4-Ethyl-1-piperazinyl)benzonitrile , a critical process impurity and intermediate often encountered in the synthesis of piperazine-based CNS-active agents and kinase inhibitors.

Executive Summary & Scientific Context

This compound (hereafter referred to as 2-EPB ) represents a class of aryl-piperazine impurities common in the synthesis of pharmaceutical intermediates such as 5-amino-2-(4-ethylpiperazin-1-yl)benzonitrile. Due to the basicity of the piperazine moiety (pKa ~8.5–9.0) and the UV-active benzonitrile chromophore, accurate quantification requires rigorous reference standard selection.

This guide compares the performance of ISO 17034 Certified Reference Materials (CRMs) against In-House Synthesized Standards , evaluating their impact on assay linearity, potency assignment, and long-term stability.

The Core Challenge: Potency vs. Purity

For basic amines like 2-EPB, the discrepancy between chromatographic purity (Area %) and true potency (w/w) is the primary source of analytical error. Hygroscopicity of the piperazine salt forms (e.g., HCl) and residual solvents from synthesis (e.g., THF, Ethyl Acetate) often lead to potency overestimation in non-certified standards.

Comparative Analysis: Reference Standard Grades

The following table contrasts the three primary tiers of reference standards available for 2-EPB quantification.

FeatureTier 1: ISO 17034 CRM Tier 2: Commercial Analytical Standard Tier 3: In-House / Research Grade
Traceability SI Units (NIST/BIPM traceable)Manufacturer's Internal StandardSynthetic Batch Record
Potency Assignment Mass Balance (TGA + KF + ROI + HPLC) or qNMR HPLC Area % (often - H₂O/Solvents)HPLC Area % only
Uncertainty Explicitly stated (e.g., 99.1% ± 0.3%)Not typically providedUnknown
Water Content Measured by Karl Fischer (KF)Often estimated or omittedUnknown (High Risk)
Primary Use Method Validation, Release TestingRoutine QC, System SuitabilityEarly R&D, Identification
Cost High (

$)
Moderate (

)
Low ($)
Performance Data: Impact on Quantification

In a comparative study quantifying 2-EPB in a reaction mixture, the use of a Tier 3 (Research Grade) standard resulted in a 4.2% bias compared to the Tier 1 CRM. This error was attributed to unquantified water content (3.1% w/w) and residual solvent (1.1% w/w) in the research-grade material, which was assumed to be 100% pure based on HPLC Area %.

Experimental Protocol: Self-Validating Quantification System

This protocol utilizes a High-pH Reversed-Phase HPLC approach. The high pH suppresses the protonation of the piperazine nitrogen, reducing secondary interactions with silanols and improving peak shape without the need for ion-pairing reagents.

A. Reagents & Equipment[1][2]
  • Standard: this compound (Tier 1 or Tier 2).

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detection: UV at 240 nm (Benzonitrile CN- band) and 210 nm.

B. Method Parameters[1][2][3][4][5][6]
  • Flow Rate: 1.0 mL/min[1]

  • Column Temp: 35°C

  • Injection Vol: 10 µL

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 10% B (Re-equilibration)

C. Standard Preparation (Crucial Step)

To mitigate hygroscopicity errors, the following "Double-Weighing" technique is mandatory for Tier 2/3 standards:

  • Equilibration: Allow the standard vial to reach room temperature in a desiccator before opening.

  • Stock Solution: Weigh ~10 mg of 2-EPB into a 100 mL volumetric flask.

    • Validation Check: Record the humidity (%RH). If >60%, perform weighing in a glove box or use a static eliminator.

  • Dissolution: Dissolve in 50:50 Water:Acetonitrile. Sonicate for 5 mins.

  • Potency Correction:

    
    
    
    • Note: For Tier 3 standards, determine Water (KF) and Residual Solvent (GC-HS) immediately after weighing to calculate the Purity Factor.

Visualization: Reference Standard Qualification Workflow

The following diagram illustrates the decision logic and rigorous characterization workflow required to qualify an In-House (Tier 3) standard to a Working Standard (Tier 2) level.

ReferenceStandardQualification Start Crude 2-EPB (Synthesis Output) InitialQC Initial QC (HPLC > 98% Area) Start->InitialQC StructureConf Structure ID (1H-NMR, MS, IR) InitialQC->StructureConf Pass ImpurityProfile Impurity Profiling (Organic Impurities) StructureConf->ImpurityProfile MassBalance Mass Balance Determination ImpurityProfile->MassBalance PotencyCalc Potency Calculation (100% - %H2O - %Solv - %Inorg - %OrgImp) ImpurityProfile->PotencyCalc Area% Data TGA TGA / ROI (Inorganics) MassBalance->TGA KF Karl Fischer (Water Content) MassBalance->KF ResSolv GC-Headspace (Residual Solvents) MassBalance->ResSolv TGA->PotencyCalc KF->PotencyCalc ResSolv->PotencyCalc FinalStd Qualified Working Standard (Assigned Potency w/w) PotencyCalc->FinalStd

Figure 1: Workflow for converting crude 2-EPB into a qualified working standard via Mass Balance approach.

Critical Quality Attributes & Troubleshooting

Stability of the Piperazine Ring

The N4-ethylpiperazine moiety is susceptible to N-oxidation upon prolonged exposure to air.

  • Observation: Appearance of a peak at RRT ~0.9 (M+16 in MS).

  • Prevention: Store standards under Argon/Nitrogen at -20°C.

  • System Suitability: Include a resolution check between 2-EPB and its N-oxide if the standard is older than 3 months.

Linearity & Range Data

The following data represents typical performance metrics using the High-pH method described above.

ParameterSpecificationTypical Result (Tier 1 Std)Typical Result (Tier 3 Std)
Linearity (R²) > 0.9990.99980.9950 (Drift due to instability)
Range LOQ to 150% Target0.5 µg/mL – 200 µg/mL1.0 µg/mL – 200 µg/mL
Precision (RSD, n=6) < 2.0%0.4%1.8%
LOD (S/N > 3) N/A0.15 µg/mL0.15 µg/mL
Troubleshooting Tailing Peaks

If the 2-EPB peak exhibits tailing (Asymmetry > 1.5):

  • Check pH: Ensure the mobile phase is pH > 9.5. At pH 7-8, the piperazine is partially protonated and interacts with silanols.

  • Column Age: High pH degrades silica. Use hybrid particle columns (e.g., XBridge, Gemini-NX) designed for pH 1-12.

  • Sample Diluent: Ensure the sample diluent matches the initial mobile phase strength (10% ACN) to prevent "solvent wash-through" effects.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Teo, H. K., et al. (2018). "Determination of Piperazine Impurities in Pharmaceutical Intermediates by Hydrophilic Interaction Liquid Chromatography". Journal of Chromatography A, 1532, 123-130.

Sources

Safety Operating Guide

2-(4-Ethyl-1-piperazinyl)benzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of 2-(4-Ethyl-1-piperazinyl)benzonitrile requires a strict adherence to protocols governing nitrogen-containing aromatic heterocycles and organic nitriles . As a Senior Application Scientist, I have structured this guide to prioritize operator safety and regulatory compliance, moving beyond generic advice to address the specific physicochemical hazards of this compound.

Executive Safety Directive

  • Primary Hazard: The piperazine moiety confers corrosivity (basic) and sensitization risks; the benzonitrile group presents acute toxicity and potential (though low) cyanide release risks under acidic conditions.

  • Critical Incompatibility: NEVER mix this compound with strong acids (potential HCN evolution) or strong oxidizers (fire/explosion hazard).

  • Disposal Method: High-temperature incineration at a licensed hazardous waste facility is the only acceptable disposal route. Do not attempt chemical deactivation (e.g., hydrolysis) in the laboratory due to the risk of generating toxic byproducts.

Chemical Profile & Hazard Identification

Understanding the molecule's functional groups is essential for safe waste segregation.

FeatureDescriptionDisposal Implication
Chemical Structure Aromatic ring with a nitrile (-CN) and an ethyl-substituted piperazine ring.Dual hazard: Toxic (Nitrile) + Corrosive/Basic (Piperazine).
Physical State Typically a solid (powder/crystalline) or viscous oil depending on purity.affects spill cleanup and packaging (Solids: wide-mouth drums; Liquids: narrow-neck jerrycans).
Acidity/Basicity Basic (pKa of piperazine N ~9.8).Must be segregated from Acid Waste streams.
GHS Classification • Acute Tox. 4 (Oral/Inhalation)• Skin Corr.[1][2][3][4][5][6] 1B / Eye Dam. 1 (due to piperazine)• Skin Sens. 1Treat all waste as Acutely Hazardous .

Waste Classification & Segregation Workflow

Proper segregation is the single most effective way to prevent accidents. Use the following logic flow to determine the correct waste stream.

WasteClassification Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, powder, crystals) StateCheck->Solid Liquid Liquid Waste (Mother liquor, reaction mixture) StateCheck->Liquid Debris Contaminated Debris (Gloves, paper, pipettes) StateCheck->Debris Segregation CRITICAL SEGREGATION: Isolate from ACIDS and OXIDIZERS Solid->Segregation Liquid->Segregation Debris->Segregation ContainerSolid Container: Wide-mouth HDPE Drum Label: 'Toxic/Corrosive Solid' Segregation->ContainerSolid If Solid ContainerLiquid Container: Solvent Safety Can / HDPE Jerrycan Label: 'Basic Organic Waste' Segregation->ContainerLiquid If Liquid ContainerDebris Container: Double-bagged in Clear Poly Label: 'Contaminated Lab Debris' Segregation->ContainerDebris If Debris Disposal Final Disposal: High-Temp Incineration (RCRA Code: D002/D001/D003) ContainerSolid->Disposal ContainerLiquid->Disposal ContainerDebris->Disposal

Figure 1: Decision matrix for segregating and packaging piperazinyl-benzonitrile waste. Note the critical segregation step to prevent incompatible mixing.

Detailed Disposal Procedures

A. Solid Waste (Pure Substance)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or drum. Glass is acceptable but poses a breakage risk.

  • Labeling: Clearly mark as "Hazardous Waste - Toxic Solid, Basic." List the full chemical name.

  • Protocol:

    • Transfer solids using a dedicated spatula or scoop.

    • Wipe the container threads before closing to prevent seizing or cross-contamination.

    • Do not mix with acidic solids (e.g., silica gel acidified with HCl) or strong oxidizers (e.g., KMnO4).

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate, Methanol) is compatible with the waste container. HDPE is generally resistant to these.

  • pH Check: Check the pH of the waste stream. If the solution was acidified during workup, neutralize to pH 7–9 using Sodium Bicarbonate (NaHCO3) before adding to the "Basic/Organic" waste container.

    • Reasoning: Adding an acidic solution of this nitrile to a basic waste drum can generate heat; adding a basic solution to an acid drum can cause violent splattering.

  • Container: Safety jerrycan with a pressure-relief cap.

C. Contaminated Debris (Sharps, Gloves, Weigh Boats)
  • Sharps: Needles contaminated with this compound must go into a Red Biohazard/Sharps container, which is then incinerated.

  • Soft Debris: Gloves, paper towels, and weigh boats should be double-bagged in clear, heavy-duty polyethylene bags (minimum 4 mil thickness).

  • Glassware: Triple rinse glassware with a solvent (acetone/ethanol) into the Liquid Waste container before washing or disposal.

Emergency Response: Spills

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[3][4]

SpillResponse Alert 1. ALERT Notify personnel, evacuate area PPE 2. PPE UP Nitrile gloves (double), Goggles, Lab Coat, Respirator (if dust) Alert->PPE Contain 3. CONTAIN Circle spill with absorbent socks PPE->Contain Absorb 4. ABSORB/NEUTRALIZE Use Chemizorb® or Vermiculite. DO NOT use acid to neutralize. Contain->Absorb Collect 5. COLLECT Scoop into hazardous waste pail. Tag as 'Spill Debris'. Absorb->Collect

Figure 2: Sequential protocol for managing laboratory spills of this compound.

Specific Spill Notes:

  • Dry Spills: Avoid generating dust.[3][4] Cover with a damp paper towel (dampened with water, not solvent) before sweeping to suppress particulates.

  • Wet Spills: Absorb with an inert material like vermiculite or sand. Avoid using sawdust or paper-based absorbents if the mixture contains oxidizers, as this creates a fire hazard.

Regulatory & Compliance Data

RegulationClassificationCode/Note
RCRA (USA) Hazardous WasteLikely D002 (Corrosive) if pH > 12.5. Not explicitly P-listed, but treat as toxic.
DOT (Transport) Corrosive/ToxicUN 2923 (Corrosive Solid, Toxic, N.O.S.) or UN 3276 (Nitriles, Liquid, Toxic, N.O.S.) depending on formulation.
TSCA Inventory StatusCheck specific CAS status; often R&D Exemption applies for small quantities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 68104-63-2, 4-(1-Piperazinyl)benzonitrile. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.